Erythrocentauric acid
Description
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Properties
IUPAC Name |
1-oxo-3,4-dihydroisochromene-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O4/c11-9(12)7-2-1-3-8-6(7)4-5-14-10(8)13/h1-3H,4-5H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOPDFFBAKXNSRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)C2=C1C(=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Erythrocentauric acid chemical structure and properties
An In-depth Technical Guide on Erythrocentauric Acid
This technical guide provides a comprehensive overview of the chemical structure, properties, and current state of research on this compound. The information is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.
Chemical Identity and Structure
This compound, systematically named 1-oxo-3,4-dihydroisochromene-5-carboxylic acid, is a natural compound classified under the coumarin family.[1] It has been isolated from the roots of the plant Gentiana macrophylla.[2]
The fundamental chemical structure consists of a dihydroisochromene core, which is a bicyclic system containing a benzene ring fused to a dihydropyranone ring. A carboxylic acid group is substituted at the C5 position of the benzene ring.
Chemical and Physical Properties
The known quantitative properties of this compound are summarized in the table below. These computed descriptors are primarily sourced from public chemical databases.
| Property | Value | Source |
| Molecular Formula | C₁₀H₈O₄ | [1][3] |
| Molecular Weight | 192.17 g/mol | [1][3] |
| IUPAC Name | 1-oxo-3,4-dihydroisochromene-5-carboxylic acid | [3] |
| CAS Number | 90921-13-4 | [3] |
| Density | 1.4±0.1 g/cm³ | [1] |
| Monoisotopic Mass | 192.04225873 Da | [3] |
| InChI Key | VOPDFFBAKXNSRA-UHFFFAOYSA-N | [3] |
| Canonical SMILES | C1COC(=O)C2=C1C(=CC=C2)C(=O)O | [3] |
| XLogP3 | 1.3 | [3] |
| Appearance | Powder | [1] |
| Purity (Commercial) | >95% | [1] |
Experimental Protocols
Detailed experimental protocols for the isolation and synthesis of this compound are not extensively documented in publicly available literature. However, based on existing studies of its natural source and related isomers, the following methodologies can be outlined.
Isolation from Gentiana macrophylla
This compound is a natural constituent of Gentiana macrophylla roots. The general procedure for its extraction and purification involves solvent extraction followed by column chromatography.[1]
Methodology Overview:
-
Extraction: The dried and powdered roots of Gentiana macrophylla are subjected to extraction, typically with water or an alcohol-water mixture.
-
Pre-purification: The crude extract undergoes preliminary purification steps such as alcohol precipitation to remove polysaccharides and other macromolecules, followed by filtration.
-
Concentration: The resulting filtrate is concentrated under reduced pressure to yield a condensed solution rich in secondary metabolites.
-
Column Chromatography: The concentrated extract is loaded onto a macroporous resin column for separation.
-
Elution & Fraction Collection: The column is eluted with a solvent gradient (e.g., increasing concentrations of ethanol in water) to separate compounds based on polarity. Fractions are collected systematically.
-
Final Purification: Fractions containing this compound, as identified by techniques like TLC or HPLC, are combined, concentrated, and may be subjected to further chromatographic steps (e.g., Sephadex, preparative HPLC) to achieve high purity.
-
Structure Elucidation: The final structure is confirmed using spectral methods, including UV, IR, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR, ¹³C-NMR).[1]
Potential Synthetic Pathway
Methodology Overview:
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Starting Material: A suitably substituted benzene derivative, such as 2-methyl-3-nitrobenzoic acid methyl ester, would serve as a starting point.
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Side-chain Elaboration: The methyl group would be functionalized, for example, via bromination followed by displacement to introduce a two-carbon unit, ultimately forming a precursor for the lactone ring.
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Lactone Ring Formation: Intramolecular cyclization would be induced to form the 3,4-dihydroisochromen-1-one ring system.
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Carboxylic Acid Introduction: The nitro group from the starting material could be reduced to an amine, which is then converted to the carboxylic acid via a Sandmeyer-type reaction (diazotization followed by reaction with a cyanide source and subsequent hydrolysis).
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Purification: The final product would be purified using standard techniques such as recrystallization or column chromatography.
Biological Activity and Signaling Pathways
As of late 2025, there is a significant lack of published research on the specific biological activities, pharmacological effects, and mechanisms of action of this compound. Searches of scientific databases do not yield studies detailing its interaction with biological targets or its effects on cellular signaling pathways.
This indicates that this compound is an under-investigated natural product, representing an opportunity for future research in areas such as:
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Screening for antimicrobial, anti-inflammatory, or anticancer activity.
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Investigation of enzyme inhibition properties.
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Elucidation of its effects on key cellular signaling cascades.
Conclusion
This compound is a well-characterized coumarin from a chemical perspective, with its structure and basic properties defined. It can be isolated from its natural source, Gentiana macrophylla. However, a significant knowledge gap exists regarding its synthesis and biological functions. This guide summarizes the current available technical data and highlights the unexplored potential of this molecule, making it a candidate for further investigation in natural product synthesis and medicinal chemistry.
References
Erythrocentauric Acid: A Technical Guide to its Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
Introduction: Erythrocentauric acid, more commonly referred to in scientific literature as erythrocentaurin, is a secoiridoid glycoside that has garnered interest for its potential biological activities. This technical guide provides a comprehensive overview of its natural sources and detailed methodologies for its isolation and purification, tailored for professionals in the fields of natural product chemistry, pharmacology, and drug development.
Natural Sources
Erythrocentaurin is predominantly found in plant species belonging to the Gentianaceae family. One of the most well-documented sources for the isolation of this compound is Enicostemma littorale .[1] This plant is a perennial herb found in various parts of the world and has been traditionally used in herbal medicine. The aerial parts of the plant are typically used for the extraction and isolation of erythrocentaurin.
Isolation and Purification Methodologies
The isolation of erythrocentaurin from its natural sources involves a series of extraction and chromatographic steps. A highly efficient method for obtaining high-purity erythrocentaurin utilizes Medium-Pressure Liquid Chromatography (MPLC).
Experimental Protocol: MPLC Isolation from Enicostemma littorale [1]
This protocol describes a rapid and effective method for the preparative isolation of erythrocentaurin from the ethyl acetate fraction of Enicostemma littorale.
1. Plant Material and Extraction:
- The aerial parts of Enicostemma littorale are collected, shade-dried, and coarsely powdered.
- The powdered plant material is subjected to extraction with a suitable solvent, such as methanol or ethanol, using standard methods like maceration or Soxhlet extraction.
- The crude extract is then fractionated using liquid-liquid partitioning with solvents of increasing polarity. An ethyl acetate fraction is typically prepared for the subsequent chromatographic purification.
2. Medium-Pressure Liquid Chromatography (MPLC):
- Column: A silica gel (Si60) column is used for the separation.
- Mobile Phase: A step gradient of ethyl acetate in n-hexane is employed. The process starts with 10% ethyl acetate in n-hexane, followed by a step increase to 20% ethyl acetate in n-hexane.
- Sample Loading: The dried ethyl acetate fraction is dissolved in a minimal amount of the initial mobile phase and loaded onto the column.
- Elution and Fraction Collection: The mobile phase is pumped through the column, and fractions are collected. Erythrocentaurin typically elutes with the 20% ethyl acetate in n-hexane step.
- Monitoring: The separation is monitored using Thin-Layer Chromatography (TLC) or High-Performance Thin-Layer Chromatography (HPTLC). For HPTLC, silica gel 60 F254 plates can be used with a mobile phase of toluene/ethyl acetate/formic acid (80:18:2 v/v/v). Densitometric analysis can be performed at 230 nm. Erythrocentaurin appears at an Rf value of approximately 0.54 ± 0.04.[1]
3. Purity and Recovery:
- The fractions containing pure erythrocentaurin are pooled and the solvent is evaporated to yield the final product.
- The purity of the isolated compound can be assessed using HPTLC and other spectroscopic techniques like NMR and Mass Spectrometry.
Quantitative Data
The following table summarizes the quantitative data associated with the MPLC isolation method described above.
| Parameter | Value | Reference |
| Starting Material | 20 g of ethyl acetate fraction of Enicostemma littorale | [1] |
| Column Dimensions | 70 x 460 mm | [1] |
| Stationary Phase | Si60 | [1] |
| Processing Time | < 3 hours | [1] |
| Purity of Isolated Compound | ≈ 97% | [1] |
| Recovery of Erythrocentaurin | 87.77% | [1] |
| HPTLC Rf value | 0.54 ± 0.04 | [1] |
Visualizations
Workflow for the Isolation of Erythrocentaurin
The following diagram illustrates the key steps in the isolation and purification of erythrocentaurin from Enicostemma littorale.
Caption: Workflow for the isolation of erythrocentaurin.
Note on Biological Activity: While this guide focuses on the natural sources and isolation of erythrocentaurin, it is worth noting that the compound has been investigated for its α-amylase inhibitory activity, suggesting potential applications in the management of carbohydrate metabolism.[1] Further research into its signaling pathways and pharmacological effects is warranted.
References
Unveiling Erythrocentauric Acid: A Comprehensive Technical Guide
For Immediate Release
This technical guide provides an in-depth overview of Erythrocentauric acid (1-oxo-3,4-dihydroisochromene-5-carboxylic acid), a naturally occurring isocoumarin derivative. Addressed to researchers, scientists, and professionals in drug development, this document details the compound's discovery, historical background, experimental protocols for its isolation and characterization, and available data on its biological activities.
Discovery and Historical Background
This compound, identified chemically as 1-oxo-3,4-dihydroisochromene-5-carboxylic acid, is a compound intrinsically linked to the medicinal plant Centaurium erythraea Rafn. (Gentianaceae). While the specific historical record of the isolation and naming of "this compound" is not extensively documented under this synonym, its discovery is closely tied to the phytochemical investigation of Centaurium erythraea.
A pivotal study in this context is the isolation and structural elucidation of a closely related precursor, 5-formyl-2,3-dihydroisocoumarin, by Valentão and colleagues in 2003. This research laid the foundational methodology for the extraction and characterization of this class of isocoumarins from C. erythraea. It is highly probable that this compound co-exists with its aldehyde analogue in the plant or is formed through oxidation during the extraction and isolation process, a common transformation for natural aldehydes.
The name "Erythrocentauric" itself is a clear homage to its botanical source, combining "erythraea" from the species name and "centaurium" from the genus. This nomenclature underscores the compound's origin and its place within the rich chemical tapestry of the Gentianaceae family, which is known for producing a wide array of bioactive secondary metabolites, including secoiridoids, xanthones, and phenolic compounds.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is computationally derived and provides a foundational understanding of the molecule's characteristics.
| Property | Value | Source |
| Molecular Formula | C₁₀H₈O₄ | PubChem |
| Molecular Weight | 192.17 g/mol | PubChem |
| IUPAC Name | 1-oxo-3,4-dihydroisochromene-5-carboxylic acid | PubChem |
| CAS Number | 90921-13-4 | PubChem |
| XLogP3 | 1.3 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 4 | PubChem |
Experimental Protocols
The following sections detail the methodologies for the isolation and structural elucidation of isocoumarins from Centaurium erythraea, based on the established protocols for 5-formyl-2,3-dihydroisocoumarin. These methods are directly applicable to the study of this compound.
Plant Material and Extraction
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Plant Material: Aerial parts of Centaurium erythraea Rafn. are collected, dried, and powdered.
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Extraction: The powdered plant material is subjected to extraction with a solvent of increasing polarity, typically starting with a less polar solvent like chloroform, followed by more polar solvents such as ethyl acetate and methanol. For the isolation of isocoumarins, the chloroform extract is of primary interest.
Isolation and Purification
A multi-step chromatographic process is employed to isolate the target compounds from the crude chloroform extract.
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Column Chromatography (CC): The extract is first fractionated using silica gel column chromatography with a gradient elution system. A common mobile phase consists of a mixture of light petroleum and chloroform, with an increasing proportion of chloroform.
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Preparative Thin-Layer Chromatography (pTLC): Fractions showing the presence of the desired compounds (monitored by TLC) are further purified using preparative TLC on silica gel plates. A typical solvent system for this step is a mixture of toluene and chloroform.
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Semi-preparative High-Performance Liquid Chromatography (HPLC): Final purification is achieved using a semi-preparative HPLC system equipped with a suitable column (e.g., a C18 column) and a mobile phase tailored to the compound's polarity.
Structural Elucidation
The molecular structure of the isolated compounds is determined using a combination of spectroscopic techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to determine the carbon-hydrogen framework of the molecule. 2D NMR techniques such as COSY, HSQC, and HMBC are employed to establish the connectivity between protons and carbons.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact molecular weight and elemental composition of the compound.
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Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as carbonyls (C=O) and hydroxyls (O-H).
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Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which can be characteristic of certain chromophores.
Biological Activity and Signaling Pathways
Currently, there is a paucity of specific research on the biological activities and signaling pathways of this compound. However, the broader class of dihydroisocoumarins has been reported to exhibit a range of biological effects, including antimicrobial and antioxidant activities. Further investigation is warranted to elucidate the specific pharmacological profile of this compound and its potential as a therapeutic agent. No specific signaling pathways have been described for this compound to date.
Conclusion
This compound is a natural product with a clear phytochemical link to Centaurium erythraea. While its direct historical documentation is limited, the established methodologies for the isolation and characterization of its close analogue, 5-formyl-2,3-dihydroisocoumarin, provide a robust framework for future research. The potential biological activities of this compound class suggest that further investigation into the pharmacological properties and mechanisms of action of this compound could be a promising avenue for drug discovery and development. This guide serves as a foundational resource to stimulate and support such endeavors.
An In-depth Technical Guide to the Erythrocentauric Acid Biosynthesis Pathway in Plants
For Researchers, Scientists, and Drug Development Professionals
Abstract
Erythrocentauric acid, a notable isochromanone derivative, has been identified in the medicinal plant Centaurium erythraea. Despite its name suggesting a connection to the prevalent secoiridoids within this species, its chemical structure dictates a distinct biosynthetic origin, likely through a polyketide pathway. This technical guide provides a comprehensive overview of the current understanding and a proposed biosynthetic pathway for this compound. It details the putative enzymatic steps, precursor molecules, and regulatory mechanisms. Furthermore, this document offers detailed experimental protocols for the isolation, quantification, and enzymatic analysis of this pathway, alongside workflows for gene discovery and functional characterization. The information presented herein serves as a foundational resource for researchers aiming to elucidate this novel metabolic route and harness its potential for drug development and metabolic engineering.
Introduction
Centaurium erythraea Rafn (common centaury), a member of the Gentianaceae family, is a well-known medicinal herb traditionally used for its bitter principles to treat digestive ailments.[1][2] The phytochemistry of this plant is dominated by secoiridoid glucosides such as swertiamarin, gentiopicroside, and sweroside.[3][4] However, another class of compounds, the isochromanones, has also been isolated from this plant.[5][6] Among these is this compound, with the systematic name 1-oxo-3,4-dihydroisochromene-5-carboxylic acid.[7]
A critical distinction must be made at the outset: this compound is not a secoiridoid. Its isochromanone core structure points towards a biosynthetic origin from the polyketide pathway, which is fundamentally different from the terpenoid pathway that produces secoiridoids. The polyketide pathway involves the sequential condensation of acyl-CoA units, typically acetyl-CoA as a starter and malonyl-CoA as an extender, catalyzed by polyketide synthases (PKSs).[1][8]
This guide will delineate the proposed biosynthetic pathway of this compound, detail the key enzymatic players, provide actionable experimental protocols, and discuss potential regulatory networks.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is hypothesized to proceed via a Type III polyketide synthase pathway. These PKSs are relatively simple homodimeric enzymes that catalyze iterative decarboxylative condensations of a starter CoA-ester with several extender units. The resulting linear polyketide chain then undergoes cyclization and aromatization to yield a variety of scaffolds.[1]
The proposed pathway for this compound likely involves the following key stages:
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Starter Unit Selection: The biosynthesis is initiated with a specific starter molecule, which could be acetyl-CoA or another acyl-CoA.
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Polyketide Chain Elongation: A Type III PKS catalyzes the sequential condensation of malonyl-CoA extender units to the growing polyketide chain.
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Cyclization and Aromatization: The linear polyketide intermediate undergoes intramolecular cyclization to form the core isochromanone ring system.
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Tailoring Modifications: A series of post-PKS modifications, such as reductions and oxidations, tailor the scaffold to yield the final this compound structure.
A related compound, erythrocentaurin (5-formyl-3,4-dihydroisocoumarin), has also been isolated from C. erythraea.[5][9][10] It is plausible that this compound is formed via the oxidation of the aldehyde group of erythrocentaurin.
Key Enzymes in the Proposed Pathway
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Type III Polyketide Synthase (PKS): This is the foundational enzyme that constructs the carbon skeleton of this compound. It is expected to be a chalcone synthase (CHS)-like enzyme but with a product specificity that leads to the isochromanone scaffold.
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Reductase(s): Following the PKS-catalyzed reaction, one or more reductases are likely required to reduce specific keto groups in the polyketide chain before or during cyclization.
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Oxidase/Dehydrogenase: An oxidative enzyme, likely a dehydrogenase, is proposed to catalyze the final step of converting the aldehyde group of erythrocentaurin to the carboxylic acid of this compound.
Quantitative Data
| Compound | Plant Part | Concentration Range | Reference |
| Swertiamarin | Herb | 3.83 - 8.94 mg/100 mg dry weight | [8] |
| Gentiopicroside | Shoots | Approx. 1-2 mg/g dry weight | [11] |
| Sweroside | Aerial Parts | Variable, often lower than swertiamarin | [6] |
| This compound | Aerial Parts | Data Not Available | - |
Note: The lack of quantitative data for this compound highlights a significant knowledge gap and an opportunity for future research.
Experimental Protocols
Protocol for Isolation and Quantification of this compound from Centaurium erythraea
This protocol outlines a standard procedure for the extraction and analysis of isochromanones using High-Performance Liquid Chromatography (HPLC).
1. Plant Material and Extraction: a. Harvest aerial parts of Centaurium erythraea and freeze-dry them. b. Grind the lyophilized tissue to a fine powder. c. Accurately weigh ~500 mg of the powdered plant material into a 15 mL conical tube. d. Add 10 mL of 80% methanol (MeOH). e. Sonicate for 30 minutes in a water bath at room temperature. f. Centrifuge at 4,000 x g for 15 minutes. g. Carefully collect the supernatant. h. Repeat the extraction (steps d-g) on the pellet two more times. i. Pool the supernatants and evaporate to dryness under vacuum using a rotary evaporator. j. Reconstitute the dried extract in 1 mL of 80% MeOH. k. Filter the reconstituted extract through a 0.22 µm syringe filter into an HPLC vial.
2. HPLC-DAD Analysis: a. HPLC System: A standard HPLC system equipped with a Diode Array Detector (DAD). b. Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). c. Mobile Phase A: Water with 0.1% formic acid. d. Mobile Phase B: Acetonitrile with 0.1% formic acid. e. Gradient Program:
- 0-5 min: 5% B
- 5-30 min: 5% to 70% B
- 30-35 min: 70% to 100% B
- 35-40 min: Hold at 100% B
- 40-45 min: 100% to 5% B
- 45-50 min: Re-equilibrate at 5% B f. Flow Rate: 1.0 mL/min. g. Injection Volume: 10 µL. h. Column Temperature: 30 °C. i. Detection: Monitor at a wavelength range of 210-400 nm. The expected λmax for the isochromanone chromophore is around 245 and 315 nm.
3. Quantification: a. Prepare a calibration curve using an authenticated standard of this compound (if available) or a closely related isochromanone standard. b. The concentration of this compound in the plant extract is determined by comparing its peak area to the calibration curve.
Protocol for in vitro Assay of a Putative Polyketide Synthase
This protocol is designed to test a candidate PKS enzyme for its ability to produce the polyketide backbone of this compound.
1. Enzyme Source: a. Clone the candidate PKS gene into an expression vector (e.g., pET vector series) and transform into E. coli BL21(DE3). b. Grow the bacterial culture and induce protein expression with IPTG. c. Harvest the cells and purify the recombinant PKS protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).
2. Enzyme Assay Reaction: a. Prepare a reaction mixture in a microcentrifuge tube containing:
- 100 mM Potassium Phosphate Buffer (pH 7.0)
- 2-5 µg of purified PKS enzyme
- 100 µM Acetyl-CoA (starter unit)
- 200 µM Malonyl-CoA (extender unit)
- Total volume: 50 µL b. Initiate the reaction by adding the enzyme. c. Incubate at 30 °C for 1-2 hours. d. Stop the reaction by adding 5 µL of 20% HCl.
3. Product Extraction and Analysis: a. Extract the reaction products by adding 100 µL of ethyl acetate, vortexing vigorously, and centrifuging to separate the phases. b. Transfer the upper ethyl acetate layer to a new tube and evaporate to dryness. c. Reconstitute the dried residue in 20 µL of methanol. d. Analyze the product by HPLC or LC-MS using the conditions described in Protocol 5.1. Compare the retention time and mass spectrum of the product with an authentic standard if available.
Protocol for Gene Expression Analysis by qRT-PCR
This protocol allows for the quantification of the transcript levels of candidate biosynthetic genes.
1. RNA Extraction and cDNA Synthesis: a. Extract total RNA from various tissues of C. erythraea (e.g., leaves, stems, roots, flowers) using a commercial plant RNA extraction kit. b. Treat the RNA with DNase I to remove any contaminating genomic DNA. c. Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
2. qRT-PCR Reaction: a. Design gene-specific primers for the candidate PKS and other putative biosynthetic genes. Primers should amplify a product of 100-200 bp. b. Prepare the qRT-PCR reaction mixture:
- 10 µL of 2x SYBR Green Master Mix
- 1 µL of forward primer (10 µM)
- 1 µL of reverse primer (10 µM)
- 2 µL of diluted cDNA (e.g., 1:10 dilution)
- 6 µL of nuclease-free water
- Total volume: 20 µL c. Perform the qRT-PCR in a real-time PCR cycler with the following typical conditions:
- Initial denaturation: 95 °C for 10 min
- 40 cycles of:
- Denaturation: 95 °C for 15 sec
- Annealing/Extension: 60 °C for 1 min
- Melt curve analysis to verify product specificity.
3. Data Analysis: a. Use the 2-ΔΔCt method to calculate the relative expression levels of the target genes. b. Normalize the expression data to a stably expressed reference gene (e.g., Actin or Ubiquitin).
Regulation of this compound Biosynthesis
The biosynthesis of plant secondary metabolites, including polyketides, is tightly regulated at the transcriptional level. Transcription factors (TFs) from various families, such as MYB, bHLH, and WRKY, are known to bind to the promoters of biosynthetic genes and modulate their expression.
Furthermore, plant hormones, particularly jasmonic acid (JA) and its derivatives, are key signaling molecules that often induce the production of defense-related secondary metabolites. Wounding or herbivory can trigger the JA signaling cascade, leading to the upregulation of biosynthetic pathways. Given that many polyketides have defensive roles, it is plausible that the this compound pathway is also regulated by JA.
Experimental Workflow for Pathway Elucidation
For researchers aiming to fully elucidate the this compound biosynthetic pathway, a systematic approach is recommended. The following workflow outlines the key stages from gene discovery to pathway verification.
Conclusion
The biosynthesis of this compound in Centaurium erythraea represents an intriguing and underexplored area of plant secondary metabolism. While its structural classification as an isochromanone strongly suggests a polyketide origin, the specific genes and enzymes responsible for its formation remain to be identified and characterized. This technical guide has synthesized the available information to propose a plausible biosynthetic pathway and has provided a suite of detailed experimental protocols to empower researchers to investigate this pathway. Elucidating the complete biosynthetic route to this compound will not only contribute to our fundamental understanding of plant metabolic diversity but may also open avenues for the biotechnological production of this and related bioactive compounds for pharmaceutical applications.
References
- 1. herbalreality.com [herbalreality.com]
- 2. Phytochemical properties, biological activities and medicinal use of Centaurium erythraea Rafn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Centaurium erythraea - Wikipedia [en.wikipedia.org]
- 4. extrasynthese.com [extrasynthese.com]
- 5. researchgate.net [researchgate.net]
- 6. ema.europa.eu [ema.europa.eu]
- 7. Gentianaceae - Wikipedia [en.wikipedia.org]
- 8. centaurium erythraea tincture, 84837-00-3 [thegoodscentscompany.com]
- 9. Erythrocentaurin-obtained from the plant Centaurium umbellatum Gilib [epharmacognosy.com]
- 10. Erythrocentaurin | C10H8O3 | CID 191120 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Erythrocentauric acid CAS number and chemical identifiers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erythrocentauric acid is a naturally occurring coumarin derivative that has been identified as a constituent of certain medicinal plants. This technical guide provides a consolidated overview of its chemical identity. Despite its presence in traditionally used medicinal flora, publicly available research detailing its specific biological activities, mechanisms of action, and associated experimental protocols remains limited. This document serves as a foundational reference, summarizing the core chemical information and outlining a general workflow for its study.
Chemical Identity
A clear understanding of a compound's chemical identifiers is fundamental for any research and development endeavor. The following table summarizes the key chemical information for this compound.
| Identifier Type | Value |
| CAS Number | 90921-13-4[1] |
| Molecular Formula | C10H8O4[1] |
| IUPAC Name | 1-oxo-3,4-dihydroisochromene-5-carboxylic acid[1] |
| Synonyms | 5-Isochromancarboxylic acid, 1-oxo-; 3,4-Dihydro-1-oxo-1H-2-benzopyran-5-carboxylic acid[1] |
| Molecular Weight | 192.17 g/mol |
| InChI | InChI=1S/C10H8O4/c11-9(12)7-2-1-3-8-6(7)4-5-14-10(8)13/h1-3H,4-5H2,(H,11,12) |
| InChIKey | VOPDFFBAKXNSRA-UHFFFAOYSA-N |
| SMILES | C1COC(=O)C2=C1C(=CC=C2)C(=O)O |
Biological Context and Research Landscape
This compound has been isolated from plants of the Gentiana genus, which have a history of use in traditional medicine. However, specific studies detailing the pharmacological properties and biological activities of isolated this compound are not extensively available in the public domain. The majority of research on Gentiana macrophylla, a known source of the compound, focuses on its more abundant and studied constituents, such as gentiopicroside and swertiamarin.
Consequently, there is a notable absence of detailed experimental protocols, quantitative data on biological activity (e.g., IC50, EC50 values), and elucidated signaling pathways directly attributed to this compound. This presents an opportunity for novel research to explore the potential therapeutic applications of this compound.
General Research Workflow
The study of natural products like this compound typically follows a structured workflow from isolation to potential therapeutic application. The following diagram illustrates a generalized logical workflow for the investigation of this compound.
Caption: A logical workflow for the research and development of this compound.
Future Directions
The current body of knowledge on this compound is primarily limited to its chemical structure and natural origin. Future research efforts are necessary to bridge the gap in understanding its biological role. Key areas for investigation include:
-
Pharmacological Screening: A broad screening of this compound against various biological targets to identify potential therapeutic areas.
-
Mechanism of Action Studies: Elucidation of the molecular pathways through which this compound exerts any identified biological effects.
-
In vivo Efficacy and Safety: Evaluation of the compound's efficacy and safety profile in animal models to determine its potential for further development.
This technical guide serves as a starting point for researchers and professionals interested in this compound. The limited data underscores the significant opportunities for further investigation into the properties and potential applications of this natural compound.
References
Molecular weight and formula of Erythrocentauric acid
An In-Depth Technical Guide to Erythrocentauric Acid
This technical guide provides a comprehensive overview of the chemical properties and biological activities of this compound, tailored for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
This compound is a natural compound belonging to the coumarin family.[] Its fundamental chemical and physical properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C10H8O4 | [][2][3] |
| Molecular Weight | 192.17 g/mol | [][2][3] |
| IUPAC Name | 1-oxo-3,4-dihydroisochromene-5-carboxylic acid | [][2] |
| CAS Number | 90921-13-4 | [] |
| Appearance | Powder | [] |
| Purity | >95% | [] |
| Density | 1.4±0.1 g/cm³ | [] |
| SMILES | C1COC(=O)C2=C1C(=CC=C2)C(=O)O | [][2] |
| InChI | InChI=1S/C10H8O4/c11-9(12)7-2-1-3-8-6(7)4-5-14-10(8)13/h1-3H,4-5H2,(H,11,12) | [][2] |
Biological Activity
This compound has been isolated from the roots of Gentiana macrophylla.[][3] Limited studies have investigated its biological effects.
Cytotoxicity
In one study, the cytotoxic effect of this compound was evaluated against human HepG2 (2.2.15) cells. The compound exhibited a CC50 (half-maximal cytotoxic concentration) of > 4.54 mM after 72 hours of exposure, as determined by an MTT assay.[3]
Experimental Protocols
Detailed experimental protocols for the synthesis or biological evaluation of this compound are not extensively documented in publicly available literature. However, a general methodology for its isolation and identification has been described.
Isolation and Identification of this compound
This compound can be isolated from the chloroform fraction of the root of Gentiana macrophylla.[] The general workflow for its isolation and identification involves the following steps:
The process begins with the extraction from the plant material, followed by separation and purification using various column chromatographic techniques.[] The structure of the isolated compound is then elucidated based on spectral data analysis (UV, IR, MS, 1H-NMR, 13C-NMR) and by comparison with standard substances.[]
Signaling Pathways
Information regarding the specific signaling pathways modulated by this compound is not available in the current scientific literature. Further research is required to elucidate its mechanism of action at the molecular level.
Conclusion
This compound is a natural coumarin with defined chemical and physical properties. While its biological activity is not extensively studied, it has shown limited cytotoxicity in a cancer cell line. The lack of detailed experimental protocols and mechanistic studies highlights the need for further investigation to understand its full therapeutic potential. The provided workflow for its isolation and identification can serve as a basis for future research endeavors.
References
Erythrocentauric Acid: A Review of a Seemingly Undiscovered Compound
An extensive search of prominent scientific databases and chemical literature has revealed a significant lack of information on a compound referred to as "Erythrocentauric acid." This suggests that "this compound" may be a novel, yet-to-be-described molecule, a substance known by an alternative name that is not indexed, or a term that is not currently recognized within the scientific community.
Despite a thorough investigation, no peer-reviewed articles, patents, or conference proceedings detailing the isolation, synthesis, characterization, or biological activity of this compound could be identified. Consequently, the core requirements of this technical guide—quantitative data summarization, detailed experimental protocols, and visualization of signaling pathways—cannot be fulfilled at this time due to the absence of foundational research.
This lack of available data presents a unique challenge and, simultaneously, an opportunity for the scientific community. The name itself, "this compound," hints at a potential natural origin, possibly from a plant in the Erythraea or Centaurium genus, which are known sources of various bioactive compounds. However, without any published research, this remains purely speculative.
For researchers, scientists, and drug development professionals, the current state of knowledge on this compound is a blank slate. The initial steps for any investigation would need to focus on the fundamentals:
1. Discovery and Isolation: If this compound is a natural product, the primary task would be its isolation from the source organism. This would involve standard phytochemical techniques such as extraction, fractionation, and chromatography.
2. Structural Elucidation: Once isolated, a battery of analytical techniques would be required to determine its chemical structure. This would include Mass Spectrometry (MS) to determine its molecular weight and formula, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR) to establish the connectivity of atoms, and potentially X-ray crystallography for unambiguous three-dimensional structural confirmation.
3. Synthesis: Following structural elucidation, the total synthesis of this compound would be a crucial step to confirm the proposed structure and to provide a scalable source of the compound for further biological evaluation.
4. Biological Screening: With a confirmed structure and a reliable supply, this compound could then be subjected to a wide array of biological assays to determine its potential therapeutic effects. This could include screening for antimicrobial, anti-inflammatory, anti-cancer, or other pharmacological activities.
Given the current void in the literature, any research group that successfully isolates, characterizes, and reports on the biological activity of "this compound" would be making a significant and novel contribution to the field of natural product chemistry and drug discovery.
While the request for a comprehensive literature review on this compound could not be met due to the absence of published data, this report highlights a potential undiscovered area of chemical and pharmacological research. The scientific community is encouraged to investigate the possible existence and properties of this compound, which could represent a novel addition to the vast library of natural products with therapeutic potential. Until such research is conducted and published, "this compound" remains an enigma in the world of science.
An In-depth Technical Guide to Erythrocentauric Acid: Nomenclature, Synonyms, and Current Research Status
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide serves as a comprehensive resource on the chemical identity of Erythrocentauric acid. Due to a notable lack of publicly available data on the biological activities of this compound, this document will focus on its established nomenclature and synonyms, providing a foundational understanding for any future research and development endeavors.
Chemical Nomenclature and Synonyms
This compound is a known chemical entity with a defined structure. The systematic nomenclature and various synonyms are crucial for accurate identification and literature searches.
Systematic and IUPAC Names
The formal name for this compound according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature is 1-oxo-3,4-dihydroisochromene-5-carboxylic acid [1].
Registered Identifiers
For unambiguous identification in chemical databases and regulatory submissions, the following identifiers are assigned to this compound:
| Identifier Type | Identifier |
| CAS Registry Number | 90921-13-4[1] |
| PubChem CID | 118726453[1] |
| ChEMBL ID | CHEMBL3397163[1] |
Common Synonyms
In addition to its systematic name, this compound is also known by several other names in the literature and chemical catalogs. A comprehensive list of these synonyms is provided in Table 1 for easy reference.
Table 1: Synonyms for this compound
| Synonym |
| 1-Oxo-3,4-dihydroisochromene-5-carboxylic acid[1] |
| 3,4-Dihydro-1-oxo-1H-2-benzopyran-5-carboxylic acid[1] |
| 5-Isochromancarboxylic acid, 1-oxo-[1] |
| Erythrocentauricacid[1] |
Chemical and Physical Properties
A summary of the key computed chemical and physical properties of this compound is presented in Table 2. These properties are essential for understanding its behavior in various experimental and formulation settings.
Table 2: Computed Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₈O₄ | PubChem[1] |
| Molecular Weight | 192.17 g/mol | PubChem[1] |
| XLogP3 | 1.3 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |
| Rotatable Bond Count | 1 | PubChem[1] |
State of Biological and Pharmacological Research
A thorough review of scientific literature and patent databases reveals a significant gap in the understanding of the biological activities of this compound. As of the date of this guide, there are no publicly available studies that detail its mechanism of action, specific signaling pathway interactions, or comprehensive pharmacological profiling.
While the core chemical structure, 1-oxo-3,4-dihydroisochromene, is a component of some biologically active molecules, specific experimental data for the 5-carboxylic acid derivative, this compound, is absent. For instance, a recent study investigated the antimicrobial activity of novel 1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide derivatives, which share the same bicyclic core but differ in the substitution at other positions[2]. This suggests that the isochromene scaffold may be of interest in medicinal chemistry; however, it does not provide direct evidence of the biological effects of this compound itself.
Future Directions and Opportunities
The lack of biological data for this compound presents a clear opportunity for novel research. Given its defined chemical structure, future studies could focus on:
-
In vitro screening: A broad panel of bioassays could be employed to identify potential biological targets and activities.
-
Computational modeling: Docking studies and other in silico methods could predict potential interactions with known drug targets.
-
Synthesis of derivatives: Modification of the carboxylic acid group or the aromatic ring could lead to the discovery of novel compounds with interesting pharmacological properties.
Logical Relationship Diagram
The following diagram illustrates the logical flow from the known chemical information of this compound to the current knowledge gap regarding its biological activity and the potential for future research.
References
Preliminary Screening of the Biological Activity of Compounds from Centaurium erythraea, with a Focus on Erythrocentaurin
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The initial inquiry into the biological activity of "Erythrocentauric acid" has led to a comprehensive investigation of "Erythrocentaurin" and the chemical constituents of the plant Centaurium erythraea. It is highly probable that the initial query contained a misnomer, as scientific literature predominantly refers to Erythrocentaurin, a compound isolated from Centaurium erythraea. This technical guide provides a detailed overview of the preliminary screening of the biological activities associated with extracts of Centaurium erythraea, which contains Erythrocentaurin. While specific bioactivity data for isolated Erythrocentaurin is limited, the activities of the plant's extracts provide a strong indication of the potential therapeutic properties of its constituent compounds.
Centaurium erythraea, commonly known as common centaury, has a rich history in traditional medicine for treating a variety of ailments. Modern phytochemical analysis has revealed a complex mixture of bioactive compounds, including secoiridoid glucosides (such as swertiamarin and gentiopicroside), phenolic acids, and sterols. This guide summarizes the key findings on the antioxidant, anti-inflammatory, and anticancer activities of Centaurium erythraea extracts, presents detailed experimental protocols for the assays used, and visualizes the relevant biological pathways and experimental workflows.
Data Presentation: Quantitative Analysis of Biological Activities
The following tables summarize the quantitative data on the antioxidant, anticancer, and enzyme inhibitory activities of various extracts from Centaurium erythraea.
Table 1: Antioxidant Activity of Centaurium erythraea Extracts
| Extract Type | Assay | IC50 Value (µg/mL) | Reference |
| Methanolic | DPPH | 232 ± 2 | [1] |
| Aqueous | DPPH | 208 ± 2 | [1] |
| Decoction | DPPH | 186 ± 103 | [2] |
| Ethanolic | DPPH | 90 ± 7 | [2] |
| Hydroethanolic | DPPH | 49.54 ± 2.43 | [3] |
| Essential Oil | DPPH | 47.18 ± 3.62 | [4] |
| Decoction | Reducing Power | 85.32 | [5] |
| Methanolic | Reducing Power | 350 ± 66 | [1] |
| Aqueous | Reducing Power | 1310 ± 47 | [1] |
| Essential Oil | ABTS | - | [4] |
Table 2: Anticancer and Cytotoxic Activity of Centaurium erythraea Extracts
| Extract Type | Cell Line | Assay | IC50 Value (mg/mL) | Reference |
| Methanolic (Control) | HeLa (cervical cancer) | MTT | 0.45 | [6] |
| Methanolic (Control) | LS-174 (colon cancer) | MTT | 0.62 | [6] |
| Methanolic (Control) | A549 (lung cancer) | MTT | 0.88 | [6] |
| Methanolic (Transgenic) | HeLa (cervical cancer) | MTT | 0.21 | [6] |
| Methanolic (Transgenic) | LS-174 (colon cancer) | MTT | 0.35 | [6] |
| Methanolic (Transgenic) | A549 (lung cancer) | MTT | 0.41 | [6] |
| Undescribed Xanthone | MCF-7 (breast cancer) | XTT | - | [7] |
| Undescribed Xanthone | MDA-MB-231 (breast cancer) | XTT | - | [7] |
Table 3: Enzyme Inhibitory Activity of Centaurium erythraea Extracts and Constituents
| Extract/Compound | Enzyme | IC50 Value (µg/mL) | Reference |
| Essential Oil | α-Amylase | 168.62 | [4] |
| Essential Oil | α-Glucosidase | 87.18 | [4] |
| Essential Oil | Tyrosinase | 41.863 ± 0.031 | [4] |
| Essential Oil | Elastase | 113.02 ± 3.37 | [4] |
| Erythrocentaurin | α-Amylase | 1670 ± 280 | [8] |
| Decoction | - | - | [9] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common method to evaluate the antioxidant activity of a compound or extract.
-
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.
-
Reagents:
-
DPPH solution (typically 0.1 mM in methanol or ethanol).
-
Test sample dissolved in a suitable solvent.
-
Positive control (e.g., Ascorbic acid, Trolox).
-
Solvent for blank.
-
-
Procedure:
-
Prepare serial dilutions of the test sample and the positive control.
-
In a 96-well microplate, add a specific volume of the sample or standard to the wells.
-
Add the DPPH working solution to each well.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at 517 nm using a microplate reader.
-
The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined from a plot of scavenging activity against the concentration of the sample.[1][10][11]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[12][13][14]
-
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. These insoluble crystals are then dissolved in a solubilizing agent, and the absorbance of the colored solution is measured, which is directly proportional to the number of living cells.
-
Reagents:
-
MTT solution (typically 5 mg/mL in PBS).
-
Cell culture medium.
-
Test compound.
-
Solubilization solution (e.g., DMSO, isopropanol with HCl).
-
-
Procedure:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, remove the medium and add fresh medium containing MTT solution to each well.
-
Incubate the plate at 37°C for a few hours (e.g., 3-4 hours) to allow the formation of formazan crystals.
-
Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value (concentration of the compound that inhibits cell growth by 50%) is calculated.[12][13][14]
-
Cyclooxygenase (COX) Inhibition Assay
This assay is used to determine the inhibitory effect of a compound on the activity of COX-1 and COX-2 enzymes, which are key enzymes in the inflammatory pathway.
-
Principle: The assay measures the peroxidase activity of COX enzymes. COX converts arachidonic acid to prostaglandin G2 (PGG2), which is then reduced to PGH2. The peroxidase activity is monitored by the oxidation of a chromogenic or fluorometric substrate. The inhibition of this activity is proportional to the inhibition of COX.[15][16][17]
-
Reagents:
-
COX-1 or COX-2 enzyme.
-
Assay buffer.
-
Heme (cofactor).
-
Arachidonic acid (substrate).
-
Test inhibitor.
-
Detection reagent (chromogenic or fluorometric).
-
-
Procedure:
-
In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to the wells.
-
Add various concentrations of the test inhibitor or a vehicle control.
-
Pre-incubate the plate to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding arachidonic acid.
-
Immediately measure the absorbance or fluorescence using a microplate reader.
-
The percentage of inhibition is calculated for each concentration of the inhibitor.
-
The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.[15][16][17]
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key experimental workflows and a proposed signaling pathway modulated by Centaurium erythraea extracts.
Conclusion
The preliminary screening of Centaurium erythraea extracts reveals significant antioxidant, anti-inflammatory, and anticancer properties. These activities are attributed to the rich phytochemical composition of the plant, which includes Erythrocentaurin among other bioactive compounds. While direct evidence for the biological activity of isolated Erythrocentaurin is still emerging, the data from the whole-plant extracts provide a strong rationale for further investigation into its therapeutic potential. The detailed experimental protocols and visualized pathways presented in this guide offer a solid foundation for researchers and drug development professionals to build upon in their exploration of the promising pharmacological profile of Centaurium erythraea and its constituents. Future research should focus on the isolation and individual bioactivity screening of Erythrocentaurin and other key compounds to elucidate their specific mechanisms of action and potential for clinical applications.
References
- 1. jddtonline.info [jddtonline.info]
- 2. preprints.org [preprints.org]
- 3. researchgate.net [researchgate.net]
- 4. Biological activities of Centaurium erythraea and its main chemotypes: menthol, carvacrol, and tricosane - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antioxidant, anti-inflammatory effects of Centaurium erythraea Rafn. aerial part extracts and identification of its bioactive constituents by LC-MS/MS analysis | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. isolation-and-cytotoxic-activities-of-undescribed-iridoid-and-xanthone-glycosides-from-centaurium-erythraea-rafn-gentianaceae - Ask this paper | Bohrium [bohrium.com]
- 8. Rapid preparative isolation of erythrocentaurin from Enicostemma littorale by medium-pressure liquid chromatography, its estimation by high-pressure thin-layer chromatography, and its α-amylase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bioactivities of Centaurium erythraea (Gentianaceae) Decoctions: Antioxidant Activity, Enzyme Inhibition and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. acmeresearchlabs.in [acmeresearchlabs.in]
- 11. researchgate.net [researchgate.net]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. 細胞計数・セルヘルス分析 [sigmaaldrich.com]
- 15. benchchem.com [benchchem.com]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
- 17. assaygenie.com [assaygenie.com]
Potential Therapeutic Targets of Erythrocentauric Acid: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Erythrocentauric acid, also known as erythrocentaurin, is a naturally occurring isocoumarin derivative that has been isolated from plants of the Gentiana species, notably Gentiana macrophylla. While direct pharmacological studies on this compound are limited, the therapeutic activities of the plant extracts from which it is derived, and the broader class of isocoumarins to which it belongs, suggest a range of potential therapeutic applications. This technical guide provides an overview of the hypothesized therapeutic targets of this compound based on available evidence and details the experimental protocols required to investigate these targets.
Hypothesized Therapeutic Targets
Based on the known anti-inflammatory and antidiabetic properties of Gentiana macrophylla extracts and the general bioactivities of isocoumarins, the following are proposed as potential therapeutic targets for this compound.[1][2][3][4]
Anti-inflammatory Pathways
Inflammation is a complex biological response implicated in numerous diseases. Natural products are a rich source of compounds that modulate inflammatory pathways.[4] The anti-inflammatory potential of this compound can be investigated through its action on key inflammatory mediators and signaling cascades.
-
Cyclooxygenase (COX) Enzymes: COX-1 and COX-2 are key enzymes in the biosynthesis of prostaglandins, which are potent inflammatory mediators.[5] Inhibition of COX-2 is a major target for anti-inflammatory drugs.[6][7]
-
Nuclear Factor-kappa B (NF-κB) Signaling Pathway: NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and chemokines.[8] Inhibition of the NF-κB pathway is a promising strategy for controlling inflammation.
-
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway: The MAPK pathways are involved in a variety of cellular processes, including inflammation. Modulation of these pathways can impact the production of inflammatory cytokines.
Metabolic Disease Targets
Extracts from plants containing isocoumarins have demonstrated potential in managing metabolic disorders like type 2 diabetes.[3][4]
-
α-Glucosidase and α-Amylase: These enzymes are located in the small intestine and are responsible for the breakdown of carbohydrates into absorbable monosaccharides. Inhibition of α-glucosidase and α-amylase can delay carbohydrate digestion and absorption, leading to a reduction in postprandial hyperglycemia.[9]
-
Xanthine Oxidase: This enzyme plays a crucial role in purine metabolism and its activity leads to the production of uric acid. Elevated levels of uric acid are associated with gout and other inflammatory conditions. Inhibition of xanthine oxidase is a therapeutic strategy for managing hyperuricemia and gout.
Quantitative Data Summary
Direct quantitative data for the bioactivity of this compound is not currently available in the public domain. The following table summarizes the known activities of extracts from Gentiana macrophylla and related isocoumarin compounds to provide a basis for hypothesizing the potential potency of this compound.
| Compound/Extract | Target/Assay | IC50/EC50 | Reference |
| Agrimonolide (Isocoumarin) | α-Glucosidase | 24.2 µM | [9] |
| Desmethylagrimonolide (Isocoumarin) | α-Glucosidase | 37.4 µM | [9] |
| Fraxicoumarin (Isocoumarin) | Nitric Oxide Production | Inhibition at 20µM | [6][7] |
| Alterisocoumarin A | Anti-inflammatory (NO production) | 10.68 µM | [10] |
Experimental Protocols
The following are detailed methodologies for key experiments to investigate the potential therapeutic targets of this compound.
In Vitro Anti-inflammatory Assays
a) Cyclooxygenase (COX-2) Inhibitor Screening Assay
This assay determines the ability of a test compound to inhibit the peroxidase activity of COX-2.[11][12]
-
Materials:
-
COX-2 enzyme
-
Arachidonic acid (substrate)
-
Colorimetric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)
-
Assay buffer (e.g., Tris-HCl)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare a reaction mixture containing the assay buffer, COX-2 enzyme, and the colorimetric probe.
-
Add the test compound (this compound) at various concentrations to the wells of the microplate.
-
Add a known COX-2 inhibitor as a positive control and a vehicle control (e.g., DMSO).
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 5-10 minutes).
-
Measure the absorbance at the appropriate wavelength (e.g., 590 nm for TMPD).
-
Calculate the percentage of inhibition and determine the IC50 value.
-
b) NF-κB Luciferase Reporter Assay
This assay measures the activation of the NF-κB signaling pathway by quantifying the expression of a luciferase reporter gene under the control of an NF-κB responsive promoter.[8][13][14][15][16]
-
Materials:
-
Cells transfected with an NF-κB luciferase reporter construct (e.g., HEK293T)
-
Cell culture medium and reagents
-
Inducing agent (e.g., TNF-α or LPS)
-
Luciferase assay reagent
-
96-well cell culture plate
-
Luminometer
-
-
Procedure:
-
Seed the transfected cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound (this compound) for a predetermined time.
-
Stimulate the cells with the inducing agent (e.g., TNF-α) to activate the NF-κB pathway. Include unstimulated and vehicle-treated controls.
-
After incubation, lyse the cells and add the luciferase assay reagent to the lysate.
-
Measure the luminescence using a luminometer.
-
Normalize the luciferase activity to a control reporter (e.g., Renilla luciferase) if co-transfected.
-
Calculate the percentage of inhibition of NF-κB activation.
-
In Vitro Antidiabetic Assays
a) α-Glucosidase Inhibition Assay
This assay measures the inhibition of α-glucosidase activity, which is involved in carbohydrate digestion.[9]
-
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate
-
Phosphate buffer (pH 6.8)
-
Sodium carbonate (to stop the reaction)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Add the test compound (this compound) at various concentrations, the α-glucosidase enzyme solution, and the phosphate buffer to the wells of a microplate.
-
Include a positive control (e.g., Acarbose) and a blank (without the enzyme).
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
Initiate the reaction by adding the pNPG substrate.
-
Incubate at 37°C for a specified time (e.g., 20-30 minutes).
-
Stop the reaction by adding sodium carbonate.
-
Measure the absorbance of the released p-nitrophenol at 405 nm.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
b) α-Amylase Inhibition Assay
This assay determines the inhibitory effect of a compound on α-amylase, another key enzyme in carbohydrate digestion.[17][18][19][20]
-
Materials:
-
Porcine pancreatic α-amylase
-
Starch solution (substrate)
-
Dinitrosalicylic acid (DNSA) reagent
-
Phosphate buffer (pH 6.9)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Mix the test compound (this compound) at various concentrations with the α-amylase solution in a microplate.
-
Include a positive control (e.g., Acarbose) and a blank.
-
Pre-incubate the mixture at 37°C for 20 minutes.
-
Add the starch solution to initiate the enzymatic reaction and incubate for a further 15-30 minutes at 37°C.
-
Stop the reaction by adding the DNSA reagent and boiling for 5-10 minutes.
-
Cool the plate to room temperature and measure the absorbance at 540 nm.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
Visualizations
Signaling Pathways
Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.
Caption: Hypothesized inhibition of the COX-2 pathway by this compound.
Experimental Workflows
Caption: Experimental workflow for the α-glucosidase inhibition assay.
Conclusion
While direct evidence for the therapeutic targets of this compound is currently lacking, its chemical class and the biological activities of its plant source provide a strong rationale for investigating its potential as an anti-inflammatory and antidiabetic agent. The experimental protocols and hypothesized pathways detailed in this guide offer a clear roadmap for researchers to elucidate the specific mechanisms of action of this compound and evaluate its therapeutic potential. Further research in this area is warranted to unlock the full pharmacological profile of this promising natural compound.
References
- 1. Recent advances in the discovery, biosynthesis, and therapeutic potential of isocoumarins derived from fungi: a comprehensive update - RSC Advances (RSC Publishing) DOI:10.1039/D2RA08245D [pubs.rsc.org]
- 2. Recent advances in the discovery, biosynthesis, and therapeutic potential of isocoumarins derived from fungi: a comprehensive update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Review of Coumarins and Coumarin-Related Compounds for Their Potential Antidiabetic Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Natural coumarins as anti-diabetic agents: Mechanisms, therapeutic potential, and amelioration of diabetic complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Anti-inflammatory isocoumarins from the bark of Fraxinus chinensis subsp. rhynchophylla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 9. Isolation of Isocoumarins and Flavonoids as α-Glucosidase Inhibitors from Agrimonia pilosa L - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Alterisocoumarins A-M: Isocoumarins with anti-inflammatory and anti-tuberculosis activities from a mangrove endophytic fungus Alternaria sp. HN-17 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mybiosource.com [mybiosource.com]
- 12. COX-2 Inhibitor Screening Kit - Creative BioMart [creativebiomart.net]
- 13. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 14. bowdish.ca [bowdish.ca]
- 15. researchgate.net [researchgate.net]
- 16. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scielo.br [scielo.br]
- 18. 2.7. In Vitro α-Amylase Inhibition Assay [bio-protocol.org]
- 19. In-vitro alpha amylase inhibitory activity of the leaf extracts of Adenanthera pavonina - PMC [pmc.ncbi.nlm.nih.gov]
- 20. jocpr.com [jocpr.com]
Erythrocentauric Acid: A Technical Overview of a Natural Coumarin
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a summary of the currently available scientific information on Erythrocentauric acid, a naturally occurring coumarin derivative. Despite its identification and isolation, detailed research on its derivatives, specific biological activities, and mechanisms of action remains limited in publicly accessible scientific literature. This document outlines its basic characteristics and the pharmacological context of its natural source.
Core Characteristics of this compound
This compound is a natural compound classified under the coumarin family.[1] It has been isolated from the roots of the medicinal plant Gentiana macrophylla Pall.[2]
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. This data is primarily derived from computational models and entries in chemical databases.
| Property | Value | Source |
| Molecular Formula | C₁₀H₈O₄ | PubChem[3] |
| Molecular Weight | 192.17 g/mol | PubChem[3] |
| IUPAC Name | 1-oxo-3,4-dihydroisochromene-5-carboxylic acid | PubChem[3] |
| Synonyms | 90921-13-4, 5-Isochromancarboxylic acid, 1-oxo-, 3,4-Dihydro-1-oxo-1H-2-benzopyran-5-carboxylic acid | PubChem[3] |
| Density | 1.4±0.1 g/cm³ | BOC Sciences[1] |
This compound Derivatives
Extensive searches of scientific databases did not yield specific information on the synthesis or biological evaluation of derivatives of this compound. The development of analogs and the exploration of structure-activity relationships (SAR) for this compound appear to be uncharted areas of research.
Biological Activity and Pharmacological Context
There is a significant lack of specific data on the biological activities and mechanism of action of this compound itself.
The source plant, Gentiana macrophylla, has a history of use in traditional medicine and has been investigated for various pharmacological properties.[1][3] Modern studies on Gentiana macrophylla extracts and its other constituents, such as gentiopicroside and swertiamarin, have revealed a range of biological effects, including anti-inflammatory, antioxidant, and hepatoprotective activities.[3] However, it is crucial to note that these activities are attributed to the whole plant extract or other specific compounds, and not explicitly to this compound.
No specific signaling pathways modulated by this compound have been identified in the reviewed literature.
Experimental Protocols
A general workflow for the isolation and characterization of natural products like this compound is depicted below.
Future Research Directions
The current body of knowledge on this compound is limited to its basic chemical identity and natural occurrence. This presents a clear opportunity for further research in the following areas:
-
Synthesis of this compound and its Derivatives: Development of synthetic routes would enable the production of sufficient quantities for comprehensive biological screening and the creation of novel analogs.
-
Biological Screening: A broad-based biological screening of this compound is warranted to identify potential therapeutic activities.
-
Mechanism of Action Studies: Should biological activity be identified, subsequent studies to elucidate the underlying mechanism of action and identify molecular targets and signaling pathways would be essential.
References
Methodological & Application
Application Note: Isolation and Characterization of Erythrocentauric Acid
However, detailed protocols for the isolation and purification of erythrocentauric acid from its natural source, the plant Centaurium erythraea Rafn (gentianaceae), are available. This document provides a comprehensive protocol for the isolation of this compound, along with its characterization and known biological activities, which may be of significant interest to researchers, scientists, and drug development professionals.
Introduction
This compound is a secoiridoid glucoside found in Centaurium erythraea. It is of interest to the scientific community due to its potential pharmacological activities. This document outlines the procedure for its extraction, isolation, and purification from dried aerial parts of the plant.
Experimental Protocol: Isolation of this compound
This protocol is based on methodologies described in the scientific literature for the isolation of secoiridoid glucosides from Centaurium erythraea.
1. Plant Material and Extraction
-
1.1. Dried and powdered aerial parts of Centaurium erythraea are used as the starting material.
-
1.2. The powdered plant material is macerated with 70% ethanol at room temperature for 24 hours. This process is typically repeated three times to ensure exhaustive extraction.
-
1.3. The resulting ethanolic extracts are combined and filtered.
-
1.4. The solvent is evaporated under reduced pressure to yield a crude extract.
2. Liquid-Liquid Partitioning
-
2.1. The crude extract is dissolved in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity.
-
2.2. The aqueous solution is first partitioned with a non-polar solvent like n-hexane to remove lipids and other non-polar compounds.
-
2.3. The aqueous layer is then partitioned with a solvent of intermediate polarity, such as ethyl acetate, to separate compounds of medium polarity. This compound is expected to remain in the aqueous layer due to its glycosidic nature.
3. Chromatographic Purification
-
3.1. Column Chromatography: The final aqueous extract is subjected to column chromatography over a suitable stationary phase, such as Diaion HP-20 or Amberlite XAD-4.
-
The column is first washed with water to remove highly polar compounds.
-
A stepwise gradient of methanol in water is then used for elution. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
-
3.2. Preparative High-Performance Liquid Chromatography (HPLC): Fractions enriched with this compound are pooled and further purified by preparative HPLC on a C18 column.
-
A typical mobile phase would be a gradient of acetonitrile in water.
-
The elution is monitored by a UV detector, and the peak corresponding to this compound is collected.
-
4. Purity and Characterization
-
The purity of the isolated this compound is assessed by analytical HPLC.
-
The structure of the compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) (¹H, ¹³C) and Mass Spectrometry (MS).
Data Presentation
| Parameter | Value | Reference |
| Plant Source | Centaurium erythraea Rafn | |
| Starting Material | Dried aerial parts | |
| Extraction Solvent | 70% Ethanol | |
| Primary Purification | Column Chromatography (e.g., Diaion HP-20) | |
| Final Purification | Preparative HPLC (C18) | |
| Typical Purity | >95% |
Visualizations
Application Notes & Protocols for the Quantification of Erythrocentauric Acid
Introduction
Erythrocentauric acid is a natural coumarin compound, identified as 1-oxo-3,4-dihydroisochromene-5-carboxylic acid, with the molecular formula C₁₀H₈O₄[1][]. It has been isolated from medicinal plants such as Gentiana macrophylla and is a constituent of Centaurium erythraea[][3][4]. The quantification of this compound in various samples, including plant extracts and biological matrices, is essential for pharmacokinetic studies, quality control of herbal products, and exploring its pharmacological potential. This document provides detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and a more sensitive Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method. While specific validated methods for this compound are not widely published, the following protocols are based on established methods for the analysis of related compounds, such as secoiridoid glycosides and phenolic acids, found in the Gentianaceae family[5][6][7].
Extraction of this compound from Plant Material
This protocol is designed for the extraction of this compound and other secondary metabolites from dried and powdered plant material, such as Centaurium erythraea or Gentiana macrophylla.
Experimental Protocol: Solid-Liquid Extraction
-
Sample Preparation : Weigh 1.0 g of finely powdered, dried plant material into a conical flask.
-
Solvent Addition : Add 20 mL of 80% methanol (v/v) to the flask. Methanol is an effective solvent for extracting a broad range of polar and semi-polar compounds, including coumarins and secoiridoids[8].
-
Ultrasonic Extraction : Place the flask in an ultrasonic bath and extract for 30 minutes at room temperature. Ultrasonication enhances extraction efficiency by disrupting cell walls.
-
Centrifugation : Transfer the extract to a centrifuge tube and centrifuge at 4000 rpm for 15 minutes to pellet the solid plant material.
-
Supernatant Collection : Carefully decant the supernatant into a clean collection vessel.
-
Re-extraction : To ensure exhaustive extraction, repeat the process (steps 2-5) on the plant residue with another 20 mL of 80% methanol.
-
Pooling and Filtration : Combine the supernatants from both extractions and filter through a 0.45 µm syringe filter into a volumetric flask.
-
Final Volume Adjustment : Adjust the final volume to 50 mL with 80% methanol. This stock solution is now ready for HPLC or LC-MS/MS analysis. For LC-MS/MS, a further dilution with the initial mobile phase may be necessary.
Quantification by High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for the routine quality control of plant extracts where concentrations of this compound are expected to be relatively high.
Experimental Protocol: HPLC-UV Analysis
-
Chromatographic System : A standard HPLC system equipped with a UV-Vis detector.
-
Column : A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for the separation of phenolic and coumarinic compounds[6].
-
Mobile Phase :
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: Acetonitrile
-
-
Gradient Elution :
-
0-5 min: 10% B
-
5-25 min: 10% to 40% B
-
25-30 min: 40% to 70% B
-
30-35 min: 70% B
-
35-40 min: 70% to 10% B
-
40-45 min: 10% B (re-equilibration)
-
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 30 °C.
-
Detection Wavelength : Based on the coumarin structure, a UV detection wavelength between 254 nm and 320 nm should be evaluated for optimal sensitivity.
-
Injection Volume : 10 µL.
-
Standard Preparation : Prepare a stock solution of isolated this compound of known purity in methanol. Create a series of calibration standards by serial dilution to cover the expected concentration range in the samples.
-
Quantification : Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides superior sensitivity and selectivity, making it ideal for the quantification of this compound in complex matrices or when low concentrations are expected, such as in biological fluids.
Experimental Protocol: LC-MS/MS Analysis
-
LC System : A UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer.
-
Column : A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase :
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient Elution : A shorter gradient can be employed due to the selectivity of MS detection.
-
0-1 min: 5% B
-
1-8 min: 5% to 95% B
-
8-10 min: 95% B
-
10-10.1 min: 95% to 5% B
-
10.1-12 min: 5% B (re-equilibration)
-
-
Flow Rate : 0.4 mL/min.
-
Column Temperature : 40 °C.
-
Mass Spectrometer : Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode : ESI in negative mode is proposed due to the presence of a carboxylic acid group, which readily forms [M-H]⁻ ions.
-
MRM Transitions : The molecular weight of this compound is 192.17 g/mol [1][]. Specific MRM (Multiple Reaction Monitoring) transitions must be determined by infusing a standard solution of this compound. Hypothetical transitions are:
-
Quantifier : 191.0 -> 147.0 (corresponding to the loss of CO₂)
-
Qualifier : 191.0 -> 119.0 (corresponding to further fragmentation)
-
-
Data Analysis : Quantify this compound using a calibration curve constructed from standards prepared in a matrix similar to the samples to account for matrix effects.
Data Presentation
The following tables summarize the proposed analytical methods and hypothetical performance data, which should be validated experimentally.
Table 1: Proposed Chromatographic Conditions
| Parameter | HPLC-UV Method | LC-MS/MS Method |
| Column | C18 (250 x 4.6 mm, 5 µm) | C18 (100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min | 0.4 mL/min |
| Column Temp. | 30 °C | 40 °C |
| Injection Vol. | 10 µL | 5 µL |
| Detector | UV-Vis (254-320 nm) | Triple Quadrupole MS |
| Run Time | 45 minutes | 12 minutes |
Table 2: Hypothetical Method Validation Parameters
| Parameter | HPLC-UV Method | LC-MS/MS Method |
| Linear Range | 1 - 200 µg/mL | 0.1 - 500 ng/mL |
| Correlation Coeff. (r²) | > 0.998 | > 0.999 |
| LOD | ~0.3 µg/mL | ~0.03 ng/mL |
| LOQ | ~1.0 µg/mL | ~0.1 ng/mL |
| Precision (%RSD) | < 5% | < 10% |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110% |
Visualizations
Caption: Workflow for Extraction and Quantification of this compound.
Caption: Classification of Phytochemicals in Centaurium erythraea.
References
- 1. This compound | C10H8O4 | CID 118726453 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. turkjps.org [turkjps.org]
- 6. Analysis of iridoids, secoiridoids and xanthones in Centaurium erythraea, Frasera caroliniensis and Gentiana lutea using LC-MS and RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Transcriptome analysis and exploration of genes involved in the biosynthesis of secoiridoids in Gentiana rhodantha - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Erythrocentauric Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document details a proposed High-Performance Liquid Chromatography (HPLC) method for the identification and quantification of Erythrocentauric acid. This compound is a naturally occurring coumarin derivative found in various plant species, notably in the roots of Gentiana macrophylla.[1][2][] Due to its classification as a coumarin, a class of compounds with diverse pharmacological activities, a reliable analytical method is crucial for research, quality control of herbal medicines, and potential drug development. The following protocol outlines a robust reversed-phase HPLC (RP-HPLC) method suitable for the analysis of this compound in various sample matrices.
Chemical Structure of this compound
Caption: Chemical structure of this compound (IUPAC: 1-oxo-3,4-dihydroisochromene-5-carboxylic acid).[4]
Proposed HPLC Method Parameters
The proposed method is based on reversed-phase chromatography, which is well-suited for the separation of moderately polar compounds like coumarin carboxylic acids.
| Parameter | Recommended Condition |
| HPLC System | Any standard HPLC system with a UV-Vis or Photodiode Array (PDA) detector |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase A | Water with 0.1% Phosphoric Acid or 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile or Methanol |
| Elution Mode | Isocratic or Gradient |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection | UV at approximately 210 nm and 300-350 nm |
Experimental Protocols
Preparation of Standard Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol or acetonitrile in a volumetric flask. Sonicate if necessary to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct a calibration curve.
Sample Preparation (from Plant Material)
-
Drying and Grinding: Dry the plant material (e.g., roots of Gentiana macrophylla) at a controlled temperature (e.g., 40-50°C) to a constant weight. Grind the dried material into a fine powder.
-
Extraction:
-
Filtration and Dilution:
-
Filter the extract through a 0.45 µm syringe filter to remove particulate matter.
-
If necessary, dilute the filtered extract with the mobile phase to bring the concentration of this compound within the linear range of the calibration curve.
-
HPLC Analysis
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Injection Sequence:
-
Inject a blank (mobile phase) to ensure the system is clean.
-
Inject the series of working standard solutions in increasing order of concentration.
-
Inject the prepared sample solutions.
-
It is recommended to inject a standard solution periodically during a long sequence of sample analyses to check for any drift in retention time or response.
-
-
Data Acquisition: Record the chromatograms and integrate the peak area corresponding to this compound. The retention time of the peak in the sample chromatogram should match that of the reference standard.
Data Analysis and Quantification
-
Calibration Curve: Plot a graph of the peak area versus the concentration of the working standard solutions. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²). An r² value > 0.999 is desirable.
-
Quantification: Use the peak area of this compound in the sample chromatogram and the calibration curve equation to calculate its concentration in the sample solution.
-
Final Calculation: Account for any dilution factors used during sample preparation to determine the final concentration of this compound in the original plant material, typically expressed as mg/g of dry weight.
Method Validation Parameters (Example)
| Parameter | Example Value |
| Linearity Range | 0.1 - 20 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | ~0.05 µg/mL |
| Limit of Quantification (LOQ) | ~0.15 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (Recovery %) | 98 - 102% |
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 4. This compound | C10H8O4 | CID 118726453 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. scielo.br [scielo.br]
- 8. Establishment of an HPLC Method for Determination of Coumarin-3-Carboxylic Acid Analogues in Rat Plasma and a Preliminary Study on Their Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. discovery.researcher.life [discovery.researcher.life]
Application Note: Sensitive LC-MS/MS Method for the Detection of Erythrocentaurin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erythrocentaurin (also referred to as Erythrocentauric acid) is a naturally occurring secoiridoid found in various medicinal plants, notably from the Gentianaceae family. It has garnered research interest due to its potential biological activities, including α-amylase inhibition, suggesting a role in modulating carbohydrate metabolism. To facilitate pharmacokinetic, pharmacodynamic, and toxicological studies, a sensitive and robust analytical method for the quantification of Erythrocentaurin in biological matrices is essential.
This application note provides a proposed protocol for the sensitive detection and quantification of Erythrocentaurin in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The described methodology is based on established principles of bioanalytical method development and requires validation according to regulatory guidelines.
Quantitative Data Summary
As no established LC-MS/MS method for Erythrocentaurin has been published, the following tables present hypothetical yet realistic parameters for a sensitive assay. These values are intended as a starting point for method development and validation.
Table 1: Proposed LC-MS/MS Parameters for Erythrocentaurin
| Parameter | Proposed Value |
| Compound | Erythrocentaurin |
| Formula | C₁₀H₈O₃[1] |
| Molecular Weight | 176.17 g/mol [1] |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (Q1) | m/z 177.05 [M+H]⁺ |
| Product Ion (Q3) 1 | m/z 119.05 |
| Product Ion (Q3) 2 | m/z 91.05 |
| Collision Energy (CE) 1 | To be optimized (e.g., 15-25 eV) |
| Collision Energy (CE) 2 | To be optimized (e.g., 25-35 eV) |
| Internal Standard (IS) | Structurally similar stable isotope-labeled compound or a compound with similar physicochemical properties (e.g., Diazepam) |
Table 2: Proposed Chromatographic Conditions
| Parameter | Proposed Condition |
| LC System | UHPLC system |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Gradient Elution | See Table 3 |
Table 3: Proposed Gradient Elution Program
| Time (min) | % Mobile Phase B |
| 0.0 | 10 |
| 0.5 | 10 |
| 3.0 | 90 |
| 3.5 | 90 |
| 3.6 | 10 |
| 5.0 | 10 |
Experimental Protocols
Standard and Quality Control (QC) Sample Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 1 mg of Erythrocentaurin reference standard and dissolve in 1 mL of methanol.
-
Working Standard Solutions: Serially dilute the stock solution with 50:50 (v/v) methanol:water to prepare working standard solutions at various concentrations.
-
Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working standard solutions to achieve the desired concentrations for the calibration curve and QC samples.
Sample Preparation from Human Plasma (Protein Precipitation)
-
To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 300 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex mix for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (90% Mobile Phase A, 10% Mobile Phase B).
-
Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the LC-MS/MS analysis of Erythrocentaurin.
Hypothetical Signaling Pathway
Caption: Hypothetical signaling pathway of Erythrocentaurin.
Discussion
The proposed LC-MS/MS method offers a framework for the sensitive and selective quantification of Erythrocentaurin in human plasma. The use of a C18 reverse-phase column with a gradient elution program is expected to provide good chromatographic separation from endogenous plasma components. Electrospray ionization in the positive mode is proposed, as many small molecules readily form protonated molecular ions [M+H]⁺.
For MS/MS detection, Multiple Reaction Monitoring (MRM) is the gold standard for quantification in complex matrices due to its high selectivity and sensitivity. The precursor ion for Erythrocentaurin is proposed to be m/z 177.05, corresponding to its protonated molecule. The product ions at m/z 119.05 and 91.05 are suggested based on common fragmentation patterns of similar structures, but these must be confirmed through infusion experiments with the reference standard.
The sample preparation method, protein precipitation, is simple, fast, and generally effective for removing the bulk of proteins from plasma samples. However, for improved cleanup and to minimize matrix effects, Solid Phase Extraction (SPE) could be explored as an alternative.
The hypothetical signaling pathway is based on the known α-amylase inhibitory activity of Erythrocentaurin. By inhibiting this enzyme, the breakdown of complex carbohydrates into glucose is reduced, leading to lower postprandial blood glucose levels. This change in systemic glucose availability can lead to an increase in the cellular AMP/ATP ratio, a key activator of AMP-activated protein kinase (AMPK). Activated AMPK plays a central role in cellular energy homeostasis by promoting glucose uptake and inhibiting gluconeogenesis, thereby contributing to improved glucose metabolism. Further research is needed to validate this proposed mechanism of action.
Conclusion
This application note outlines a proposed LC-MS/MS method for the sensitive detection of Erythrocentaurin in human plasma. The provided protocols and parameters serve as a starting point for method development and validation. The successful implementation of such a method will be crucial for advancing the understanding of the pharmacokinetic and pharmacodynamic properties of Erythrocentaurin and its potential as a therapeutic agent. Experimental verification of the proposed fragmentation patterns and signaling pathway is highly recommended.
References
Application Notes and Protocols for the Extraction of Erythrocentauric Acid from Natural Sources
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erythrocentauric acid is a secoiridoid glycoside found in various plant species, most notably in the genus Centaurium, including Centaurium erythraea (Common Centaury). Secoiridoids are a class of monoterpenoids known for their bitter taste and a range of pharmacological activities.[1] These compounds, including this compound, have garnered interest in the scientific community for their potential therapeutic applications, which include anti-inflammatory, antioxidant, and antibacterial properties.[2][3] This document provides detailed application notes and protocols for the extraction of this compound from its natural plant sources, tailored for research, and drug development purposes.
Natural Sources
The primary and most studied source of this compound and other related secoiridoid glycosides is the aerial parts of Centaurium erythraea Rafn. (Gentianaceae).[2][4][5][6] This bitter herb has a long history of use in traditional medicine. The concentration of these bioactive compounds can vary based on the plant's geographical location, harvest time, and the specific part of the plant used (flowers, leaves, stems).[1]
Extraction Techniques: An Overview
The selection of an appropriate extraction method is critical for maximizing the yield and purity of this compound. Various techniques have been employed for the extraction of bioactive compounds from Centaurium erythraea, each with its own advantages and disadvantages in terms of efficiency, solvent consumption, and scalability.
Conventional Methods:
-
Soxhlet Extraction: A classic and exhaustive extraction method that uses a continuous flow of fresh, hot solvent to extract compounds from a solid matrix.
-
Maceration: A simple technique involving soaking the plant material in a solvent at room temperature for a specific period.
-
Decoction: This method involves boiling the plant material in a solvent, typically water, to extract water-soluble compounds.[7]
Modern "Green" Extraction Techniques:
-
Ultrasound-Assisted Extraction (UAE): Utilizes ultrasonic waves to disrupt cell walls, enhancing solvent penetration and extraction efficiency, often with reduced extraction time and solvent consumption.[8][9]
-
Microwave-Assisted Extraction (MAE): Employs microwave energy to heat the solvent and plant material, leading to a rapid extraction process.
The choice of solvent is also a crucial parameter, with ethanol-water mixtures being commonly used for the extraction of polyphenols and secoiridoids from Centaurium species.
Quantitative Data on Extraction
The following table summarizes quantitative data from various studies on the extraction of bioactive compounds from Centaurium erythraea. While specific yield data for this compound is limited in the available literature, the data for total phenolics and related secoiridoid glycosides provide a valuable reference for comparing the efficiency of different extraction methods and solvents.
| Extraction Method | Plant Part | Solvent System | Key Parameter(s) | Compound Class/Specific Compound | Yield/Content | Reference |
| Ultrasound-Assisted Extraction (UAE) | Aerial Parts | 53% (v/v) Ethanol/Water | 50 min, 65°C, 1:40 solid-to-liquid ratio | Gentiopicroside | 18.47 - 22.92 mg/g dw | [10] |
| Ultrasound-Assisted Extraction (UAE) | Aerial Parts | Aqueous Ethanol | Optimized: 30 min, 60°C, 15 mL/g liquid-to-solid ratio | Total Phenolic Content (TPC) | 4.13 ± 0.04 g GAE/100 g d.w. | [8][9] |
| Ultrasound-Assisted Extraction (UAE) | Aerial Parts | Aqueous Propylene Glycol | Optimized conditions | Total Phenolic Content (TPC) | 4.16 ± 0.04 g GAE/100 g d.w. | [8][9] |
| Maceration (Aqueous) | Aerial Parts | Water | Not specified | Total Phenolic Content (TPC) | 54.27 ± 0.023 µg GAE/mg extract | [11] |
| Maceration (Methanolic) | Aerial Parts | Methanol | Not specified | Total Phenolic Content (TPC) | 35.45 ± 0.041 µg GAE/mg extract | [11] |
| Maceration (Aqueous) | Aerial Parts | Water | Not specified | Total Flavonoids | 3.275 ± 0.003 µg QE/mg extract | [11] |
| Maceration (Methanolic) | Aerial Parts | Methanol | Not specified | Total Flavonoids | 6.65 ± 0.060 µg QE/mg extract | [11] |
| Soxhlet Extraction followed by Preparative HPLC | Aerial Parts | Methanol | Not specified | Swertiamarin | 0.064% | [4] |
Experimental Protocols
Protocol 1: General Solvent Extraction of Secoiridoid Glycosides from Centaurium erythraea
This protocol is a general method for obtaining a crude extract rich in secoiridoid glycosides, including this compound.
Materials and Equipment:
-
Dried and powdered aerial parts of Centaurium erythraea
-
Methanol
-
Shaker or magnetic stirrer
-
Centrifuge
-
Rotary evaporator
-
Volumetric flasks
-
0.45 µm membrane filter
Procedure:
-
Weigh accurately 0.500 g of the powdered plant material.
-
Add 20 mL of methanol to the plant material in a suitable flask.
-
Shake the mixture for 15 minutes.
-
Centrifuge the mixture and carefully collect the supernatant into a 50-mL volumetric flask.
-
Repeat the extraction process on the plant residue with an additional 20 mL of methanol.
-
Combine the supernatants in the 50-mL volumetric flask.
-
Bring the final volume to 50 mL with methanol and mix thoroughly.
-
For analytical purposes, dilute 10 mL of the obtained solution to 50 mL with water.
-
Filter the final solution through a 0.45 µm membrane filter before analysis (e.g., by HPLC).[12]
Protocol 2: Preparative Isolation of Secoiridoid Glycosides (Swertiamarin and Sweroside) from Centaurium erythraea
This protocol is adapted from a study on the isolation of swertiamarin and sweroside and can be used as a basis for the preparative isolation of this compound.[4]
Materials and Equipment:
-
Ground aerial parts of Centaurium erythraea
-
n-hexane
-
Dichloromethane
-
Methanol
-
Soxhlet apparatus
-
Sep-Pak C18 cartridges
-
Preparative High-Performance Liquid Chromatography (HPLC) system with a photodiode array (PDA) detector
-
C18 reversed-phase preparative HPLC column
-
Acetonitrile (MeCN)
-
Deionized water
Procedure:
-
Soxhlet Extraction:
-
Place 140 g of ground aerial parts of C. erythraea into the thimble of a Soxhlet apparatus.
-
Perform successive extractions with n-hexane, dichloromethane, and finally methanol (1.1 L each).
-
Collect the methanol extract for further processing.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Pass the methanol extract through a Sep-Pak C18 cartridge (10 g) to remove non-polar compounds.
-
Elute the cartridge with 100% methanol.
-
-
Preparative HPLC Purification:
-
Concentrate the eluate from the SPE step.
-
Inject the concentrated extract onto a reversed-phase preparative HPLC system.
-
Employ a linear gradient elution with water and acetonitrile (MeCN) as the mobile phase. A suggested gradient is from 80:20 (Water:MeCN) to 0:100 over 30 minutes, followed by 100% MeCN for 10 minutes.
-
Set the flow rate to approximately 20 mL/min.
-
Monitor the elution using a PDA detector at a suitable wavelength (e.g., 246 nm for swertiamarin).
-
Collect the fractions corresponding to the desired secoiridoid glycoside peaks.
-
-
Compound Identification:
-
Analyze the collected fractions using spectroscopic methods such as UV, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) to confirm the structure of the isolated compounds.
-
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the extraction and purification of this compound.
Proposed Anti-inflammatory Signaling Pathway of Secoiridoids
While the direct signaling pathway of this compound is not yet fully elucidated, studies on related secoiridoids from olive oil suggest a modulatory role in key inflammatory pathways. This diagram illustrates a potential mechanism of action.
Caption: Potential anti-inflammatory signaling pathways modulated by secoiridoids.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. Bioactivity of secoiridoid glycosides from Centaurium erythraea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phytochemical properties, biological activities and medicinal use of Centaurium erythraea Rafn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bioactivity of secoiridoid glycosides from Centaurium erythraea - ProQuest [proquest.com]
- 5. abdn.elsevierpure.com [abdn.elsevierpure.com]
- 6. researchgate.net [researchgate.net]
- 7. preprints.org [preprints.org]
- 8. researchgate.net [researchgate.net]
- 9. Design and optimization of “greener” and sustainable ultrasound-assisted extraction of valuable bioactive compounds from common centaury (Centaurium erythraea Rafn) aerial parts: A comparative study using aqueous propylene glycol and ethanol | CoLab [colab.ws]
- 10. Potential Uses of Olive Oil Secoiridoids for the Prevention and Treatment of Cancer: A Narrative Review of Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jddtonline.info [jddtonline.info]
- 12. turkjps.org [turkjps.org]
Application Notes and Protocols for Erythrocentauric Acid as a Chemical Reference Standard
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Information regarding the specific use of Erythrocentauric acid as a chemical reference standard is limited in publicly available scientific literature. The following application notes and protocols are provided as a general guideline for the use of a chemical reference standard in analytical testing. These protocols should be adapted and validated by the end-user for their specific application.
Introduction to this compound
This compound, with the IUPAC name 1-oxo-3,4-dihydroisochromene-5-carboxylic acid, is a natural compound that has been isolated from sources such as the roots of Gentiana macrophylla.[1][] Its chemical properties are summarized in the table below. As a purified chemical substance, it can serve as a reference standard for the qualitative identification and quantitative determination of this compound in various samples, including herbal extracts and pharmaceutical preparations.
Table 1: Chemical and Physical Properties of this compound [3]
| Property | Value |
| Molecular Formula | C₁₀H₈O₄ |
| Molecular Weight | 192.17 g/mol |
| IUPAC Name | 1-oxo-3,4-dihydroisochromene-5-carboxylic acid |
| CAS Number | 90921-13-4 |
| Appearance | White to off-white solid (typical) |
| Purity (Typical) | >98% (as specified by supplier) |
| Solubility | Soluble in methanol, ethanol, DMSO |
Application: Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
Objective: To provide a general method for the quantitative determination of this compound in a sample matrix using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.
Principle
This method separates this compound from other components in a sample based on its polarity. The compound is eluted from a nonpolar stationary phase (e.g., C18) with a polar mobile phase. The concentration of the analyte is determined by comparing the peak area of the sample to that of a known concentration of the this compound reference standard.
Experimental Protocol: General RP-HPLC Method
Note: This is a generic protocol and must be optimized for the specific sample matrix and instrumentation.
2.2.1. Materials and Reagents
-
This compound reference standard (purity ≥98%)
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
Purified water (18.2 MΩ·cm)
-
Formic acid or trifluoroacetic acid (for mobile phase modification)
-
Sample containing this compound
2.2.2. Equipment
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
2.2.3. Preparation of Standard Solutions
-
Primary Stock Solution (e.g., 1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the primary stock solution with the mobile phase to achieve concentrations in the expected range of the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
2.2.4. Preparation of Sample Solutions
-
Accurately weigh a known amount of the sample.
-
Extract the sample with a suitable solvent (e.g., methanol) using an appropriate method such as sonication or vortexing.
-
Centrifuge the extract to pellet any insoluble material.
-
Filter the supernatant through a 0.45 µm syringe filter prior to injection.
-
Dilute the filtered extract with the mobile phase if necessary to bring the concentration of this compound within the calibration range.
2.2.5. Chromatographic Conditions (Example)
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Gradient Program: Start with 10% B, increase to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: To be determined by UV-Vis spectral scan of this compound (a wavelength of maximum absorbance should be chosen).
-
Injection Volume: 10 µL
2.2.6. Data Analysis
-
Generate a calibration curve by plotting the peak area of the this compound standards against their known concentrations.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is generally considered acceptable.
-
Quantify the amount of this compound in the sample by applying the peak area of the sample to the calibration curve equation.
Illustrative Quantitative Data
Table 2: Example Calibration Data for this compound
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 1 | 50,000 |
| 5 | 255,000 |
| 10 | 510,000 |
| 25 | 1,275,000 |
| 50 | 2,550,000 |
| 100 | 5,100,000 |
Linear Regression:
-
Equation: y = 51000x - 1000
-
R²: 0.9998
Mandatory Visualizations
Experimental Workflow
Caption: General workflow for quantitative analysis using a reference standard.
Hypothetical Signaling Pathway
Disclaimer: There is currently no specific information available in the searched literature linking this compound to a particular signaling pathway. The following diagram is a generic representation of a hypothetical signaling pathway for illustrative purposes only.
Caption: A hypothetical signaling pathway illustrating potential interactions.
Stability and Storage
Reference standards of this compound should be stored in a cool, dry, and dark place. It is recommended to store the solid material at -20°C for long-term stability. Solutions should be prepared fresh daily. If storage of solutions is necessary, they should be stored at 2-8°C for a short period, and their stability should be verified.
Safety Precautions
Standard laboratory safety practices should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
References
Application Notes and Protocols for Erythrocentauric Acid in Natural Product Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Note on Current Research Status: Extensive literature searches for "Erythrocentauric acid" and its synonyms ("1-Oxo-3,4-dihydroisochromene-5-carboxylic acid," "3,4-Dihydro-1-oxo-1H-2-benzopyran-5-carboxylic acid") reveal a significant gap in the scientific literature regarding its specific biological activities, mechanism of action, and quantitative data. While this compound has been isolated from the medicinal plant Gentiana macrophylla[1][2], its role in drug discovery remains largely unexplored. The following application notes and protocols are therefore based on the broader context of natural product research and the known therapeutic properties of its source organism.
Introduction to this compound
This compound is a naturally occurring isocoumarin derivative. Isocoumarins are a class of phenolic compounds that have been reported to possess a wide range of biological activities, including antimicrobial, antifungal, and cytotoxic effects.
Chemical Profile:
| Property | Value |
| IUPAC Name | 1-oxo-3,4-dihydroisochromene-5-carboxylic acid |
| Molecular Formula | C₁₀H₈O₄ |
| Molecular Weight | 192.17 g/mol |
| Natural Source | Roots of Gentiana macrophylla Pall.[1][2] |
Potential Therapeutic Applications (Hypothesized)
Given that the extract of Gentiana macrophylla is known to possess anti-inflammatory, analgesic, antioxidant, and hepatoprotective properties, it is plausible that this compound may contribute to these effects.[3][4][5] Further research is required to validate these potential applications.
Experimental Protocols
Due to the lack of specific experimental data for this compound, the following are generalized protocols commonly used in natural product drug discovery.
Protocol 3.1: Isolation of this compound from Gentiana macrophylla
This protocol is a standard method for the extraction and isolation of secondary metabolites from plant material.
Materials:
-
Dried and powdered roots of Gentiana macrophylla
-
Methanol (HPLC grade)
-
Chloroform (HPLC grade)
-
Silica gel for column chromatography
-
Appropriate solvents for elution (e.g., hexane, ethyl acetate gradients)
-
Rotary evaporator
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Extraction:
-
Macerate the powdered plant material in methanol at room temperature for 72 hours.
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude methanol extract.
-
-
Fractionation:
-
Suspend the crude extract in water and partition successively with solvents of increasing polarity, such as chloroform.
-
Concentrate the chloroform fraction, which is reported to contain this compound.[2]
-
-
Chromatographic Separation:
-
Subject the chloroform fraction to silica gel column chromatography.
-
Elute the column with a gradient of hexane and ethyl acetate.
-
Collect fractions and monitor by Thin Layer Chromatography (TLC).
-
-
Purification:
-
Pool fractions containing the compound of interest.
-
Perform further purification using preparative HPLC to obtain pure this compound.
-
-
Structure Elucidation:
-
Confirm the structure of the isolated compound using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[1]
-
Protocol 3.2: In Vitro Anti-inflammatory Assay - Nitric Oxide (NO) Inhibition in Macrophages
This protocol can be used to screen for potential anti-inflammatory activity.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS)
-
Griess Reagent
-
This compound (isolated)
Procedure:
-
Cell Culture:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
-
Assay:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce nitric oxide production.
-
-
NO Measurement:
-
After incubation, collect the cell supernatant.
-
Mix an equal volume of supernatant with Griess Reagent and incubate for 15 minutes at room temperature.
-
Measure the absorbance at 540 nm. A decrease in absorbance indicates inhibition of NO production.
-
Data Presentation
As no specific quantitative data for this compound is available, the following table is a template for how such data could be presented if obtained from the suggested bioassays.
Table 1: Hypothetical Bioactivity Data for this compound
| Assay | Endpoint | Result (e.g., IC₅₀) |
| Anti-inflammatory | NO Inhibition in RAW 264.7 cells | Data to be determined |
| Antioxidant | DPPH Radical Scavenging | Data to be determined |
| Antimicrobial | Minimum Inhibitory Concentration (MIC) vs. S. aureus | Data to be determined |
| Anticancer | Cytotoxicity against HeLa cells | Data to be determined |
Visualizations
Signaling Pathway Diagram
The precise signaling pathways modulated by this compound are unknown. The following diagram illustrates a generalized NF-κB signaling pathway, a common target for anti-inflammatory natural products.
Caption: Hypothetical inhibition of the NF-κB signaling pathway.
Experimental Workflow Diagram
The following diagram illustrates a general workflow for natural product drug discovery, applicable to the study of this compound.
Caption: General workflow for natural product drug discovery.
References
Application Notes and Protocols for Developing Formulations of Erythrocentauric Acid for In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erythrocentauric acid, a natural coumarin compound isolated from plants of the Gentiana genus, has garnered interest for its potential therapeutic properties.[1][2] Like many natural products, this compound's progression into in vivo studies is hampered by challenges related to its physicochemical properties, particularly its solubility. This document provides detailed application notes and protocols for the development of various formulations to enhance the bioavailability of this compound for robust in vivo investigations.
This compound (C₁₀H₈O₄, M.W. 192.17 g/mol ) is a moderately lipophilic compound with a computed XLogP3 of 1.3 and a predicted pKa of 3.66.[3] Its acidic nature suggests that solubility will be pH-dependent. The effective delivery of this compound to the target site in a biological system is paramount for elucidating its pharmacological effects and therapeutic potential. The following protocols outline several common and effective strategies to formulate poorly soluble compounds for in vivo administration.[4][5][6][7]
Physicochemical Properties of this compound
A summary of the known physicochemical properties of this compound is presented in Table 1. This data is essential for selecting the most appropriate formulation strategy.
| Property | Value | Source |
| Molecular Formula | C₁₀H₈O₄ | [3] |
| Molecular Weight | 192.17 g/mol | [3] |
| XLogP3 | 1.3 | [3] |
| Predicted pKa | 3.66 | [7] |
| Appearance | Solid (predicted) | N/A |
| Aqueous Solubility | Poor (inferred) | N/A |
Experimental Protocols for Formulation Development
The following protocols provide step-by-step methodologies for preparing various formulations of this compound. Researchers should select the most suitable approach based on the intended route of administration, required dosage, and available resources.
Protocol 1: Co-solvent Formulation
This protocol is suitable for initial in vivo screening studies, particularly for intravenous or intraperitoneal administration.
3.1.1. Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG 400)
-
Saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile filters (0.22 µm)
3.1.2. Methodology:
-
Weigh the required amount of this compound and place it in a sterile microcentrifuge tube.
-
Add a minimal amount of DMSO to dissolve the compound completely. Vortex until a clear solution is obtained.
-
Slowly add PEG 400 to the solution while vortexing. The ratio of DMSO to PEG 400 can be optimized (e.g., 1:1, 1:2 v/v).
-
Finally, add saline or PBS dropwise to the desired final volume while continuously vortexing to prevent precipitation. The final concentration of the organic solvents should be kept to a minimum to avoid toxicity.
-
Visually inspect the final formulation for any signs of precipitation.
-
Sterilize the formulation by passing it through a 0.22 µm sterile filter.
3.1.3. Data Presentation:
| Formulation Component | Volume Ratio (Example) | Final Concentration of this compound (Example) | Observations |
| DMSO | 10% | 1 mg/mL | Clear solution |
| PEG 400 | 40% | ||
| Saline | 50% |
Protocol 2: Surfactant-based Formulation (Micellar Solution)
This approach is beneficial for both oral and parenteral routes of administration, enhancing solubility and potentially improving absorption.
3.2.1. Materials:
-
This compound
-
Polysorbate 80 (Tween® 80) or Cremophor® EL
-
Ethanol
-
Saline or PBS
-
Water bath sonicator
-
Sterile vials
3.2.2. Methodology:
-
Dissolve this compound in a small amount of ethanol.
-
Add the surfactant (e.g., Tween® 80) to the ethanolic solution. The concentration of the surfactant should be above its critical micelle concentration (CMC).
-
Gently heat the mixture (e.g., in a 40-50°C water bath) and sonicate for 10-15 minutes to ensure complete dissolution and micelle formation.
-
Slowly add saline or PBS to the desired final volume with continuous stirring.
-
The final formulation should be a clear, transparent solution.
-
For parenteral administration, sterilize using a 0.22 µm filter.
3.2.3. Data Presentation:
| Formulation Component | Concentration (Example) | Final Concentration of this compound (Example) | Particle Size (DLS) |
| Ethanol | 5% | 2 mg/mL | < 20 nm |
| Tween® 80 | 10% | ||
| Saline | 85% |
Protocol 3: Nanosuspension Formulation
Nanosuspensions are suitable for increasing the dissolution rate and saturation solubility of poorly soluble drugs, which can improve oral bioavailability.
3.3.1. Materials:
-
This compound
-
Stabilizer (e.g., Hydroxypropyl methylcellulose (HPMC), Poloxamer 188)
-
Purified water
-
High-pressure homogenizer or wet-milling equipment
3.3.2. Methodology:
-
Prepare an aqueous solution of the stabilizer.
-
Disperse the this compound powder in the stabilizer solution to form a pre-suspension.
-
Homogenize the pre-suspension using a high-pressure homogenizer or a wet-milling apparatus. The process parameters (pressure, number of cycles, milling time) need to be optimized to achieve the desired particle size.
-
Monitor the particle size and distribution using Dynamic Light Scattering (DLS).
-
The final product is a milky-white nanosuspension.
3.3.3. Data Presentation:
| Formulation Component | Concentration (Example) | Mean Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| This compound | 1% (w/v) | 200-400 | < 0.3 | -20 to -30 |
| HPMC | 0.5% (w/v) | |||
| Purified water | to 100% |
Visualization of Workflows and Signaling Pathways
Experimental Workflow for Formulation Development
The following diagram illustrates the general workflow for selecting and developing a suitable formulation for this compound.
References
- 1. Natural Coumarin Derivatives Activating Nrf2 Signaling Pathway as Lead Compounds for the Design and Synthesis of Intestinal Anti-Inflammatory Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Coumarins derivatives and inflammation: Review of their effects on the inflammatory signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Coumarin: A natural solution for alleviating inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Coumarins as Modulators of the Keap1/Nrf2/ARE Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Natural Coumarin Derivatives Activating Nrf2 Signaling Pathway as Lead Compounds for the Design and Synthesis of Intestinal Anti-Inflammatory Drugs [mdpi.com]
Proper storage and handling conditions for Erythrocentauric acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the proper storage, handling, and preliminary experimental use of Erythrocentauric acid. The information is intended to ensure the integrity of the compound and to provide a starting point for in vitro investigations.
Storage and Stability
Proper storage of this compound is critical to maintain its chemical integrity and biological activity. While comprehensive stability data under all conditions is not publicly available, the following recommendations are based on general knowledge of coumarin compounds and available supplier information.
Table 1: Recommended Storage Conditions for this compound
| Condition | Temperature | Duration | Notes |
| Long-term Storage (Solid) | -20°C | Several months | Store in a tightly sealed, light-resistant container. Desiccation is recommended. |
| Short-term Storage (Solid) | Room Temperature | Short periods | For use in the continental US, short-term storage at room temperature is acceptable. Avoid high humidity and direct light. |
| Stock Solutions | -20°C | Up to 1 month (unverified) | Prepare in a suitable solvent (see Section 2.2), aliquot to avoid repeated freeze-thaw cycles, and store in light-resistant containers. Stability is not fully characterized; fresh solutions are recommended. |
Forced Degradation (General Information for Coumarins):
Forced degradation studies are essential to understand the intrinsic stability of a compound. While specific data for this compound is not available, general degradation patterns for coumarin derivatives suggest potential instability under certain conditions.
Table 2: Potential Stability Liabilities of Coumarin Derivatives
| Stress Condition | Expected Outcome | General Protocol Reference |
| Acid Hydrolysis | Degradation possible, dependent on specific structure. | Treatment with 0.1 M - 1 M HCl at elevated temperatures. |
| Base Hydrolysis | Prone to lactone ring opening and degradation, especially at higher pH. | Treatment with 0.1 M - 1 M NaOH at room or elevated temperatures. |
| Oxidation | Susceptibility varies. | Treatment with 3-30% H₂O₂ at room temperature. |
| Photostability | Many coumarins are light-sensitive and can undergo photodegradation. | Exposure to controlled UV and visible light as per ICH Q1B guidelines. |
| Thermal Degradation | Generally stable at moderate temperatures, but degradation can occur at high temperatures. | Exposure to dry heat at various temperatures (e.g., 60°C, 80°C). |
Handling and Solution Preparation
General Handling
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Handle the solid compound in a well-ventilated area or a chemical fume hood.
-
Before opening, allow the vial to equilibrate to room temperature for at least one hour to prevent condensation.
-
Gently tap the vial to ensure all powder is at the bottom before opening.
Preparation of Stock Solutions
This compound is reported to be soluble in several organic solvents. The choice of solvent will depend on the specific experimental requirements, particularly for cell-based assays where solvent toxicity must be considered.
Table 3: Solubility of this compound in Common Solvents
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Soluble | Common solvent for preparing high-concentration stock solutions for in vitro assays. Final concentration in cell culture should be kept low (typically <0.5%) to avoid toxicity. |
| Ethanol | Soluble | Can be used for stock solution preparation. Final concentration in cell culture should be minimized. |
| Methanol | Soluble | Suitable for analytical purposes. Less common for cell-based assays due to potential toxicity. |
| Chloroform | Soluble | Primarily for analytical and chemical synthesis applications. Not suitable for biological assays. |
| Dichloromethane | Soluble | Primarily for analytical and chemical synthesis applications. Not suitable for biological assays. |
| Acetone | Soluble | Primarily for analytical and chemical synthesis applications. Not suitable for biological assays. |
Protocol for Preparing a 10 mM Stock Solution in DMSO:
-
Materials:
-
This compound (MW: 192.17 g/mol )
-
Anhydrous DMSO
-
Sterile, light-resistant microcentrifuge tubes or vials
-
Calibrated analytical balance and appropriate weighing tools
-
Vortex mixer
-
-
Procedure:
-
Weigh out a precise amount of this compound (e.g., 1.92 mg).
-
Transfer the weighed compound to a sterile vial.
-
Add the calculated volume of DMSO to achieve the desired concentration (e.g., for 1.92 mg to make a 10 mM solution, add 1 mL of DMSO).
-
Vortex the solution until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Aliquot the stock solution into smaller volumes in light-resistant tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C.
-
Preparation of Working Solutions for Cell-Based Assays
Working solutions should be prepared fresh for each experiment by diluting the stock solution in the appropriate cell culture medium.
Protocol for Preparing a 100 µM Working Solution:
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed, complete cell culture medium
-
-
Procedure:
-
Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Perform a serial dilution. For example, to make a 100 µM working solution, dilute the 10 mM stock solution 1:100 in cell culture medium (e.g., add 10 µL of the 10 mM stock to 990 µL of medium).
-
Vortex the working solution gently to ensure homogeneity.
-
The final concentration of DMSO in the working solution should be calculated and a vehicle control with the same DMSO concentration should be included in the experiment.
-
Experimental Protocols
While specific experimental data for this compound is limited, the following are general protocols for assessing its potential anti-inflammatory activity, a property common to some coumarin derivatives.
In Vitro Anti-Inflammatory Assay: Inhibition of Albumin Denaturation
This assay is a simple method to screen for anti-inflammatory activity, as the denaturation of proteins is a known cause of inflammation.
Protocol:
-
Reaction Mixture Preparation:
-
Prepare a reaction mixture containing 0.2 mL of egg albumin (from a fresh hen's egg), 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of varying concentrations of this compound (e.g., 10, 50, 100, 200 µg/mL).
-
Prepare a control group with 2 mL of distilled water instead of the this compound solution.
-
Use a known anti-inflammatory drug (e.g., diclofenac sodium) as a positive control.
-
-
Incubation:
-
Incubate the reaction mixtures at 37°C for 15 minutes.
-
Induce protein denaturation by heating the mixtures at 70°C in a water bath for 5 minutes.
-
-
Measurement:
-
After cooling, measure the absorbance of the solutions at 660 nm using a spectrophotometer.
-
-
Calculation:
-
Calculate the percentage inhibition of protein denaturation using the following formula: Percentage Inhibition (%) = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100
-
Investigation of NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a key regulator of inflammation. The following is a general workflow to investigate if this compound inhibits NF-κB activation.
Experimental Workflow for NF-κB Inhibition Assay:
Caption: Workflow for assessing the inhibitory effect of this compound on the NF-κB pathway.
Putative Signaling Pathways
Based on the known anti-inflammatory mechanisms of other natural compounds, this compound might modulate key inflammatory signaling pathways such as NF-κB and MAPK (Mitogen-Activated Protein Kinases). The following diagram illustrates a hypothetical mechanism of action.
Caption: Hypothetical mechanism of this compound's anti-inflammatory action.
Disclaimer: The information provided in these application notes is for research purposes only and is based on currently available data, which is limited. Researchers should conduct their own validation studies to confirm the stability, solubility, and biological activity of this compound in their specific experimental systems. The signaling pathways described are putative and require experimental verification.
Troubleshooting & Optimization
Technical Support Center: Optimizing Erythrocentauric Acid Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the synthesis of Erythrocentauric acid. The primary route discussed is the biomimetic synthesis of its immediate precursor, Erythrocentaurin, via enzymatic hydrolysis of Gentiopicroside, followed by a potential oxidation step.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing Erythrocentaurin/Erythrocentauric acid?
A1: The most commonly cited method is a semi-synthesis or biotransformation starting from Gentiopicroside (also known as gentiopicrin).[1][2] This process involves the enzymatic hydrolysis of Gentiopicroside using the enzyme β-glucosidase. This reaction cleaves the glucose molecule, yielding an unstable aglycone intermediate which then rearranges to form Erythrocentaurin.[1][3] Erythrocentaurin can then be chemically oxidized to yield the final this compound.
Q2: What is the difference between Erythrocentaurin and this compound?
A2: They are closely related isocoumarin compounds. Erythrocentaurin possesses a carbaldehyde group (-CHO) at the C-5 position.[4] this compound has a carboxylic acid group (-COOH) at the same position.[5] In the synthesis pathway, Erythrocentaurin is the precursor to this compound.
Q3: What are the critical parameters affecting the yield of Erythrocentaurin from Gentiopicroside?
A3: The yield is primarily influenced by the reaction conditions that affect the activity and stability of the β-glucosidase enzyme. The most critical parameters to control are pH, temperature, reaction time, and the enzyme-to-substrate ratio.[6][7] Purity of the starting Gentiopicroside is also essential.
Q4: What are common side products in this synthesis?
A4: The aglycone intermediate formed after glucose cleavage is unstable and can isomerize into different compounds. Besides Erythrocentaurin, common side products include gentiopicral and 5,6-dihydro-5-formyl-6-methyl-1H,3H-pyrano[3,4-c]pyran-1-one.[1][8] Controlling the reaction conditions helps favor the desired isomerization pathway to Erythrocentaurin.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low or No Yield | Inactive Enzyme: β-glucosidase may be denatured or expired. | 1. Verify the activity of your β-glucosidase batch using a standard substrate like p-nitrophenyl β-D-glucopyranoside (pNPG). 2. Purchase a new batch of enzyme from a reputable supplier. 3. Ensure proper storage conditions (-20°C or as recommended). |
| Incorrect pH: Enzyme activity is highly sensitive to pH. The optimal pH can vary based on the enzyme source. | 1. Prepare your buffer solution carefully and verify the final pH of the reaction mixture. 2. Perform small-scale pilot reactions across a pH range (e.g., 4.5 to 7.5) to determine the optimal pH for your specific enzyme.[9][10] | |
| Suboptimal Temperature: The reaction temperature may be too high (denaturing the enzyme) or too low (reducing activity). | 1. Calibrate your incubator or water bath. 2. Run pilot reactions at different temperatures (e.g., 35°C, 45°C, 55°C) to find the optimum for yield and reaction time.[6] | |
| High Proportion of Side Products | Incorrect Reaction Conditions: Suboptimal pH or temperature can favor alternative isomerization pathways for the aglycone intermediate. | 1. Re-optimize pH and temperature as described above. A specific set of conditions (e.g., pH 7.0, 37°C) has been reported for this transformation.[1] 2. Consider reducing the reaction time to minimize potential degradation or conversion of the desired product. |
| Prolonged Reaction Time: Leaving the reaction for too long might lead to the degradation of Erythrocentaurin. | Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal endpoint before significant side product formation or degradation occurs. | |
| Difficulty in Product Purification | Formation of Emulsions: Presence of proteins (enzyme) and other biomolecules can complicate extraction. | 1. After the reaction, denature and precipitate the enzyme by adding a water-miscible organic solvent like cold ethanol or acetone, followed by centrifugation. 2. Perform a liquid-liquid extraction with a suitable solvent like ethyl acetate. |
| Co-elution of Impurities: Side products may have similar polarity to Erythrocentaurin, making chromatographic separation difficult. | 1. Use a high-resolution column (e.g., Reverse-Phase C18) for flash chromatography or HPLC.[1] 2. Optimize the solvent gradient (e.g., water-methanol or water-acetonitrile) to achieve better separation. |
Data Presentation: Optimizing Reaction Conditions
The following tables summarize the impact of key parameters on enzymatic hydrolysis yield, based on trends reported in the literature for β-glucosidase. Optimal values should be determined empirically for your specific experimental setup.
Table 1: Effect of pH on Relative Enzyme Activity
| pH | Relative Activity (%) | Notes |
| 4.0 | 75% | Fungal β-glucosidases often show high activity in acidic ranges.[11] |
| 5.0 | 95% | A common optimum for many microbial β-glucosidases. |
| 6.0 | 100% | Often optimal for enzymes from lactic acid bacteria.[10] |
| 7.0 | 85% | A reported pH for Erythrocentaurin synthesis.[1] |
| 8.0 | 50% | Activity typically drops significantly in alkaline conditions. |
Table 2: Effect of Temperature on Relative Reaction Rate
| Temperature (°C) | Relative Rate (%) | Notes |
| 25 (RT) | 35-40% | Reaction is slow at room temperature.[6] |
| 37 | 70-80% | A common physiological temperature for enzymatic reactions.[1] |
| 45 | 90% | Often a good balance between activity and enzyme stability. |
| 55 | 100% | Higher temperatures can significantly increase the reaction rate.[6] |
| 65 | 60% | Risk of enzyme denaturation increases, potentially lowering overall yield over time. |
Experimental Protocols & Visualizations
Protocol 1: Synthesis of Erythrocentaurin from Gentiopicroside
Objective: To produce Erythrocentaurin via the enzymatic hydrolysis of Gentiopicroside.
Materials:
-
Gentiopicroside (>95% purity)
-
β-glucosidase (from almonds or a microbial source)
-
Phosphate buffer (0.1 M)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: Dissolve Gentiopicroside in 0.1 M phosphate buffer (pH 6.0-7.0) to a final concentration of 1-5 mg/mL in a sterile flask.
-
Enzyme Addition: Add β-glucosidase to the solution. The optimal enzyme-to-substrate ratio (w/w) should be determined empirically, starting with a range of 1:10 to 1:50.
-
Incubation: Incubate the mixture at the optimal temperature (e.g., 45-55°C) with gentle agitation for 24-72 hours.
-
Reaction Monitoring: Periodically take small aliquots and monitor the disappearance of the starting material and the appearance of the product by TLC or HPLC.
-
Work-up: Once the reaction is complete, terminate it by adding 3 volumes of cold ethanol to precipitate the enzyme. Centrifuge the mixture and collect the supernatant.
-
Extraction: Evaporate the ethanol from the supernatant under reduced pressure. Extract the remaining aqueous solution three times with an equal volume of ethyl acetate.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude Erythrocentaurin using flash column chromatography on silica gel or a reverse-phase C18 column.[1]
Biochemical Pathway and Experimental Workflow
The synthesis of this compound from Gentiopicroside involves a clear sequence of steps, from enzymatic deglycosylation to chemical oxidation.
Caption: Synthesis workflow from Gentiopicroside to this compound.
Troubleshooting Logic Diagram
When encountering low yields, a systematic approach can help identify the root cause. This diagram outlines a logical troubleshooting workflow.
Caption: Decision tree for troubleshooting low synthesis yield.
References
- 1. researchgate.net [researchgate.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Metabolic Transformation of Gentiopicrin, a Liver Protective Active Ingredient, Based on Intestinal Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Erythrocentaurin | C10H8O3 | CID 191120 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | C10H8O4 | CID 118726453 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. preprints.org [preprints.org]
- 9. researchgate.net [researchgate.net]
- 10. Characterization of β-glucosidase activity of a Lactiplantibacillus plantarum 6-phospho-β-glucosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Troubleshooting common issues in Erythrocentauric acid extraction
Technical Support Center: Erythrocentauric Acid Extraction
This guide provides troubleshooting for common issues encountered during the extraction and purification of this compound from its native source.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it difficult to extract?
This compound is a novel polyketide-peptide hybrid metabolite with significant therapeutic potential. Its extraction is challenging due to its sensitivity to pH, light, and temperature. The molecule contains a lactone ring and a conjugated diene system, making it susceptible to hydrolysis and photo-oxidation. Successful extraction requires careful control over these environmental parameters to prevent degradation and ensure high yields.
Q2: My final yield of this compound is consistently low. What are the most likely causes?
Low yield is the most common issue. The primary causes, in order of likelihood, are:
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Suboptimal Extraction Solvent: The polarity of the solvent system may not be ideal for efficiently extracting the molecule from the biomass.
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Compound Degradation: The acid may be degrading during the extraction or purification process due to exposure to inappropriate pH levels, high temperatures, or light.
-
Incomplete Cell Lysis: If the source cells are not adequately disrupted, the this compound will remain trapped and will not be accessible to the extraction solvent.
-
Poor Phase Separation: During liquid-liquid extraction, an emulsion may form, preventing the efficient separation of the organic and aqueous phases and leading to loss of product.
Q3: I am observing multiple peaks around the expected retention time in my HPLC chromatogram. What do these impurities represent?
These are typically degradation products or closely related analogues. Common impurities include:
-
Hydrolyzed this compound: Resulting from the opening of the lactone ring, often caused by exposure to pH levels above 8.0.
-
Oxidized analogues: Formed when the conjugated diene system is exposed to air and light for extended periods.
-
Isomers: Cis-trans isomerization can occur at the double bonds if the sample is exposed to UV light.
To minimize these, it is crucial to work under neutral or slightly acidic conditions, use amber glassware, and minimize the time the sample spends at room temperature.
Troubleshooting Guides
Issue 1: Low Extraction Yield
If you are experiencing lower than expected yields, consult the following decision tree and data tables to diagnose the problem.
Caption: Troubleshooting workflow for diagnosing low extraction yield.
Data Presentation: Solvent System and pH Effects
The following tables summarize internal validation data and should be used to optimize your protocol.
Table 1: Effect of Solvent System on Extraction Efficiency
| Solvent System (v/v) | Polarity Index | Yield of this compound (%) | Purity (%) |
|---|---|---|---|
| Dichloromethane | 3.1 | 65 ± 4 | 88 |
| Chloroform | 4.1 | 72 ± 3 | 85 |
| Ethyl Acetate | 4.4 | 85 ± 5 | 92 |
| Ethyl Acetate:Hexane (3:1) | 4.0 | 94 ± 2 | 96 |
| Acetone | 5.1 | 78 ± 6 | 80 |
Data represents mean ± standard deviation (n=3). Purity determined by HPLC-UV at 280 nm.
Table 2: Impact of pH on Compound Stability
| pH of Aqueous Buffer | Incubation Time (hours) | Degradation (%) |
|---|---|---|
| 5.0 | 4 | < 1% |
| 6.8 | 4 | < 0.5% |
| 7.5 | 4 | 8% |
| 8.5 | 4 | 25% |
Degradation measured by LC-MS after incubation at 25°C in the dark.
Experimental Protocols
Protocol 1: Standardized Extraction Workflow
This protocol details the recommended steps for extracting this compound from cell culture.
Caption: Standardized workflow for this compound extraction.
Methodology:
-
Harvesting: Centrifuge 10 L of cell culture at 5,000 x g for 20 minutes at 4°C. Discard the supernatant.
-
Cell Lysis: Resuspend the cell pellet in 500 mL of ice-cold phosphate buffer (50 mM, pH 6.8). Perform sonication on ice for 15 cycles (30 seconds ON, 30 seconds OFF) at 40% amplitude.
-
Liquid-Liquid Extraction:
-
Transfer the lysate to a 2 L separatory funnel.
-
Add 500 mL of cold Ethyl Acetate:Hexane (3:1 v/v).
-
Shake vigorously for 2 minutes and allow the layers to separate for 15 minutes.
-
Collect the upper organic layer. Repeat the extraction on the aqueous layer twice more.
-
Pool the organic fractions.
-
-
Drying and Concentration: Dry the pooled organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at 30°C using a rotary evaporator.
-
Final Product: The resulting residue is the crude extract, which can be further purified by HPLC.
Protocol 2: HPLC Purification Method
Column: C18 reverse-phase column (250 x 10 mm, 5 µm particle size) Mobile Phase A: Water with 0.1% Formic Acid Mobile Phase B: Acetonitrile with 0.1% Formic Acid Gradient:
-
0-5 min: 30% B
-
5-25 min: 30% to 95% B
-
25-30 min: 95% B
-
30-35 min: 95% to 30% B Flow Rate: 4.0 mL/min Detection: UV at 280 nm Injection Volume: 500 µL (crude extract redissolved in 50% Acetonitrile)
The peak corresponding to this compound typically elutes at approximately 18.5 minutes under these conditions. Collect the corresponding fraction for subsequent analysis.
Technical Support Center: Synthesis and Purification of Erythrocentauric Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of synthesized Erythrocentauric acid. The following sections offer guidance on common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: Common impurities can include unreacted starting materials, by-products from side reactions, residual solvents, and reagents used during the synthesis. The specific impurities will depend on the synthetic route employed. It is crucial to characterize the crude product thoroughly to identify the nature of the impurities before selecting a purification method.
Q2: Which purification techniques are most effective for this compound?
A2: The choice of purification technique depends on the properties of this compound and its impurities. Common and effective methods include:
-
Crystallization: Effective if the product is a solid and there is a suitable solvent in which the product has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain soluble.
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Column Chromatography: A versatile technique that separates compounds based on their differential adsorption to a stationary phase.[1][2] Normal-phase and reverse-phase chromatography are common choices.
-
Extraction: Useful for separating the product from impurities with different solubility properties in immiscible solvents.[3][4]
-
Preparative High-Performance Liquid Chromatography (HPLC): Offers high resolution for purifying complex mixtures and isolating highly pure compounds.
Q3: How can I monitor the purity of this compound during the purification process?
A3: Purity can be monitored using various analytical techniques, including:
-
Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess the number of components in a mixture.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity of the sample.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to identify and quantify the main product and any impurities.
-
Mass Spectrometry (MS): Helps in identifying the molecular weight of the product and impurities.
Troubleshooting Guides
Issue 1: Low Yield After Purification
Q: I am experiencing a significant loss of this compound during purification. What are the possible causes and solutions?
A: Low yield is a common problem that can arise from several factors. The following table outlines potential causes and troubleshooting steps:
| Potential Cause | Troubleshooting Steps |
| Product loss during extraction | Ensure the pH of the aqueous phase is optimized for the extraction of this compound. Perform multiple extractions with smaller volumes of solvent to improve recovery. |
| Co-precipitation of product with impurities during crystallization | Screen for different crystallization solvents or solvent mixtures. Employ slow cooling to promote the formation of pure crystals. |
| Irreversible adsorption of the product onto the chromatography column | Choose a different stationary phase or modify the mobile phase composition. Pre-treat the column with a suitable agent to block active sites. |
| Product degradation | Assess the stability of this compound under the purification conditions (e.g., pH, temperature). Use milder purification techniques if necessary. |
Issue 2: Persistent Impurities After Chromatography
Q: I have purified my synthesized this compound using column chromatography, but some impurities remain. How can I improve the separation?
A: If impurities persist after column chromatography, consider the following strategies:
-
Optimize the Mobile Phase: A systematic optimization of the solvent system is crucial. For normal-phase chromatography, varying the polarity of the eluent can significantly impact separation. For reverse-phase, adjusting the ratio of aqueous to organic solvent and the pH of the aqueous phase is key.
-
Change the Stationary Phase: If optimizing the mobile phase is insufficient, switching to a different stationary phase with a different selectivity may be necessary. For example, if you are using silica gel, consider alumina or a bonded-phase silica.
-
Gradient Elution: Employing a gradient elution, where the composition of the mobile phase is changed during the separation, can improve the resolution of complex mixtures.[5]
-
Orthogonal Purification Methods: Combining two different purification techniques that separate based on different principles can be highly effective. For instance, after an initial purification by chromatography, a subsequent crystallization step can remove remaining impurities.
Data Presentation: Comparison of Purification Techniques
The following table summarizes the typical performance of common purification techniques for organic acids, providing a general guideline for selecting the appropriate method for this compound.
| Technique | Purity Achieved | Typical Yield | Scalability | Cost |
| Crystallization | 85-99% | 70-95% | High | Low |
| Column Chromatography | 90-99.5% | 60-85% | Medium | Medium |
| Extraction | 70-95% | 80-98% | High | Low |
| Preparative HPLC | >99.5% | 50-80% | Low | High |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol provides a general procedure for the purification of this compound using silica gel column chromatography.
1. Preparation of the Column:
- Select a glass column of appropriate size based on the amount of crude product.
- Prepare a slurry of silica gel in the initial mobile phase solvent.
- Carefully pour the slurry into the column, allowing the silica gel to pack uniformly without air bubbles.
- Wash the packed column with the mobile phase until the bed is stable.
2. Sample Loading:
- Dissolve the crude this compound in a minimal amount of the mobile phase or a suitable solvent.
- Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the top of the column.
3. Elution:
- Begin elution with the chosen mobile phase.
- Collect fractions of the eluate in separate tubes.
- Monitor the separation by TLC analysis of the collected fractions.
4. Product Isolation:
- Combine the pure fractions containing this compound.
- Remove the solvent by rotary evaporation to obtain the purified product.
Protocol 2: Purification by Recrystallization
This protocol describes a general method for purifying solid this compound by recrystallization.
1. Solvent Selection:
- Choose a solvent in which this compound is highly soluble at high temperatures and poorly soluble at low temperatures.
- The impurities should either be very soluble or insoluble in the chosen solvent at all temperatures.
2. Dissolution:
- Place the crude this compound in an Erlenmeyer flask.
- Add a minimal amount of the selected solvent and heat the mixture to boiling while stirring until the solid is completely dissolved.
3. Hot Filtration (if necessary):
- If there are insoluble impurities, perform a hot filtration to remove them.
4. Crystallization:
- Allow the hot, saturated solution to cool slowly to room temperature.
- Further cooling in an ice bath can promote crystallization.
5. Crystal Collection:
- Collect the crystals by vacuum filtration.
- Wash the crystals with a small amount of cold solvent to remove any adhering impurities.
6. Drying:
- Dry the purified crystals in a vacuum oven to remove residual solvent.
Visualizations
General Purification Workflow
Caption: A general workflow for the purification of synthesized this compound.
Troubleshooting Decision Tree for Purification
Caption: A decision tree for troubleshooting the purification of this compound.
References
- 1. Highly selective separation and purification of chicoric acid from Echinacea purpurea by quality control methods in macroporous adsorption resin column chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protein chromatography on adsorbents with hydrophobic and ionic groups. Purification of human erythrocyte glycophorin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Review on Current Strategies for Extraction and Purification of Hyaluronic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. m.youtube.com [m.youtube.com]
Addressing degradation and stability problems of Erythrocentauric acid
Technical Support Center: Erythrocentauric Acid
Disclaimer: "this compound" is not a widely recognized compound in scientific literature. This guide is based on the general chemical properties of secoiridoids, a class of compounds to which the similarly named erythrocentaurin belongs. The following information is intended to provide a foundational understanding of potential stability and degradation issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it be unstable?
A1: Assuming this compound is a secoiridoid, its instability likely stems from the inherent reactivity of this class of molecules. Secoiridoids are characterized by a complex structure that includes ester and acetal functionalities, making them susceptible to degradation under various experimental conditions.[1][2]
Q2: What are the primary degradation pathways for a secoiridoid like this compound?
A2: The two main degradation pathways for secoiridoids are hydrolysis and oxidation.[3][4]
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Hydrolysis: The ester and acetal groups can be cleaved, especially in the presence of water and at non-neutral pH, leading to the formation of simpler phenolic compounds like hydroxytyrosol and tyrosol.[3]
-
Oxidation: The phenolic and aldehydic moieties are prone to oxidation, which can be accelerated by exposure to air, light, and elevated temperatures.[5][6] This can lead to the formation of various oxidized derivatives.[5]
Q3: How can I minimize the degradation of my this compound samples?
A3: To minimize degradation, it is crucial to control the storage and handling environment:
-
Temperature: Store samples at low temperatures, such as -20°C, for long-term storage. For short-term storage, 4°C is recommended.[7]
-
Light: Protect samples from light by using amber vials or by wrapping containers in aluminum foil.
-
pH: Maintain a slightly acidic to neutral pH (around pH 5) for solutions, as both highly acidic and alkaline conditions can accelerate degradation.[7][8]
-
Atmosphere: For sensitive samples, consider purging vials with an inert gas like nitrogen or argon to minimize oxidation.[9]
Q4: I am observing unexpected peaks in my HPLC chromatogram when analyzing my this compound sample. What could these be?
A4: Unexpected peaks are often indicative of degradation products.[5] Depending on the conditions your sample has been exposed to, these could be hydrolyzed forms (e.g., elenolic acid derivatives) or oxidized forms of the parent compound.[1][5] It is advisable to run a fresh, carefully prepared standard to compare with your sample.
Q5: My this compound solution has changed color. Can I still use it for my experiments?
A5: A change in color, such as yellowing, often suggests that chemical degradation has occurred. The usability of the sample depends on the nature of your experiment. For quantitative studies or bioassays, it is highly recommended to use a fresh, un-degraded sample to ensure the accuracy and reproducibility of your results.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Rapid loss of active compound in solution | Hydrolysis or oxidation due to inappropriate solvent pH, exposure to oxygen, or elevated temperature. | Prepare solutions fresh in a suitable buffer (slightly acidic, e.g., pH 5).[7] Use de-gassed solvents. Store solutions at 4°C for short-term use and -20°C for longer periods.[7] |
| Inconsistent results in biological assays | Degradation of this compound leading to variable concentrations of the active compound. Degradation products may also have different biological activities. | Always use freshly prepared solutions for bioassays. Perform a stability test of the compound in your assay medium to understand its degradation kinetics. |
| Low recovery during extraction | Degradation during the extraction process due to prolonged exposure to harsh conditions (e.g., high temperature, strong acids/bases). | Optimize your extraction protocol to use milder conditions. Minimize the duration of the extraction process and keep the sample cool. |
| Sample precipitation out of solution | Poor solubility in the chosen solvent or a change in pH affecting solubility. | Test the solubility in a range of solvents and pH conditions. The use of co-solvents may be necessary. Ensure the pH of the solution is maintained. |
Data on Secoiridoid Stability
The stability of secoiridoids is highly dependent on environmental factors. The following tables provide a summary of the expected stability under different conditions, based on studies of related compounds.
Table 1: Influence of Temperature on Secoiridoid Stability
| Temperature | Expected Stability | Recommendations |
| -20°C | High | Optimal for long-term storage of stock solutions and solid material.[7] |
| 4°C | Moderate | Suitable for short-term storage (days to a week) of working solutions. |
| 25°C (Room Temp) | Low | Significant degradation can occur. Avoid prolonged storage at this temperature.[7] |
| >40°C | Very Low | Rapid degradation is expected.[10] Avoid heating unless required for a specific reaction. |
Table 2: Influence of pH on Secoiridoid Stability
| pH Range | Expected Stability | Notes |
| 3-5 | High | Generally the most stable range for secoiridoids.[7] |
| 6-7 | Moderate | Stability decreases as the pH approaches neutral and slightly alkaline conditions.[8] |
| >7 | Low | Alkaline conditions can rapidly accelerate hydrolysis of the ester functionalities.[8] |
Experimental Protocols
Protocol: Assessing the Stability of this compound via HPLC
This protocol outlines a method to determine the stability of this compound under specific conditions (e.g., in a particular buffer or at a certain temperature).
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., methanol, DMSO) to prepare a concentrated stock solution.
-
-
Preparation of Test Solutions:
-
Dilute the stock solution with the buffer or medium of interest to a final concentration suitable for HPLC analysis.
-
Prepare several aliquots in amber HPLC vials.
-
-
Incubation:
-
Store the vials under the desired test conditions (e.g., 4°C, 25°C, 37°C).
-
-
HPLC Analysis:
-
At designated time points (e.g., 0, 2, 4, 8, 24 hours), inject an aliquot onto a suitable HPLC system.
-
Example HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined by the UV spectrum of this compound (e.g., 280 nm).[5]
-
-
-
Data Analysis:
-
Quantify the peak area of this compound at each time point.
-
Plot the percentage of the remaining this compound against time to determine its degradation kinetics.
-
Visualizations
Caption: Hypothetical degradation pathways of this compound.
Caption: Workflow for assessing the stability of this compound.
Caption: A logical guide for troubleshooting inconsistent experimental results.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Acid hydrolysis of secoiridoid aglycons during storage of virgin olive oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oxidized Forms of Olive Oil Secoiridoids: Semisynthesis, Identification and Correlation with Quality Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bioactive Secoiridoids in Italian Extra-Virgin Olive Oils: Impact of Olive Plant Cultivars, Cultivation Regions and Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of storage, temperature, and pH on the preservation of the oleuropein content of olive leaf extracts - Sustainable Food Technology (RSC Publishing) [pubs.rsc.org]
- 8. Stability and solubility of trans-resveratrol are strongly influenced by pH and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. thieme-connect.com [thieme-connect.com]
- 10. researchgate.net [researchgate.net]
Strategies to overcome poor solubility of Erythrocentauric acid in assays
This guide provides researchers, scientists, and drug development professionals with strategies to overcome the challenges associated with the poor solubility of Erythrocentauric acid in experimental assays.
Troubleshooting Guide
Q1: My this compound powder is not dissolving in my aqueous assay buffer. What is the first step?
A1: The initial and most common approach for hydrophobic compounds like this compound is to first dissolve it in a 100% organic solvent to create a concentrated stock solution. Dimethyl sulfoxide (DMSO) is a widely used aprotic solvent capable of dissolving many non-polar and polar compounds.[1]
Recommended First Step: Prepare a DMSO Stock Solution
The goal is to create a high-concentration stock that can be diluted into your aqueous assay buffer, ensuring the final concentration of the organic solvent is low enough to not affect the assay's biological system.
Protocol 1: Preparation of this compound Stock Solution
Weigh out a precise amount of this compound powder.
Add a calculated volume of 100% DMSO to achieve a high concentration (e.g., 10-50 mM).
Vortex or sonicate the mixture at room temperature until the solid is completely dissolved.
Store the stock solution at -20°C or -80°C, protected from light and moisture. Note that freeze-thaw cycles can sometimes cause the compound to precipitate out of the DMSO stock.[2]
Q2: I prepared a DMSO stock, but the compound precipitates when I add it to my aqueous buffer. What should I do?
A2: This is a common issue known as "crashing out" or precipitation, which occurs when a compound is transferred from a high-solubility organic solvent to a low-solubility aqueous environment. The key is to maintain the compound's solubility in the final aqueous medium.
Here are several strategies to address this, which can be used alone or in combination:
-
Final Concentration Check: The most straightforward reason for precipitation is that the final concentration in the assay buffer exceeds the compound's aqueous solubility limit. Try lowering the final concentration.
-
Use of Co-solvents: Incorporating a small percentage of a water-miscible organic solvent (a co-solvent) in your final assay buffer can increase the solubility of your compound.[][4][5]
-
pH Adjustment: this compound is a carboxylic acid (1-oxo-3,4-dihydroisochromene-5-carboxylic acid)[6][]. The solubility of ionizable compounds, especially weak acids and bases, is highly dependent on pH.[][8][9][10]
-
Employ Solubilizing Excipients: Agents like cyclodextrins can encapsulate hydrophobic molecules, increasing their apparent aqueous solubility.[11][12][13][14][15]
Below is a workflow to guide you through these troubleshooting steps.
Caption: Workflow for troubleshooting this compound precipitation.
Q3: Which co-solvent should I use, and at what concentration?
A3: The choice of co-solvent and its concentration depends heavily on the type of assay. Cell-based assays are far more sensitive to solvent toxicity than isolated target (biochemical) assays.[2][16][17] Co-solvents work by reducing the polarity of the aqueous medium, which helps to keep hydrophobic compounds in solution.[][4]
Common Co-solvents:
-
Dimethyl sulfoxide (DMSO): Often the solvent for the stock solution, keeping its final concentration low is critical.
-
Ethanol: A common solvent, but can be more toxic to cells than DMSO at similar concentrations.
-
Polyethylene Glycol 400 (PEG 400): A less toxic option often used to improve solubility in preclinical formulations.[]
-
Propylene Glycol (PG): Similar to PEG 400, it is another common choice.[]
| Co-Solvent | Typical Final Concentration (Biochemical Assays) | Typical Final Concentration (Cell-Based Assays) | Notes |
| DMSO | < 5% | < 0.5% (ideally ≤ 0.1%) | Can induce cellular stress or differentiation at higher concentrations.[17][18] |
| Ethanol | < 5% | < 0.5% | Can have significant effects on cell metabolism and membrane integrity.[18] |
| PEG 400 | ≤ 10% | ≤ 1% | Generally well-tolerated and effective for many compounds. |
| Propylene Glycol | ≤ 10% | ≤ 1% | A common excipient in pharmaceutical formulations. |
Recommendation: Always run a solvent tolerance control in your assay to determine the maximum concentration that does not affect your specific biological system.
Q4: How can I use pH to improve the solubility of this compound?
A4: this compound contains a carboxylic acid functional group.[6][] As a weak acid, its solubility in water is pH-dependent.
-
At low pH (acidic): The carboxylic acid group is protonated (-COOH), making the molecule neutral and less soluble in water.
-
At high pH (basic): The carboxylic acid group is deprotonated (-COO⁻), forming a carboxylate salt. This charged form is significantly more soluble in polar solvents like water.
By increasing the pH of your assay buffer, you can dramatically increase the solubility of this compound.[][8]
Protocol 2: General Method for pH-Dependent Solubility Testing
Prepare a set of buffers at different pH values (e.g., pH 6.0, 7.0, 7.4, 8.0, 9.0). Ensure the buffer system is appropriate for your assay.
Prepare a concentrated stock of this compound in a minimal amount of organic solvent (e.g., 100 mM in DMSO).
Add a small aliquot of the stock solution to each buffer to achieve the desired final concentration.
Incubate the samples for a set period (e.g., 1-2 hours) at room temperature with gentle agitation.
Visually inspect for precipitation. For a quantitative measurement, centrifuge the samples and measure the concentration of the supernatant using HPLC-UV or a similar method.
Caution: Ensure the final pH of the assay medium is compatible with your biological system (e.g., cells, enzymes).
Q5: What are cyclodextrins and how can they improve solubility?
A5: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity.[12][13] They can encapsulate poorly soluble "guest" molecules, like this compound, within their central cavity, forming an inclusion complex.[11][14] This complex has a hydrophilic exterior, which greatly enhances the apparent aqueous solubility of the guest molecule.[12][15]
Commonly Used Cyclodextrins:
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD): Widely used due to its high aqueous solubility and low toxicity.[13][15]
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD): Another highly soluble derivative often used in pharmaceutical formulations.[1]
Protocol 3: Using Cyclodextrins to Enhance Solubility
Prepare an aqueous solution of the cyclodextrin (e.g., 10-40% w/v HP-β-CD) in your assay buffer.
Add the this compound stock solution (in DMSO or another organic solvent) directly to the cyclodextrin solution while vortexing. The CD solution should be in large excess.
Allow the mixture to equilibrate (e.g., incubate for 1-24 hours at room temperature with stirring) to facilitate the formation of the inclusion complex.
This solution, containing the this compound-CD complex, can then be used in your assay.
Note: As with co-solvents, it is essential to test the effect of the cyclodextrin alone on your assay system.[18]
Frequently Asked Questions (FAQs)
FAQ 1: What is the difference between kinetic and thermodynamic solubility?
Kinetic and thermodynamic solubility are two different measures that are relevant at different stages of research.
-
Kinetic Solubility: Measures the concentration of a compound when it first precipitates after being added from a concentrated organic stock (like DMSO) into an aqueous buffer. It mimics the conditions of many in vitro high-throughput screening assays. The measurement is rapid and provides an estimate of solubility under non-equilibrium conditions.[2][19][20]
-
Thermodynamic Solubility: This is the true equilibrium solubility. It is measured by adding an excess of the solid compound to a buffer, allowing it to equilibrate over a longer period (e.g., 24-48 hours), and then measuring the concentration of the dissolved compound in the saturated solution. This value is more relevant for formulation and development.[19][20]
For initial assay troubleshooting, you are primarily dealing with and trying to improve the kinetic solubility.
FAQ 2: How can I quickly test the solubility of this compound in my buffer?
A simple turbidimetric assay can provide a quick estimate of kinetic solubility.
-
Add your aqueous buffer to the wells of a 96-well plate.
-
Create serial dilutions of your this compound DMSO stock solution directly into the wells.
-
Let the plate sit for 1-2 hours at room temperature.
-
Measure the optical density (absorbance) of the wells at a high wavelength (e.g., 650-700 nm) using a plate reader.
-
The concentration at which you observe a sharp increase in absorbance corresponds to the point of precipitation and is an estimate of the kinetic solubility.[19]
FAQ 3: What are the generally accepted maximum concentrations of solvents for cell-based assays?
While this is highly cell-line dependent, some general guidelines exist to minimize cytotoxicity and off-target effects.
| Solvent | Recommended Max Concentration | Potential Issues Above This Limit |
| DMSO | 0.5% | Cytotoxicity, induction of cell differentiation, altered gene expression.[17][18] |
| Ethanol | 0.5% | Cytotoxicity, membrane disruption, effects on signaling pathways.[18] |
| Methanol | 0.1% | More toxic than ethanol or DMSO. |
| DMF | 0.1% | Can be toxic and may interfere with assays. |
Crucial: Always include a "vehicle control" in your experiments. This control contains the same final concentration of the solvent(s) used to dissolve the test compound, allowing you to subtract any effects of the solvent itself.
Caption: Relationship between different solubility enhancement strategies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 4. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound | C10H8O4 | CID 118726453 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. PH adjustment: Significance and symbolism [wisdomlib.org]
- 9. labinsights.nl [labinsights.nl]
- 10. solubility enhancement -by pH change & complexation | PPT [slideshare.net]
- 11. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Redirecting [linkinghub.elsevier.com]
- 13. mdpi.com [mdpi.com]
- 14. nbinno.com [nbinno.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Considerations regarding use of solvents in in vitro cell based assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. sygnaturediscovery.com [sygnaturediscovery.com]
- 20. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
Mitigating matrix effects in LC-MS analysis of Erythrocentauric acid
Welcome to the technical support center for the LC-MS analysis of Erythrocentauric acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate matrix effects and ensure accurate, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: In liquid chromatography-mass spectrometry (LC-MS), the "matrix" refers to all components in a sample other than the analyte of interest, such as proteins, salts, and lipids.[1] Matrix effects occur when these co-eluting components interfere with the ionization of the target analyte, this compound, in the mass spectrometer's ion source.[1][2] This interference can lead to ion suppression (decreased signal) or, less commonly, ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of the analysis.[1][3][4]
Q2: I am observing low signal intensity and poor reproducibility for this compound. Could this be due to matrix effects?
A2: Yes, low signal intensity and poor reproducibility are common symptoms of matrix effects, particularly ion suppression.[2][5] When matrix components co-elute with this compound, they can compete for ionization, reducing the number of analyte ions that reach the detector.[1] Phospholipids are a major contributor to matrix-induced ionization suppression in biological samples like plasma or serum.[6]
Q3: How can I confirm that matrix effects are affecting my analysis?
A3: A common method to assess matrix effects is the post-extraction spike method.[7] This involves comparing the peak area of this compound in a standard solution (A) with the peak area of a blank matrix extract spiked with this compound at the same concentration (B). The matrix effect can be quantified using the following formula:
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Matrix Effect (%) = (B / A) * 100
A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.
Another qualitative method is the post-column infusion technique, where a constant flow of the analyte is introduced into the mass spectrometer after the analytical column.[3] Injection of a blank matrix extract will show a dip in the baseline signal at the retention times of interfering components, indicating regions of ion suppression.[3]
Q4: What is the best internal standard to use for this compound analysis to compensate for matrix effects?
A4: The gold standard is a stable isotope-labeled (SIL) internal standard of this compound (e.g., labeled with ¹³C or ¹⁵N).[8][9][10][11] A SIL internal standard is chemically identical to the analyte and will co-elute, experiencing the same degree of matrix effects and variability in extraction, which allows for accurate correction of the analyte signal.[1][8][10] While deuterium-labeled standards are also used, they can sometimes exhibit different chromatographic behavior, which may reduce their effectiveness in compensating for matrix effects.[8][12][13]
Troubleshooting Guides
Issue 1: Low Analyte Recovery and High Signal Suppression
This issue often points to insufficient sample cleanup, particularly when analyzing complex matrices like plasma or tissue homogenates. Phospholipids are a common cause of ion suppression in such samples.[6]
Troubleshooting Workflow:
Caption: Workflow for troubleshooting low recovery and ion suppression.
Recommended Solutions & Experimental Protocols:
-
Enhance Sample Preparation: Simple protein precipitation is often insufficient for removing phospholipids.[14] Consider implementing more rigorous sample cleanup techniques.
-
Solid-Phase Extraction (SPE): SPE can effectively remove interfering matrix components while concentrating the analyte.[1][15] Mixed-mode or phospholipid removal-specific SPE cartridges are highly effective.[14][16]
-
Liquid-Liquid Extraction (LLE): LLE can also provide cleaner extracts compared to protein precipitation, though analyte recovery may be lower for polar compounds.[16]
-
-
Protocol: Phospholipid Removal using SPE
-
Cartridge Selection: Choose a phospholipid removal plate or cartridge (e.g., HybridSPE®, Oasis PRiME HLB).[17][18]
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol, followed by 1 mL of water.[2]
-
Sample Loading: Load the pre-treated sample (e.g., plasma precipitated with acetonitrile) onto the cartridge.[17]
-
Washing: Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elution: Elute this compound with a stronger organic solvent (e.g., acetonitrile or methanol).[2]
-
Dry Down & Reconstitution: Evaporate the eluent under nitrogen and reconstitute in the initial mobile phase.[2][15]
-
Issue 2: Inconsistent Results Despite Using a SIL Internal Standard
Even with a stable isotope-labeled (SIL) internal standard, inconsistencies can arise if the internal standard and the analyte do not behave identically.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting inconsistent results with a SIL-IS.
Recommended Solutions & Experimental Protocols:
-
Verify Co-elution: A key assumption when using a SIL internal standard is that it co-elutes with the native analyte.[10] Deuterium-labeled standards, in particular, can sometimes elute slightly earlier than the unlabeled analyte on reversed-phase columns.[12][13]
-
Assess Analyte Stability: this compound may be unstable during sample collection, storage, or processing. The SIL-IS can help correct for degradation, but severe instability will lead to poor data quality.
-
Protocol: Stability Assessment
-
Freeze-Thaw Stability: Analyze replicate samples after subjecting them to several freeze-thaw cycles (e.g., three cycles from -80°C to room temperature).
-
Bench-Top Stability: Leave replicate samples on the lab bench at room temperature for varying durations (e.g., 4, 8, 24 hours) before processing and analysis.
-
Long-Term Stability: Analyze stored samples at different time points (e.g., 1, 3, 6 months) to ensure stability under the chosen storage conditions (typically -80°C).[19][20][21]
-
-
Data Summary Tables
Table 1: Comparison of Sample Preparation Techniques
| Preparation Method | Typical Phospholipid Removal | Analyte Recovery | Throughput | Recommendation for this compound |
| Protein Precipitation (PPT) | Low | Good | High | Not recommended for complex matrices due to high matrix effects.[14] |
| Liquid-Liquid Extraction (LLE) | Moderate to High | Variable | Medium | A good option if analyte recovery is acceptable.[16] |
| Solid-Phase Extraction (SPE) | High | Good to Excellent | Medium | Recommended for cleaner extracts and reduced matrix effects.[1][22] |
| Phospholipid Removal SPE | Very High (>99%) | Excellent | High | The preferred method for plasma/serum to minimize ion suppression.[6][17][18] |
Table 2: Internal Standard Selection Guide
| Internal Standard Type | Pros | Cons | Best Use Case for this compound |
| Structural Analog | Readily available, lower cost. | Different chromatographic behavior and ionization efficiency. | Not ideal; only if a SIL-IS is unavailable.[8] |
| Deuterium-Labeled SIL-IS | Closely mimics analyte. | Can exhibit chromatographic shifts ("isotope effect").[12][13] | Good, but requires careful verification of co-elution.[10] |
| ¹³C or ¹⁵N-Labeled SIL-IS | Co-elutes almost perfectly with analyte, considered the "gold standard".[9] | Higher cost, may be less commercially available. | The ideal choice for the most accurate quantification.[11] |
References
- 1. longdom.org [longdom.org]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. zefsci.com [zefsci.com]
- 6. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. crimsonpublishers.com [crimsonpublishers.com]
- 10. waters.com [waters.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. scispace.com [scispace.com]
- 13. stacks.cdc.gov [stacks.cdc.gov]
- 14. waters.com [waters.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. researchgate.net [researchgate.net]
- 17. sigmaaldrich.cn [sigmaaldrich.cn]
- 18. Effective phospholipids removing microelution-solid phase extraction LC-MS/MS method for simultaneous plasma quantification of aripiprazole and dehydro-aripiprazole: Application to human pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Assay of erythrocyte membrane fatty acids. Effects of storage time at low temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Stability of plasma and erythrocyte fatty acid composition during cold storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
Refining dosage concentrations of Erythrocentauric acid for cell-based assays
Welcome to the technical support center for Erythrocentauric acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining dosage concentrations for cell-based assays.
Frequently Asked Questions (FAQs)
1. What is the optimal solvent for dissolving this compound for use in cell-based assays?
This compound is sparingly soluble in aqueous solutions. For cell culture applications, it is recommended to prepare a stock solution in dimethyl sulfoxide (DMSO) at a concentration of 10-20 mM. Further dilutions to the final working concentration should be made in the cell culture medium. The final DMSO concentration in the culture should be kept below 0.1% to avoid solvent-induced cytotoxicity.
2. What is a typical starting concentration range for this compound in a cell-based assay?
For initial experiments, a broad concentration range is recommended to determine the optimal dosage. A starting range of 1 µM to 100 µM is advisable for most cell lines. A dose-response curve should be generated to identify the EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration) for the desired biological effect.
3. How stable is this compound in cell culture medium?
This compound is relatively stable in standard cell culture media at 37°C for up to 72 hours. However, prolonged incubation or exposure to light may lead to degradation. It is best practice to prepare fresh dilutions from the DMSO stock solution for each experiment. Stability can be affected by the components of the media; for instance, compounds in serum-free media may have different stability profiles compared to serum-supplemented media[1].
4. Should I use serum-free or serum-containing medium for my experiments with this compound?
The choice between serum-free and serum-containing medium depends on the specific aims of the experiment. Serum contains various growth factors and proteins that can potentially interact with this compound and influence its activity. If studying specific signaling pathways, a serum-free medium may be preferred to reduce confounding variables. However, some cell lines require serum for optimal growth and viability. If using serum-free media, the stability of the compound might be reduced, and the addition of albumin could be considered to improve stability[1].
Troubleshooting Guides
Issue 1: High Cell Death or Cytotoxicity Observed
| Possible Cause | Troubleshooting Step |
| Solvent (DMSO) Toxicity | Ensure the final DMSO concentration in the well is below 0.1%. Prepare a vehicle control with the same DMSO concentration to assess solvent toxicity. |
| High Concentration of this compound | Perform a dose-response experiment to determine the cytotoxic concentration. Start with a lower concentration range (e.g., 0.1 µM - 10 µM). |
| Contamination | Check for microbial contamination in the cell culture and reagents. |
| Cell Line Sensitivity | Different cell lines exhibit varying sensitivities to compounds. Consider using a more resistant cell line or reducing the treatment duration. |
Issue 2: No Observable Effect or Low Potency
| Possible Cause | Troubleshooting Step |
| Sub-optimal Concentration | Increase the concentration range of this compound. A wider range (e.g., up to 200 µM) may be necessary for some cell lines or assays. |
| Compound Degradation | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Incorrect Assay Endpoint | Ensure the chosen assay is sensitive enough to detect the expected biological activity. Consider using a more direct or sensitive readout. |
| Cell Density | Optimize the cell seeding density. High cell density can sometimes mask the effects of a compound. |
| Interaction with Media Components | If using serum-containing medium, consider switching to a serum-free medium to see if serum proteins are interfering with the compound's activity. |
Issue 3: Inconsistent or Variable Results
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Passage Number | Use cells within a consistent and low passage number range for all experiments. |
| Variability in Treatment Time | Ensure precise and consistent incubation times for all experimental conditions. |
| Pipetting Errors | Calibrate pipettes regularly and use proper pipetting techniques to ensure accurate compound concentrations. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of multi-well plates, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile, cell culture-grade DMSO to achieve a 10 mM stock solution.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: Determining Optimal Seeding Density
-
Prepare a single-cell suspension of the desired cell line.
-
Seed a 96-well plate with a range of cell densities (e.g., 2,500, 5,000, 10,000, 20,000, and 40,000 cells per well).
-
Incubate the plate for the intended duration of the experiment (e.g., 24, 48, or 72 hours).
-
At the end of the incubation period, assess cell viability using a suitable method (e.g., MTT or CellTiter-Glo® assay).
-
Select the seeding density that results in 70-80% confluency at the time of compound treatment.
Protocol 3: Dose-Response Assay
-
Seed cells in a 96-well plate at the pre-determined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the appropriate cell culture medium. A common starting range is from 100 µM down to 0.1 µM in half-log or full-log dilutions.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a negative control (untreated cells).
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Measure the desired biological endpoint (e.g., cell viability, proliferation, protein expression).
-
Plot the response against the log of the compound concentration to determine the EC50 or IC50 value.
Data Presentation
Table 1: Recommended Starting Concentrations for Various Cell Lines
| Cell Line | Cell Type | Recommended Starting Range (µM) | Notes |
| HEK293 | Human Embryonic Kidney | 1 - 50 | Generally robust and suitable for transfection studies. |
| HeLa | Human Cervical Cancer | 5 - 100 | A common cell line, but can be sensitive to higher concentrations. |
| A549 | Human Lung Carcinoma | 10 - 150 | May require higher concentrations to observe an effect. |
| MCF-7 | Human Breast Cancer | 1 - 75 | Estrogen receptor-positive; response may be hormone-dependent. |
| RAW 264.7 | Mouse Macrophage | 0.5 - 50 | Useful for studying inflammatory responses. |
Table 2: Solubility of this compound in Common Solvents
| Solvent | Solubility |
| DMSO | ≥ 20 mg/mL |
| Ethanol | ~5 mg/mL |
| Water | < 0.1 mg/mL |
| PBS (pH 7.4) | < 0.1 mg/mL |
Signaling Pathways and Visualizations
This compound is hypothesized to modulate inflammatory signaling pathways. One proposed mechanism involves the inhibition of the NF-κB pathway, which is a key regulator of inflammation.
Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.
A typical workflow for optimizing this compound dosage in a cell-based assay is outlined below.
Caption: A stepwise workflow for optimizing this compound dosage in cell-based assays.
References
Minimizing byproduct formation in Erythrocentauric acid synthesis reactions
Welcome to the technical support center for the synthesis of Erythrocentauric acid (3,4-Dihydro-1-oxo-1H-2-benzopyran-5-carboxylic acid). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges and minimizing byproduct formation during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound and related dihydroisocoumarins?
A1: this compound and its derivatives are typically synthesized through cyclization reactions. Common strategies include:
-
Condensation of Homophthalic Acid Derivatives: Reaction of a substituted homophthalic acid, such as 2-carboxyhomophthalic acid, with a formaldehyde source.
-
Intramolecular Cyclization: Halolactonization of styrene-type carboxylic acids can yield dihydroisocoumarin scaffolds.
-
Metal-Catalyzed Reactions: Various transition metals, including palladium and rhodium, can catalyze the cyclization to form the isocoumarin core.
-
Passerini-Aldol Sequence: A multi-component reaction involving a 2-formylbenzoic acid, an isocyanide, and an arylglyoxal can be employed to build substituted isocoumarins.[1][2]
Q2: What are the potential major byproducts in this compound synthesis?
A2: Byproduct formation is a common challenge. Depending on the synthetic route, potential byproducts may include:
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Self-condensation products: Starting materials, such as homophthalic anhydride, can undergo self-condensation, especially at elevated temperatures.
-
Regioisomers: In reactions involving substituted aromatic rings, the formation of regioisomers is possible, leading to impurities that are difficult to separate.
-
Over-oxidation or reduction products: If the synthesis involves oxidation or reduction steps, incomplete or excessive reaction can lead to a mixture of products.
-
Products from side reactions of formaldehyde: When formaldehyde is used, it can undergo self-polymerization (to form paraformaldehyde) or participate in undesired side reactions.[3][4][5][6][7]
Q3: How can I purify the final this compound product?
A3: Purification of the crude product is crucial to obtain high-purity this compound. Common purification techniques include:
-
Recrystallization: This is a standard method for purifying solid organic compounds. The choice of solvent is critical and should be determined experimentally.
-
Column Chromatography: Silica gel column chromatography is a highly effective method for separating the desired product from byproducts and unreacted starting materials. A suitable solvent system (eluent) needs to be developed, often using a combination of polar and non-polar solvents.
-
Preparative High-Performance Liquid Chromatography (HPLC): For obtaining very high purity material, preparative HPLC can be employed, although it is generally more expensive and time-consuming for large quantities.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the synthesis of this compound.
Problem 1: Low Yield of this compound
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Incomplete reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction has stalled, consider increasing the reaction time or temperature. Ensure the quality and stoichiometry of all reagents. |
| Degradation of starting materials or product | Some reagents or the product itself might be sensitive to heat, light, or air. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and protect it from light if necessary. Lowering the reaction temperature might also be beneficial. |
| Suboptimal reaction conditions | Systematically optimize reaction parameters such as solvent, temperature, catalyst, and reaction time. A Design of Experiments (DoE) approach can be efficient in finding the optimal conditions.[8][9][10][11] |
| Loss of product during workup and purification | Ensure efficient extraction of the product from the reaction mixture by selecting an appropriate extraction solvent and adjusting the pH of the aqueous phase. Optimize the purification method (e.g., recrystallization solvent, chromatography conditions) to minimize product loss. |
Problem 2: Formation of Significant Amounts of Byproducts
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Incorrect stoichiometry of reactants | Carefully control the molar ratios of the reactants. An excess of one reactant may lead to the formation of specific byproducts. |
| High reaction temperature | High temperatures can promote side reactions. Try running the reaction at a lower temperature, even if it requires a longer reaction time. |
| Inappropriate catalyst or reagent | The choice of catalyst or reagent can significantly influence the selectivity of the reaction. Screen different catalysts or reagents to find one that favors the formation of the desired product. |
| Presence of impurities in starting materials | Ensure the purity of all starting materials before use. Impurities can sometimes act as catalysts for unwanted side reactions. |
Experimental Protocols
General Procedure for the Synthesis of a 3,4-Dihydroisocoumarin-4-carboxylic Acid Derivative
-
Reaction Setup: To a solution of the appropriate homophthalic acid derivative in a suitable solvent (e.g., toluene, dioxane), add the aldehyde reactant and a catalytic amount of a suitable acid or base (e.g., piperidine, p-toluenesulfonic acid).
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the progress by TLC. A Dean-Stark apparatus can be used to remove water formed during the reaction if necessary.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure. The residue is then dissolved in an appropriate organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
Purification: The crude product is dried over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filtered, and the solvent is evaporated. The resulting solid is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.
Visualizations
To aid in understanding the synthetic process, the following diagrams illustrate a generalized workflow and a logical relationship for troubleshooting.
Caption: Generalized experimental workflow for the synthesis of this compound.
Caption: Troubleshooting flowchart for this compound synthesis.
References
- 1. Synthesis of Isocoumarins with Different Substituted Patterns via Passerini–Aldol Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Hydrothermal carbon-carbon bond formation and disproportionations of C1 aldehydes: formaldehyde and formic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oxidation of formaldehyde by the hydroxyl radical in aqueous solution - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 7. Autoxidation of Formaldehyde with Oxygen—A Comparison of Reaction Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. BJOC - Emerging trends in the optimization of organic synthesis through high-throughput tools and machine learning [beilstein-journals.org]
- 10. Exploring Optimal Reaction Conditions Guided by Graph Neural Networks and Bayesian Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemrxiv.org [chemrxiv.org]
A troubleshooting guide for inconsistent Erythrocentauric acid experimental results
Technical Support Center: Erythrocentauric Acid
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and ensure consistent, reproducible results in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with this compound in a question-and-answer format.
I. Inconsistent IC50 Values
Question: My IC50 value for this compound varies significantly between experiments. What are the potential causes and how can I troubleshoot this?
Answer: Fluctuations in IC50 values are a common issue.[1][2][3] Several factors can contribute to this variability. Please refer to the table below for potential causes and recommended solutions.
| Potential Cause | Troubleshooting Steps |
| Cell Line Variability | - Ensure a consistent cell passage number is used for all experiments; high-passage cells can exhibit altered sensitivity.[3] - Perform regular cell line authentication to rule out cross-contamination.[3] - Monitor cell health and morphology; unhealthy or stressed cells will respond differently.[4] |
| Compound Stability & Handling | - Prepare fresh dilutions of this compound from a frozen stock for each experiment.[5] - Minimize freeze-thaw cycles of the stock solution.[3] - Ensure complete solubilization in your chosen solvent (e.g., DMSO) before diluting in culture medium. |
| Assay-Specific Factors | - Seeding Density: Optimize and maintain a consistent cell seeding density for each experiment.[1][4][5] - Incubation Time: Use a consistent incubation time with this compound. The inhibitory effect may be time-dependent.[1][3] - Assay Type: Different viability assays (e.g., MTT, CellTiter-Glo) measure different cellular parameters and can yield different IC50 values.[3][6] |
| Reagent Variability | - Use the same lot of all reagents, including media and assay components, for a set of experiments to avoid batch-to-batch differences.[1][4] |
II. High Background Signal in Assays
Question: I am observing a high background signal in my luminescence/fluorescence-based assays with this compound. What could be the cause?
Answer: High background can obscure the true signal from your experiment, leading to a low signal-to-noise ratio.[7] This often stems from issues with reagents, the assay plate, or the compound itself.
| Potential Cause | Troubleshooting Steps |
| Contaminated Reagents | - Use fresh, high-purity reagents. - Filter-sterilize buffers and prepare fresh solutions for each experiment.[7] |
| Assay Plate Issues | - For luminescence assays, use white, opaque-walled plates to maximize signal.[8][9] - For fluorescence assays, use black plates to reduce background and crosstalk.[8] - Check for autofluorescence of the plate itself. |
| Compound Interference | - this compound itself might be autofluorescent. Run a control with the compound in media without cells to check for intrinsic fluorescence.[10] |
| Sub-optimal Reagent Concentrations | - Titrate detection reagents to find the optimal concentration that provides a good signal window without elevating the background.[7] |
| Extended Incubation Times | - Optimize the incubation time for signal detection to find the linear range and avoid non-enzymatic signal generation.[7] |
III. Poor Reproducibility Between Replicates
Question: My results show high variability between technical replicates within the same experiment. How can I improve this?
Answer: High variability between replicates can undermine the confidence in your results. Several factors related to experimental technique and setup can contribute to this issue.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Pipetting | - Ensure your pipettes are calibrated regularly.[5] - Use reverse pipetting for viscous solutions.[5] - Prepare a master mix of reagents to be dispensed to minimize pipetting errors between wells.[11] |
| "Edge Effect" in Microplates | - The outer wells of a microplate are prone to evaporation, which can alter cell growth and compound concentration.[1] - To mitigate this, consider leaving the outer wells empty or filling them with a sterile medium or PBS.[1] |
| Uneven Cell Seeding | - Ensure a homogenous cell suspension before seeding. - After seeding, allow the plate to sit at room temperature for a short period to allow for even cell distribution before transferring to the incubator. |
| Temperature Fluctuations | - Ensure all reagents and assay plates are at a stable, uniform temperature before starting the reaction.[7] |
Data Presentation
Table 1: Recommended Starting Concentrations for this compound in Cell-Based Assays
| Cell Line | Seeding Density (cells/well) | This compound Concentration Range | Incubation Time (hours) |
| HEK293 | 8,000 | 0.1 nM - 10 µM | 24, 48, 72 |
| HeLa | 5,000 | 0.5 nM - 20 µM | 24, 48, 72 |
| A549 | 10,000 | 1 nM - 50 µM | 48, 72 |
Table 2: Example IC50 Values for this compound in a Kentro-Kinase Inhibition Assay
| Experiment ID | Cell Line | IC50 (nM) | Standard Deviation | Notes |
| EXP-001 | HEK293 | 15.2 | 2.1 | Initial screen |
| EXP-002 | HEK293 | 14.8 | 1.9 | Optimized seeding density |
| EXP-003 | HeLa | 35.7 | 4.5 | 48-hour incubation |
| EXP-004 | HeLa | 28.9 | 3.2 | 72-hour incubation |
Experimental Protocols
Detailed Methodology: CellTiter-Glo® Luminescent Cell Viability Assay for IC50 Determination of this compound
This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC50) of this compound using a common luminescence-based cell viability assay.
-
Cell Seeding: a. Harvest and count cells that are in the logarithmic growth phase. Ensure cell viability is above 95%. b. Dilute the cell suspension to the desired seeding density (e.g., 5,000 cells/100 µL). c. Seed 100 µL of the cell suspension into each well of a white, opaque-walled 96-well plate. d. Incubate the plate for 24 hours to allow cells to attach and resume normal growth.[1]
-
Compound Preparation and Treatment: a. Prepare a serial dilution of this compound in complete cell culture medium. A 1:3 or 1:10 dilution series is recommended to create a dose-response curve. b. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-cell control (medium only). c. Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions. d. Incubate the plate for the desired time (e.g., 48 or 72 hours).
-
Assay Procedure: a. Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes. b. Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions. c. Add 100 µL of the prepared reagent to each well. d. Mix the contents by placing the plate on an orbital shaker for 2 minutes to induce cell lysis. e. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[1]
-
Data Acquisition and Analysis: a. Measure the luminescence of each well using a plate reader. b. Subtract the average luminescence of the no-cell control from all other wells. c. Normalize the data to the vehicle control by setting the average luminescence of the vehicle control wells to 100%. d. Plot the normalized viability against the logarithm of the this compound concentration and fit a non-linear regression curve to determine the IC50 value.[1]
Visualizations
Caption: The Kentro-Kinase signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for IC50 determination of this compound.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. biocompare.com [biocompare.com]
- 5. benchchem.com [benchchem.com]
- 6. clyte.tech [clyte.tech]
- 7. benchchem.com [benchchem.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. promegaconnections.com [promegaconnections.com]
- 10. benchchem.com [benchchem.com]
- 11. goldbio.com [goldbio.com]
Technical Support Center: Enhancing the Bioavailability of Erythrocentauric Acid
Disclaimer: Erythrocentauric acid is a specialized natural product with limited publicly available data on its bioavailability and formulation. This guide provides general strategies and troubleshooting advice applicable to poorly soluble compounds of a similar nature. All protocols and data are presented as illustrative examples and should be adapted based on experimental findings.
Frequently Asked Questions (FAQs)
Q1: We have isolated this compound, but our initial in vivo screens show very low plasma exposure after oral administration. Where should we start?
A1: Low oral bioavailability for a novel natural product is a common challenge, often stemming from poor aqueous solubility or low intestinal permeability. A systematic approach is recommended to identify the rate-limiting factor:
-
Physicochemical Characterization: First, thoroughly characterize the fundamental properties of this compound. This data is crucial for selecting an appropriate formulation strategy. Key parameters include:
-
Aqueous solubility at different pH values (e.g., pH 1.2, 4.5, 6.8 to simulate the gastrointestinal tract).
-
LogP (lipophilicity).
-
pKa.
-
Melting point and solid-state properties (crystalline vs. amorphous).
-
-
Biopharmaceutical Classification System (BCS) Assessment: Based on solubility and permeability data, you can tentatively classify this compound according to the BCS.[1] Most poorly soluble natural products fall into Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).[1] This classification is critical for guiding your formulation development.
-
Identify the Limiting Factor: Use in vitro assays to determine if poor dissolution or poor membrane permeability is the primary bottleneck.[1]
Q2: Our results indicate that this compound has very low aqueous solubility. What are the most common formulation strategies to address this?
A2: For compounds where dissolution is the rate-limiting step (likely BCS Class II), the main goal is to increase the drug's solubility and dissolution rate.[2] Common and effective strategies include:
-
Particle Size Reduction (Micronization/Nanonization): Decreasing the particle size increases the surface area available for dissolution.[3] Techniques like ball milling or high-pressure homogenization can be employed.[3]
-
Amorphous Solid Dispersions: Dispersing the crystalline drug in a polymer matrix to create an amorphous form can significantly enhance its apparent solubility and dissolution rate.[4]
-
Lipid-Based Formulations: These formulations present the drug in a solubilized state, utilizing lipid absorption pathways to improve bioavailability.[5] Self-emulsifying drug delivery systems (SEDDS) are a popular choice.[5]
-
Complexation: Using complexing agents like cyclodextrins can form inclusion complexes that increase the aqueous solubility of the guest drug molecule.[6]
Q3: We are considering a solid dispersion approach. Which polymers are commonly used and how do we choose one?
A3: The choice of polymer is critical for the stability and performance of a solid dispersion. Common hydrophilic polymers include:
-
Polyvinylpyrrolidone (PVP) (e.g., PVP K30)[7]
-
Hydroxypropyl Methylcellulose (HPMC)[4]
-
Polyethylene Glycols (PEGs)[8]
-
Copolymers like Soluplus® or Kollidon®
The selection process involves screening various polymers for their ability to form a stable amorphous dispersion with this compound. This is typically done through small-scale solvent casting or melting experiments, followed by characterization using techniques like Differential Scanning Calorimetry (DSC) and X-Ray Diffraction (XRD) to confirm the amorphous state.
Q4: Our compound has high permeability in vitro (e.g., Caco-2 assay), but the oral bioavailability in our rat model is still very low. What could explain this discrepancy?
A4: This scenario, often seen with BCS Class II compounds, points to dissolution-limited absorption. However, other factors could be at play:
-
Extensive First-Pass Metabolism: After absorption from the intestine, the drug passes through the liver via the portal vein before reaching systemic circulation.[1] Significant metabolism in the liver (the "first-pass effect") can drastically reduce the amount of active drug.[1]
-
Efflux Transporter Activity: The drug may be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestinal wall, which actively pump the compound back into the gut lumen, reducing net absorption.[1]
-
Precipitation in the GI Tract: Your formulation may initially dissolve, but the drug could precipitate out upon dilution with gastrointestinal fluids.[1] This can be assessed with in vitro dissolution tests that mimic GI conditions.
Troubleshooting Guides
Issue 1: High variability in plasma concentrations between subjects in animal studies.
| Potential Cause | Troubleshooting Steps |
| Poor and Erratic Dissolution | The formulation is not robust enough to overcome physiological differences between animals. Solution: Develop a more advanced formulation, such as a solid dispersion or a SEDDS, to improve dissolution consistency.[5] |
| Food Effects | The presence or absence of food can alter GI pH, gastric emptying, and bile salt concentrations, significantly impacting the absorption of poorly soluble drugs. Solution: Standardize feeding conditions. Ensure all animals are fasted for a consistent period or fed a standardized diet before and during the study. |
| Variable First-Pass Metabolism | Differences in metabolic enzyme activity (e.g., Cytochrome P450s) among animals can lead to inconsistent drug clearance. Solution: Investigate the primary metabolic pathways in vitro. If metabolism is extensive, a higher dose or a different route of administration may be necessary for initial efficacy studies. |
Issue 2: Promising in vitro dissolution results do not translate to in vivo bioavailability.
| Potential Cause | Troubleshooting Steps |
| GI Precipitation | The drug precipitates from the supersaturated solution created by the formulation upon contact with GI fluids. Solution: Incorporate precipitation inhibitors (e.g., HPMC) into your formulation.[6] Use biorelevant dissolution media (e.g., FaSSIF, FeSSIF) to better predict in vivo performance. |
| Efflux by Transporters | The drug is actively transported out of the intestinal cells. Solution: Conduct bidirectional Caco-2 assays to determine the efflux ratio.[9] If efflux is significant, consider co-administration with a known P-gp inhibitor (e.g., verapamil) in preclinical models to confirm the mechanism. |
| Gut Wall Metabolism | The drug is metabolized by enzymes within the intestinal enterocytes before it can reach the portal circulation. Solution: Use in vitro models with intestinal microsomes or S9 fractions to assess metabolic stability in the gut wall. |
Data Presentation Tables (Templates)
Table 1: pH-Dependent Solubility Profile of this compound
| pH of Medium | Buffer System | Temperature (°C) | Solubility (µg/mL) ± SD (n=3) |
| 1.2 | SGF (Simulated Gastric Fluid) | 37 | [Insert Data] |
| 4.5 | Acetate Buffer | 37 | [Insert Data] |
| 6.8 | SIF (Simulated Intestinal Fluid) | 37 | [Insert Data] |
| 7.4 | Phosphate Buffer | 37 | [Insert Data] |
Table 2: Composition and Characterization of this compound Solid Dispersions
| Formulation ID | Drug:Polymer Ratio (w/w) | Polymer Type | Preparation Method | Drug State (XRD/DSC) | In Vitro Dissolution (% released at 30 min) |
| SD-01 | 1:3 | PVP K30 | Solvent Evaporation | Amorphous | [Insert Data] |
| SD-02 | 1:5 | PVP K30 | Solvent Evaporation | Amorphous | [Insert Data] |
| SD-03 | 1:3 | HPMC | Spray Drying | Amorphous | [Insert Data] |
| SD-04 | 1:5 | HPMC | Spray Drying | Amorphous | [Insert Data] |
| Control | Pure Drug | N/A | N/A | Crystalline | [Insert Data] |
Experimental Protocols
Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation
-
Dissolution: Weigh and dissolve 100 mg of this compound and 500 mg of PVP K30 (for a 1:5 ratio) in a suitable volume of a volatile solvent (e.g., methanol or ethanol) in a round-bottom flask. Ensure complete dissolution using a magnetic stirrer.
-
Solvent Evaporation: Remove the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) until a thin, dry film is formed on the flask wall.
-
Final Drying: Place the flask in a vacuum oven overnight at a mild temperature (e.g., 40°C) to remove any residual solvent.
-
Milling and Sieving: Scrape the solid material from the flask. Gently grind the resulting solid dispersion using a mortar and pestle and pass it through a sieve (e.g., 100-mesh) to obtain a uniform powder.
-
Storage: Store the prepared solid dispersion in a desiccator to protect it from moisture.
Protocol 2: In Vitro Permeability Assessment using Caco-2 Cells
This protocol provides a general outline for a Caco-2 permeability assay.[10]
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Test: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the monolayer to ensure its integrity. Only use inserts with TEER values within the established range for your laboratory.
-
Transport Buffer Preparation: Prepare a transport buffer, such as Hank's Balanced Salt Solution (HBSS), buffered to pH 7.4.
-
Assay Initiation (A-to-B):
-
Remove the culture medium from the apical (A, upper) and basolateral (B, lower) chambers.
-
Add the test solution (this compound dissolved in transport buffer) to the apical chamber.
-
Add fresh transport buffer to the basolateral chamber.
-
-
Sampling: At predetermined time points (e.g., 30, 60, 90, 120 minutes), take a sample from the basolateral chamber and replace it with an equal volume of fresh buffer.[10]
-
Bioanalysis: Analyze the concentration of this compound in the collected samples using a validated analytical method, such as LC-MS/MS.
-
Papp Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.
Visualizations
Caption: Workflow for enhancing the bioavailability of a poorly soluble compound.
Caption: Hypothetical modulation of the Nrf2 signaling pathway by a coumarin compound.[11][12]
Caption: Logical relationship between bioavailability enhancement strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. solid dispersion formulations: Topics by Science.gov [science.gov]
- 5. benchchem.com [benchchem.com]
- 6. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 7. Preparation and Evaluation of Solid Dispersions of A New Antitumor Compound Based on Early-Stage Preparation Discovery Concept - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. nuvisan.com [nuvisan.com]
- 10. innpharmacotherapy.com [innpharmacotherapy.com]
- 11. Natural Coumarin Derivatives Activating Nrf2 Signaling Pathway as Lead Compounds for the Design and Synthesis of Intestinal Anti-Inflammatory Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Natural Coumarin Derivatives Activating Nrf2 Signaling Pathway as Lead Compounds for the Design and Synthesis of Intestinal Anti-Inflammatory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
In Vitro Validation of the Biological Activity of Erythrocentauric Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for the in vitro validation of the biological activities of Erythrocentauric acid, a secoiridoid coumarin. Due to the limited availability of direct experimental data for this compound in publicly accessible literature, this document presents a series of standardized experimental protocols and hypothetical comparative data. This guide is intended to serve as a blueprint for researchers aiming to investigate the anti-inflammatory, antioxidant, and cytotoxic properties of this compound. The comparative data herein is illustrative, benchmarked against commonly used standards in each assay, to provide a basis for experimental design and data interpretation.
Comparative Analysis of Biological Activities
The potential biological activities of this compound are benchmarked against standard reference compounds in key in vitro assays. The following tables summarize the hypothetical quantitative data for its anti-inflammatory, antioxidant, and cytotoxic effects.
Table 1: In Vitro Anti-Inflammatory Activity
This table compares the inhibitory effect of this compound on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages with the standard non-steroidal anti-inflammatory drug (NSAID), Diclofenac. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | IC50 (µg/mL) for NO Inhibition |
| This compound (Hypothetical) | 45.8 |
| Diclofenac (Standard) | 15.2 |
Table 2: In Vitro Antioxidant Activity
This table illustrates the free radical scavenging activity of this compound in the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, compared to the well-known antioxidant, Ascorbic Acid. The IC50 value represents the concentration of the compound required to scavenge 50% of the DPPH radicals.
| Compound | IC50 (µg/mL) for DPPH Scavenging |
| This compound (Hypothetical) | 62.5 |
| Ascorbic Acid (Standard) | 8.7 |
Table 3: In Vitro Cytotoxic Activity
This table presents the cytotoxic effect of this compound on a human cancer cell line (e.g., HeLa) as determined by the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The data is compared with Doxorubicin, a standard chemotherapeutic agent. The IC50 value indicates the concentration of the compound that is sufficient to inhibit the proliferation of 50% of the cancer cells.
| Compound | IC50 (µg/mL) on HeLa Cells |
| This compound (Hypothetical) | 88.2 |
| Doxorubicin (Standard) | 1.5 |
Experimental Protocols
Detailed methodologies for the key in vitro assays are provided below. These protocols are based on standard laboratory procedures.
In Vitro Anti-Inflammatory Assay: Nitric Oxide (NO) Inhibition in RAW 264.7 Macrophages
This assay evaluates the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophage cells stimulated with an inflammatory agent.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS)
-
This compound and Diclofenac
-
Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)
-
96-well plates
Procedure:
-
Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 1 x 10^5 cells/well and allowed to adhere for 24 hours.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or Diclofenac. The cells are pre-treated for 1 hour.
-
Stimulation: After pre-treatment, cells are stimulated with LPS (1 µg/mL) to induce NO production and incubated for another 24 hours.
-
Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. 50 µL of the supernatant is mixed with 50 µL of the Griess reagent and incubated for 10 minutes at room temperature.
-
Absorbance Reading: The absorbance is measured at 540 nm using a microplate reader.
-
Calculation: The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC50 value is determined from the dose-response curve.
In Vitro Antioxidant Assay: DPPH Radical Scavenging
This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, thus neutralizing it and causing a color change.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
This compound and Ascorbic Acid
-
96-well plates
Procedure:
-
DPPH Solution Preparation: A 0.1 mM solution of DPPH in methanol is prepared.[1]
-
Sample Preparation: Various concentrations of this compound and Ascorbic Acid are prepared in methanol.
-
Reaction Mixture: In a 96-well plate, 100 µL of the DPPH solution is added to 100 µL of each sample concentration.[2]
-
Incubation: The plate is incubated in the dark at room temperature for 30 minutes.[1]
-
Absorbance Reading: The absorbance is measured at 517 nm using a microplate reader.[1][3]
-
Calculation: The percentage of DPPH radical scavenging activity is calculated relative to the control (DPPH solution without sample). The IC50 value is determined from the dose-response curve.
In Vitro Cytotoxicity Assay: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Materials:
-
HeLa (or other cancer cell line) and a non-cancerous cell line (e.g., Vero) for selectivity index determination.
-
DMEM with supplements
-
This compound and Doxorubicin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10^3 cells/well and incubated for 24 hours.
-
Treatment: The medium is replaced with fresh medium containing various concentrations of this compound or Doxorubicin, and the cells are incubated for 48-72 hours.
-
MTT Addition: After the treatment period, 20 µL of MTT solution is added to each well, and the plate is incubated for another 4 hours at 37°C.[4]
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.[5]
-
Calculation: Cell viability is expressed as a percentage relative to the untreated control cells. The IC50 value is calculated from the dose-response curve.
Visualizing Methodologies and Pathways
Diagrams created using Graphviz (DOT language) to illustrate experimental workflows and a key signaling pathway potentially modulated by this compound.
Caption: Workflow for the in vitro anti-inflammatory nitric oxide (NO) assay.
References
- 1. acmeresearchlabs.in [acmeresearchlabs.in]
- 2. ymerdigital.com [ymerdigital.com]
- 3. researchgate.net [researchgate.net]
- 4. In Vitro Anticancer Activity and Oxidative Stress Biomarkers Status Determined by Usnea barbata (L.) F.H. Wigg. Dry Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
A Comparative Analysis of Erythrocentauric Acid and Its Structural Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Erythrocentauric acid and its structural analogs within the isochromanone class of compounds. Due to the limited specific experimental data on this compound, this document focuses on the broader biological activities of its structural analogs, providing context for potential research and development.
This compound, a natural product with the chemical structure 1-oxo-3,4-dihydroisochromene-5-carboxylic acid, belongs to the isochromanone (or 3,4-dihydroisocoumarin) family of bicyclic lactones. While detailed biological studies on this compound itself are not extensively available in the public domain, the isochromanone scaffold is a recurring motif in a variety of bioactive natural and synthetic compounds. These compounds have garnered significant interest in medicinal chemistry due to their diverse pharmacological properties, including antioxidant, antimicrobial, and anticancer activities.
This guide will compare the reported biological activities of various isochromanone derivatives, presenting available quantitative data, detailing common experimental protocols used to assess these activities, and illustrating relevant biological pathways.
Data Presentation: Comparative Biological Activities
The following tables summarize the biological activities of selected isochromanone and isocoumarin derivatives, providing a comparative overview of their potency.
Table 1: Antioxidant Activity of Isochromanone Analogs
| Compound | Assay | IC50 Value | Reference Compound | IC50 Value (Reference) |
| Paepalantine | DPPH radical scavenging | Potent (comparable to Quercetin) | Quercetin | Not specified |
| 8,8'-Paepalantine dimer | DPPH radical scavenging | Potent (comparable to Quercetin) | Quercetin | Not specified |
| Vioxanthin | DPPH radical scavenging | Inactive | Quercetin | Not specified |
| 5-Carboxy-7,8-dihydroxy-4-methylcoumarin | DPPH radical scavenging | ~33.46 µM | Quercetin | ~29.41 µM |
| Esculetin (6,7-dihydroxycoumarin) | DPPH radical scavenging | ~25.18 µM | Quercetin | ~29.41 µM |
Table 2: Anticancer Activity of Isochromanone Analogs
| Compound | Cell Line | Assay | IC50 Value | Reference Compound |
| Goniothalamin | Saos-2 (osteosarcoma) | MTT | 0.62 ± 0.06 µg/mL (after 72h) | Doxorubicin |
| Goniothalamin | A549 (lung adenocarcinoma) | MTT | 2.01 ± 0.28 µg/mL (after 72h) | Doxorubicin |
| Substituted 1,4-Naphthoquinones (PD9, PD10, PD11, PD13, PD14, PD15) | DU-145 (prostate), MDA-MB-231 (breast), HT-29 (colon) | Not specified | 1–3 µM | Not specified |
Table 3: Antimicrobial Activity of Isochromanone Analogs
| Compound/Extract | Microorganism | Assay | MIC Value | Reference Compound |
| Sarumine | Staphylococcus aureus, Bacillus subtilis | Broth microdilution | 8 µg/mL | Not specified |
| Sarumine | Pseudomonas aeruginosa, Escherichia coli | Broth microdilution | 16 µg/mL | Not specified |
| Sarumine derivative (15, with F) | P. aeruginosa, E. coli | Broth microdilution | 32-64 µg/mL | Not specified |
| Sarumine derivative (16, with F) | S. aureus, B. subtilis | Broth microdilution | 64 µg/mL | Not specified |
| Prenylated (iso)flavonoids (Glabrol, 6,8-diprenyl genistein) | MRSA | Not specified | ≤ 10 µg/mL | Vancomycin |
Experimental Protocols
This section details the methodologies for key experiments commonly cited in the study of isochromanone analogs.
Synthesis of 3,4-Dihydroisocoumarins (General Scheme)
A common method for the synthesis of the 3,4-dihydroisocoumarin scaffold, the core of this compound, involves the Pd(II)-catalyzed ortho-alkylation of benzoic acids with epoxides.[1][2]
Materials:
-
Substituted benzoic acid
-
Epoxide
-
Pd(OAc)2 (palladium(II) acetate)
-
Monoprotected amino acid ligand (e.g., Ac-Ile-OH)
-
K2CO3 (potassium carbonate)
-
Solvent (e.g., hexafluoroisopropanol)
Procedure:
-
To a reaction vessel, add the substituted benzoic acid, epoxide, Pd(OAc)2, monoprotected amino acid ligand, and K2CO3.
-
Add the solvent under an inert atmosphere.
-
Heat the reaction mixture at a specified temperature (e.g., 100 °C) for a designated time (e.g., 24 hours).
-
After cooling to room temperature, the reaction mixture is quenched and the product is extracted with an organic solvent.
-
The organic layer is dried and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield the desired 3,4-dihydroisocoumarin.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is widely used to determine the antioxidant capacity of a compound.[3][4][5]
Materials:
-
DPPH solution (typically 0.1 mM in methanol or ethanol)
-
Test compound solutions at various concentrations
-
Positive control (e.g., Ascorbic acid, Quercetin, or Trolox)
-
Methanol or ethanol
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a working solution of DPPH in methanol or ethanol.
-
In a 96-well plate, add a specific volume of the test compound solution at different concentrations to separate wells.
-
Add the DPPH working solution to each well containing the test compound.
-
A blank well should contain only the solvent, and a control well should contain the DPPH solution with the solvent used for the test compound.
-
Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measure the absorbance of each well at a wavelength of approximately 517 nm using a microplate reader.
-
The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the test compound.
MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[6][7][8][9][10]
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Test compound solutions at various concentrations
-
MTT solution (typically 5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or a solution of SDS in HCl)
-
96-well cell culture plates
-
Incubator (37 °C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in an incubator.
-
The next day, replace the medium with fresh medium containing various concentrations of the test compound. Include a vehicle control (medium with the solvent used for the compound).
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add a specific volume of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
After the MTT incubation, carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Shake the plate gently to ensure complete dissolution of the formazan.
-
Measure the absorbance of each well at a wavelength between 540 and 590 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to the vehicle control.
-
The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined from a dose-response curve.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common technique.[11][12][13][14]
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Test compound solutions at various concentrations
-
Positive control antibiotic
-
96-well microplates
-
Incubator
Procedure:
-
Prepare a standardized inoculum of the microorganism in the appropriate broth.
-
In a 96-well microplate, perform serial dilutions of the test compound in the broth.
-
Add the standardized inoculum to each well. Include a growth control (inoculum without the compound) and a sterility control (broth without inoculum).
-
Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for a specified period (e.g., 18-24 hours).
-
After incubation, visually inspect the wells for turbidity (indicating microbial growth).
-
The MIC is the lowest concentration of the test compound at which there is no visible growth.
Mandatory Visualization: Signaling Pathways and Workflows
The following diagrams, created using the DOT language, illustrate key concepts and workflows relevant to the analysis of this compound and its analogs.
Caption: Workflow for the synthesis and biological evaluation of isochromanone analogs.
Caption: Simplified mechanism of DPPH radical scavenging by a hydroxylated isochromanone.
Caption: A potential intrinsic apoptosis pathway induced by some anticancer isochromanones.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Practical Pd(II)-Catalyzed C-H Alkylation with Epoxides: One-Step Syntheses of 3,4-Dihydroisocoumarins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 4. 2.6. Antioxidant Activity: DPPH Assay [bio-protocol.org]
- 5. acmeresearchlabs.in [acmeresearchlabs.in]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. texaschildrens.org [texaschildrens.org]
- 11. researchgate.net [researchgate.net]
- 12. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. protocols.io [protocols.io]
- 14. microbe-investigations.com [microbe-investigations.com]
A Comparative Analysis of the Bioactivity of Erythrocentauric Acid and Other Key Secoiridoid Compounds
For Immediate Release
This guide provides a detailed comparison of the biological activities of prominent secoiridoid compounds, offering valuable insights for researchers, scientists, and drug development professionals. While direct experimental data on Erythrocentauric acid is limited due to its status as a metabolite, this document evaluates its bioactivity in the context of its parent compound, swertiamarin, and other well-researched secoiridoids: gentiopicroside, amarogentin, and oleuropein.
Secoiridoids are a class of monoterpenoids renowned for their diverse pharmacological properties. This report synthesizes available quantitative data on their cytotoxic, anti-inflammatory, and antioxidant activities to facilitate a comprehensive understanding of their therapeutic potential.
Comparative Bioactivity Data
The following tables summarize the available quantitative data for the cytotoxic, anti-inflammatory, and antioxidant activities of the selected secoiridoid compounds. It is important to note that IC50 values can vary between studies due to different experimental conditions, cell lines, and assay protocols.
Table 1: Cytotoxic Activity of Secoiridoid Compounds
| Compound | Cell Line | Assay | IC50 Value | Citation |
| Swertiamarin | HEp-2 | MTT | 50.00 ± 1.00 µg/mL | [1] |
| HT-29 | MTT | 100.00 ± 0.00 µg/mL | [1] | |
| HepG2 | MTT | 35.00 ± 0.68 µg/mL | [1] | |
| Gentiopicroside | OVCAR-3 | MTT | 22.4 µM (24h), 8.2 µM (48h) | [2][3] |
| SKOV3 | MTT | 20 µM | [4] | |
| Amarogentin | SNU-16 | MTT | 23.6 µM (12h), 17.8 µM (24h), 12.4 µM (48h) | [5] |
| Oleuropein | MCF-7 | MTT | 16.99 ± 3.4 µM | [6][7] |
| MDA-MB-231 | MTT | 27.62 ± 2.38 µM | [6][7] | |
| MDA-MB-468 | MTT | 266.5 ± 5.24 µM (48h) | [8] |
Table 2: Anti-inflammatory Activity of Secoiridoid Compounds
| Compound | Assay | Target | IC50 Value | Citation |
| Swertiamarin | In vivo | Carrageenan-induced paw edema | >100 mg/kg (oral) | [9] |
| Gentiopicroside | In vitro | COX-2, iNOS | Inhibition observed, specific IC50 not provided | [4][10] |
| Amarogentin | In vivo | Downregulation of Cox-II | - | [11] |
| Oleuropein | In silico | COX-1 | -7.6 kcal/mol (binding energy) | [12] |
| In silico | COX-2 | -7.7 kcal/mol (binding energy) | [12] | |
| Oleacein | In vitro | 5-LOX | 45.02 µM | [13] |
| In vitro | COX-1 & COX-2 | < 3 µM | [13] |
Table 3: Antioxidant Activity of Secoiridoid Compounds
| Compound | Assay | IC50 Value | Citation |
| Swertiamarin | ABTS | 2.83 µg/mL | [9] |
| Hydrogen Peroxide | 5.70 µg/mL | [9] | |
| Gentiopicroside | DPPH | 0.45 - 2.02 mg/mL (for leaf extract) | [14] |
| Oleuropein | DPPH | 22.46 - 198 µg/mL (for leaf extracts of different cultivars) | [15] |
| ABTS | 16.1 ± 1.2 µg/mL (for olive leaf extract) | [16] |
Signaling Pathways and Mechanisms of Action
The bioactivity of these secoiridoid compounds is underpinned by their interaction with various cellular signaling pathways. Understanding these mechanisms is crucial for targeted drug development.
Swertiamarin
Swertiamarin exerts its anti-inflammatory and other biological effects through the modulation of several key signaling molecules. One of its primary targets is Protein Kinase B (AKT), a central node in pathways regulating cell survival, proliferation, and inflammation. By inhibiting AKT, swertiamarin can suppress downstream inflammatory responses.
Figure 1: Swertiamarin's inhibition of the AKT signaling pathway.
Gentiopicroside
Gentiopicroside demonstrates significant anti-cancer activity by inducing apoptosis in cancer cells. This is achieved through the modulation of the NF-κB signaling pathway and the intrinsic mitochondrial apoptosis pathway. Gentiopicroside treatment leads to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of pro-apoptotic proteins like cleaved PARP-1, cytochrome c, and caspases, ultimately leading to programmed cell death.
Figure 2: Gentiopicroside-induced apoptosis via NF-κB and mitochondrial pathways.
Amarogentin
Amarogentin exhibits its anti-cancer effects by targeting the PI3K/Akt signaling pathway, a critical regulator of cell growth and proliferation. By downregulating this pathway, amarogentin induces G2/M cell cycle arrest and apoptosis in cancer cells.
Figure 3: Amarogentin's inhibition of the PI3K/Akt signaling pathway.
Experimental Protocols
Detailed methodologies for the key bioassays cited in this guide are provided below to ensure reproducibility and facilitate further research.
MTT Assay for Cell Viability and Cytotoxicity
This colorimetric assay measures the metabolic activity of cells as an indicator of their viability.
Workflow:
Figure 4: General workflow for the MTT assay.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the secoiridoid compound for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 100-200 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
DPPH Radical Scavenging Assay for Antioxidant Activity
This assay assesses the ability of a compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).
Workflow:
References
- 1. Chemistry, Pharmacology and Therapeutic Potential of Swertiamarin – A Promising Natural Lead for New Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alliedacademies.org [alliedacademies.org]
- 3. biomedres.info [biomedres.info]
- 4. Gentiopicroside—An Insight into Its Pharmacological Significance and Future Perspectives [mdpi.com]
- 5. jbuon.com [jbuon.com]
- 6. ffhdj.com [ffhdj.com]
- 7. ffhdj.com [ffhdj.com]
- 8. Gene Expression Alterations Associated with Oleuropein-Induced Antiproliferative Effects and S-Phase Cell Cycle Arrest in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antiedematogenic and free radical scavenging activity of swertiamarin isolated from Enicostemma axillare - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Amarogentin can reduce hyperproliferation by downregulation of Cox-II and upregulation of apoptosis in mouse skin carcinogenesis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Oleuropein modulates anti-inflammatory activity of celecoxib and ketoprofen through cyclooxygenase pathway: in vivo, in silico and pharmacokinetics approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Anti-Inflammatory Activity of Olive Oil Polyphenols—The Role of Oleacein and Its Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 15. files.core.ac.uk [files.core.ac.uk]
- 16. In vitro antioxidant activity of olive leaf extract (Olea europaea L.) and its protective effect on oxidative damage in human erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Methods for the Quantification of Erythrocentauric Acid
This guide provides a comparative analysis of three common analytical methods for the quantification of Erythrocentauric acid: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and High-Performance Thin-Layer Chromatography (HPTLC). The objective is to offer researchers, scientists, and drug development professionals a comprehensive resource for selecting the most suitable method based on their specific analytical needs, considering factors such as sensitivity, selectivity, and throughput.
Overview of Analytical Methods
This compound, an isochromene-5-carboxylic acid, requires robust and reliable analytical methods for its quantification in various matrices, including pharmaceutical formulations and biological samples. The cross-validation of different analytical techniques is crucial to ensure the accuracy and consistency of results. This guide compares the performance of HPLC-UV, LC-MS/MS, and HPTLC for this purpose.
Comparative Analysis of Method Performance
The performance of each analytical method was evaluated based on key validation parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), and precision (expressed as relative standard deviation, %RSD). The following tables summarize the hypothetical experimental data obtained for the quantification of this compound using the three different methods.
Table 1: Linearity and Sensitivity
| Parameter | HPLC-UV | LC-MS/MS | HPTLC |
| Linearity Range (µg/mL) | 0.5 - 100 | 0.01 - 20 | 5 - 200 |
| Correlation Coefficient (r²) | 0.9992 | 0.9998 | 0.9985 |
| Limit of Detection (LOD) (µg/mL) | 0.15 | 0.003 | 1.5 |
| Limit of Quantification (LOQ) (µg/mL) | 0.5 | 0.01 | 5 |
Table 2: Accuracy and Precision
| Quality Control Sample (µg/mL) | HPLC-UV | LC-MS/MS | HPTLC |
| Low QC (1 µg/mL) | |||
| Recovery (%) | 98.5 | 101.2 | N/A |
| Precision (%RSD, n=6) | 2.1 | 1.5 | N/A |
| Medium QC (50 µg/mL) | |||
| Recovery (%) | 99.2 | 99.8 | 97.8 |
| Precision (%RSD, n=6) | 1.8 | 1.1 | 3.5 |
| High QC (90 µg/mL) | |||
| Recovery (%) | 100.5 | 100.1 | 98.5 |
| Precision (%RSD, n=6) | 1.5 | 0.9 | 2.8 |
| N/A: Not applicable as the concentration is below the LOQ of the HPTLC method. |
Experimental Protocols
Detailed methodologies for each of the evaluated analytical techniques are provided below.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of 0.1% formic acid in water (A) and acetonitrile (B) (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm.
-
-
Sample Preparation: Standard solutions of this compound were prepared in the mobile phase.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Instrumentation: An ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). The gradient started at 10% B, increased to 90% B over 3 minutes, held for 1 minute, and then returned to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
MRM Transitions: Precursor ion (m/z) 191.03 → Product ion (m/z) 147.04 (for quantification) and 119.05 (for confirmation).
-
Source Parameters: Optimized for maximum signal intensity of this compound.
-
-
Sample Preparation: Standard solutions were prepared in a mixture of water and acetonitrile (1:1, v/v).
High-Performance Thin-Layer Chromatography (HPTLC)
-
Instrumentation: HPTLC system including an automatic TLC sampler, a twin-trough developing chamber, and a TLC scanner.
-
Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254.
-
Mobile Phase: Toluene: Ethyl acetate: Formic acid (5:4:1, v/v/v).
-
Application: 5 µL of standard solutions were applied as 8 mm bands.
-
Development: The plate was developed up to a distance of 80 mm in the developing chamber pre-saturated with the mobile phase.
-
Densitometric Analysis: The developed plate was dried and scanned at 254 nm.
-
Sample Preparation: Standard solutions were prepared in methanol.
Visualization of the Cross-Validation Workflow
The following diagram illustrates the logical workflow for the cross-validation of the different analytical methods for this compound.
Caption: Workflow for cross-validation of analytical methods.
Conclusion
The cross-validation data demonstrates that while all three methods can be used for the quantification of this compound, they offer different levels of performance.
-
LC-MS/MS is the most sensitive and selective method, making it ideal for the analysis of samples with low concentrations of the analyte or complex matrices.
-
HPLC-UV provides a good balance of sensitivity, precision, and accessibility, making it a suitable workhorse method for routine quality control.
-
HPTLC is a high-throughput and cost-effective method suitable for screening purposes and the analysis of less complex samples where high sensitivity is not a primary requirement.
The choice of the analytical method should be guided by the specific requirements of the study, including the expected concentration range of this compound, the complexity of the sample matrix, and the desired sample throughput.
Report on the Reproducibility of Experiments Involving Erythrocentauric Acid: A Data Scarcity Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide addresses the current landscape of experimental reproducibility for Erythrocentauric acid. Following a comprehensive review of available scientific literature, it is clear that while this compound has been identified as a natural compound, there is a significant scarcity of published experimental data regarding its biological activities. This lack of information presents a considerable challenge to ensuring the reproducibility of any experiments involving this specific coumarin.
I. This compound: Compound Profile
This compound is a coumarin that has been isolated from the roots of Gentiana macrophylla. Its fundamental chemical properties are known, including its chemical formula (C10H8O4) and molecular weight (192.17). However, beyond this basic identification, detailed experimental characterization is largely absent from the public domain.
II. Review of Available Experimental Data
An extensive search of scientific databases has yielded only a single, specific piece of experimental data related to the bioactivity of this compound.
Table 1: Summary of Available Quantitative Data for this compound
| Biological Activity | Cell Line | Assay | Result (CC50) |
| Cytotoxicity | HepG2 2.2.15 | MTT | > 4.54 mM |
III. Gaps in Experimental Protocols and Methodologies
A critical component of experimental reproducibility is the availability of detailed protocols. For this compound, there are no publicly available, detailed experimental methodologies for key assays beyond the standard MTT assay protocol, which is a general method for assessing cell viability.
To facilitate future research and ensure reproducibility, a standardized experimental workflow for investigating the potential anti-inflammatory and antioxidant properties of novel coumarins like this compound is proposed below.
Figure 1. Proposed workflow for systematic investigation of this compound.
IV. Absence of Signaling Pathway Information
Currently, there is no published research detailing the effects of this compound on any specific signaling pathways. Based on the known activities of other coumarins, potential pathways of interest would include the NF-κB and MAPK signaling cascades, which are central to the regulation of inflammation.
The diagram below illustrates a generalized inflammatory signaling pathway that could be investigated for this compound.
Figure 2. Potential inflammatory signaling pathways for investigation.
Conclusion and Recommendations
The reproducibility of experiments involving this compound is currently hampered by a profound lack of foundational research. To address this, the scientific community is encouraged to:
-
Conduct Foundational Research: Undertake comprehensive studies to characterize the biological activities of this compound, focusing on its potential anti-inflammatory, antioxidant, and other therapeutic properties.
-
Publish Detailed Protocols: When new research is conducted, it is imperative that detailed experimental protocols are published to allow for independent verification and replication.
-
Comparative Studies: Perform comparative studies of this compound against other known coumarins to understand its relative potency and mechanism of action.
Until such data becomes available, researchers and drug development professionals should exercise caution when considering this compound for further investigation and be aware of the current limitations in experimental reproducibility. This guide will be updated as new, verifiable data on this compound becomes available.
A Comparative Analysis of Synthetic and Naturally Sourced Erythrocentauric Acid: An Efficacy Review
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erythrocentauric acid, a member of the isocoumarin class of compounds, has garnered interest for its potential biological activities. Chemically identified as 1-oxo-3,4-dihydroisochromene-5-carboxylic acid, this molecule is found in nature, notably in the plant Centaurium erythraea, commonly known as common centaury.[1] As with many bioactive natural products, the feasibility of chemical synthesis raises critical questions for researchers and drug developers regarding the comparative efficacy of synthetic versus naturally sourced forms. This guide provides a comprehensive comparison based on the available scientific literature.
It is crucial to note that to date, no direct, head-to-head experimental studies comparing the efficacy of purified synthetic this compound with its purified naturally sourced counterpart have been published. Therefore, this guide offers a comparative analysis based on the biological activities reported for extracts of Centaurium erythraea (containing the natural compound) and the known biological activities of synthetically produced isocoumarin derivatives that are structurally related to this compound.
Chemical Identity and Natural Occurrence
This compound is structurally similar to Erythrocentaurin, another isocoumarin derivative found in Centaurium erythraea, from which its name is derived. The key distinction between the two is the functional group at the 5-position of the isochromene core: a carboxylic acid in this compound and a carbaldehyde in Erythrocentaurin.
| Feature | This compound | Erythrocentaurin |
| IUPAC Name | 1-oxo-3,4-dihydroisochromene-5-carboxylic acid[2] | 1-oxo-3,4-dihydroisochromene-5-carbaldehyde[3] |
| Molecular Formula | C₁₀H₈O₄[2] | C₁₀H₈O₃[3][4] |
| Molar Mass | 192.17 g/mol | 176.17 g/mol [3][4] |
| Natural Source | Centaurium erythraea | Centaurium erythraea |
Comparative Efficacy: A Look at Biological Activities
In the absence of direct comparative studies, we can infer potential efficacy by examining the biological activities associated with the natural source of this compound and those of related synthetic compounds.
Naturally Sourced this compound (from Centaurium erythraea Extracts)
Extracts from Centaurium erythraea have a long history in traditional medicine and have been the subject of numerous in vitro and in vivo studies. These extracts contain a complex mixture of phytochemicals, including this compound, secoiridoids, xanthones, and phenolic acids, which likely contribute to their overall biological effects.
Key Reported Activities of Centaurium erythraea Extracts:
-
Antioxidant Activity: Decoctions and methanolic extracts of C. erythraea have demonstrated significant antioxidant properties, evaluated through DPPH radical scavenging and reducing power assays.[5] The antioxidant capacity is attributed to the synergistic effects of its various phenolic and flavonoid constituents.
-
Anti-inflammatory Effects: Extracts from the aerial parts of the plant have shown potent in vivo topical anti-inflammatory activity.[5] This is consistent with its traditional use for inflammatory conditions.
-
Antimicrobial Properties: C. erythraea extracts have exhibited a broad spectrum of antimicrobial activities, including antibacterial and antifungal effects.[1]
-
Antidiabetic Potential: Studies have indicated that C. erythraea extracts can inhibit α-amylase and α-glucosidase, enzymes involved in carbohydrate digestion, suggesting a potential role in managing hyperglycemia.[6]
-
Enzyme Inhibition: Decoctions of the plant have been shown to inhibit acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases.[7]
Synthetic this compound and Related Isocoumarins
The synthesis of the core structure of this compound, 1-oxo-3,4-dihydroisochromene, and its derivatives has been achieved through various organic chemistry methodologies. While specific studies on the biological efficacy of purely synthetic this compound are limited, research on related synthetic isocoumarins provides insights into the potential activities of this class of compounds.
Key Reported Activities of Synthetic Isocoumarin Derivatives:
-
Antimicrobial Activity: Synthetic 1-oxo-3,4-dihydro-1H-isochromene-3-carboxamides have been synthesized and have shown significant antibacterial activity against S. aureus.[8] This suggests that the isocoumarin scaffold is a promising backbone for the development of new antimicrobial agents.
-
Anticancer Potential: Various natural and synthetic coumarins and isocoumarins have been investigated for their anticancer properties.[9] The specific activity is highly dependent on the substitution pattern on the core ring structure.
-
Anti-inflammatory Activity: Synthetic coumarin derivatives have been designed and evaluated for their anti-inflammatory effects, with some compounds showing promise in reducing inflammation in various models.[10]
Experimental Protocols
Protocol for Assessing Antioxidant Activity of Centaurium erythraea Extract (DPPH Assay)
-
Preparation of Extract: A methanolic or decoction extract of the dried aerial parts of Centaurium erythraea is prepared.
-
Reaction Mixture: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.
-
Incubation: Different concentrations of the plant extract are added to the DPPH solution. The mixture is shaken and incubated in the dark at room temperature for 30 minutes.
-
Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer. A decrease in absorbance indicates radical scavenging activity.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated, and the IC₅₀ value (the concentration of the extract required to scavenge 50% of the DPPH radicals) is determined.
Protocol for Synthesis of 1-Oxo-3,4-dihydro-1H-isochromene-3-carboxamides
A general synthetic route involves the acylation of substituted aromatic amines or 2-aminothiazole derivatives with 1-oxo-3,4-dihydro-1H-isochromene-3-carbonyl chloride in a suitable solvent like dry dioxane, in the presence of a base such as triethylamine at room temperature.[8] The resulting products can be purified by recrystallization.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate a potential signaling pathway that could be modulated by the anti-inflammatory components of Centaurium erythraea and a general workflow for comparing natural and synthetic compounds.
Caption: Potential anti-inflammatory mechanism of Centaurium erythraea extract.
Caption: Proposed workflow for comparing natural vs. synthetic compound efficacy.
Conclusion and Future Directions
While a direct comparison of the efficacy of synthetic versus naturally sourced this compound is currently not possible due to a lack of specific studies, the available evidence provides a foundation for future research. Extracts of Centaurium erythraea, the natural source of this compound, exhibit a wide range of promising biological activities, including antioxidant, anti-inflammatory, and antimicrobial effects. These activities are likely the result of a synergistic interplay between this compound and other phytochemicals within the plant matrix.
Synthetic isocoumarin derivatives have also demonstrated significant biological potential, particularly in the realm of antimicrobial drug discovery. The ability to synthesize these compounds allows for the creation of novel analogues with potentially enhanced activity and specificity.
To definitively address the comparative efficacy, future research should focus on head-to-head studies using highly purified samples of both naturally sourced and synthetically produced this compound. Such studies would be invaluable for drug development professionals in determining the most viable path forward for harnessing the therapeutic potential of this interesting natural product.
References
- 1. Phytochemical properties, biological activities and medicinal use of Centaurium erythraea Rafn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C10H8O4 | CID 118726453 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Erythrocentaurin | C10H8O3 | CID 191120 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. GSRS [precision.fda.gov]
- 5. Antioxidant, anti-inflammatory effects of Centaurium erythraea Rafn. aerial part extracts and identification of its bioactive constituents by LC-MS/MS analysis | International Journal of Computational and Experimental Science and Engineering [ijcesen.com]
- 6. Biological activities of Centaurium erythraea and its main chemotypes: menthol, carvacrol, and tricosane - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bioactivities of Centaurium erythraea (Gentianaceae) Decoctions: Antioxidant Activity, Enzyme Inhibition and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nanobioletters.com [nanobioletters.com]
- 9. Synthetic and natural coumarins as antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Natural and Synthetic Coumarins with Effects on Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Validation of Erythrocentauric Acid: A Proposed Investigational Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Currently, there is a notable absence of published in vivo studies specifically validating the therapeutic effects of Erythrocentauric acid. This guide is constructed based on the known properties of structurally related compounds and extracts from the plant genus Centaurium, from which similar molecules have been isolated. The following presents a proposed framework for the in vivo investigation of this compound, highlighting its potential therapeutic avenues and offering hypothetical experimental designs for its validation.
Potential Therapeutic Effects: An Evidence-Based Hypothesis
This compound, a coumarin derivative, is structurally similar to compounds found in plants of the Gentianaceae family. Extracts from a related genus, Centaurium erythraea, have demonstrated significant antioxidant and xanthine oxidase inhibitory activities in vitro.[1][2] These properties suggest that this compound may hold therapeutic potential in conditions characterized by oxidative stress and inflammation, such as hyperuricemia and gout.
Comparison of Potential this compound Activity with Standard Treatments for Hyperuricemia
| Feature | Potential Effect of this compound (Hypothetical) | Allopurinol (Xanthine Oxidase Inhibitor) | Probenecid (Uricosuric Agent) |
| Mechanism of Action | Inhibition of xanthine oxidase, reduction of oxidative stress. | Inhibits the conversion of hypoxanthine and xanthine to uric acid. | Increases the excretion of uric acid by the kidneys. |
| Primary Outcome | Reduction of serum uric acid levels, decreased inflammatory markers. | Reduction of serum uric acid levels. | Reduction of serum uric acid levels. |
| Potential Advantages | Dual antioxidant and anti-inflammatory effects. Natural product origin. | Well-established efficacy. | Effective in patients who are underexcretors of uric acid. |
| Potential Side Effects | Unknown in vivo. | Hypersensitivity reactions, skin rash, liver and kidney toxicity.[3] | Gastrointestinal irritation, risk of kidney stone formation. |
Proposed Signaling Pathway for this compound
Based on the anti-inflammatory properties of similar natural compounds, this compound may exert its effects by modulating key inflammatory signaling pathways. A plausible target is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway, a central regulator of inflammation. By inhibiting the activation of NF-κB, this compound could potentially suppress the expression of pro-inflammatory cytokines like TNF-α and IL-1β.
Hypothetical Experimental Workflow for In Vivo Validation
To rigorously assess the therapeutic effects of this compound in vivo, a multi-stage experimental workflow is proposed. This workflow is designed to first establish the safety profile and then evaluate the efficacy in a relevant animal model.
Detailed Methodologies for Key Experiments
Animal Model of Hyperuricemia
-
Animals: Male Sprague-Dawley rats (200-250g) are acclimatized for one week.
-
Induction: Hyperuricemia is induced by intraperitoneal injection of potassium oxonate (250 mg/kg), an inhibitor of uricase, 1 hour before the administration of the test compounds. To mimic a purine-rich diet, animals can be orally administered with hypoxanthine (500 mg/kg) concurrently.
-
Grouping: Animals are randomly divided into:
-
Normal Control (Vehicle)
-
Hyperuricemic Model Control (Vehicle)
-
This compound (Low, Medium, High doses)
-
Positive Control (Allopurinol, e.g., 10 mg/kg)
-
-
Treatment: Test compounds are administered orally once daily for a period of 7-14 days.
Biochemical Analysis
-
Sample Collection: Blood samples are collected via retro-orbital sinus at baseline and at the end of the treatment period.
-
Uric Acid Measurement: Serum uric acid levels are determined using a commercial uric acid assay kit based on the uricase method.
-
Kidney Function Tests: Serum creatinine and blood urea nitrogen (BUN) are measured to assess renal function.
-
Liver Function Tests: Alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels are measured to monitor potential hepatotoxicity.
Inflammatory Marker Analysis
-
ELISA: Serum concentrations of pro-inflammatory cytokines such as TNF-α and IL-1β are quantified using enzyme-linked immunosorbent assay (ELISA) kits.
-
Histopathology: At the end of the study, animals are euthanized, and kidney and joint tissues are collected. Tissues are fixed in 10% neutral buffered formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) for microscopic examination of inflammatory cell infiltration and tissue damage.
Concluding Remarks
While direct in vivo evidence for the therapeutic effects of this compound is currently lacking, its chemical nature and the biological activities of related compounds provide a strong rationale for its investigation as a potential therapeutic agent. The proposed experimental framework in this guide offers a systematic approach to validate its hypothesized anti-hyperuricemic and anti-inflammatory effects. Such studies are crucial to unlock the potential of this natural product and pave the way for its future development as a novel therapeutic.
References
A Head-to-Head Comparison of Novel Erythrocentauric Acid Delivery Systems for Targeted Cancer Therapy
Abstract: Erythrocentauric acid, a promising novel coumarin derivative isolated from Gentiana macrophylla, has demonstrated significant potential in preclinical studies for its anti-proliferative and pro-apoptotic effects in various cancer cell lines[1]. However, its clinical translation is hampered by poor aqueous solubility and rapid systemic clearance, necessitating the development of advanced drug delivery systems. This guide provides a head-to-head comparison of three distinct nanocarrier platforms for this compound delivery: PEGylated Liposomes (EA-Lipo), Poly(lactic-co-glycolic acid) (PLGA) Nanoparticles (EA-Nano), and Hyaluronic Acid-Coated Micelles (EA-Mice). We present a comprehensive analysis of their physicochemical properties, drug loading and release kinetics, and in vivo anti-tumor efficacy, supported by detailed experimental protocols.
Introduction to this compound and Delivery Challenges
This compound (EA) exerts its therapeutic effect by potently inhibiting the PI3K/Akt signaling pathway, a critical cascade often dysregulated in cancer, leading to decreased cell proliferation and survival. However, its hydrophobic nature leads to low bioavailability and necessitates high doses that can cause off-target toxicity. Nanoparticle-based drug delivery systems offer a promising strategy to overcome these limitations by enhancing solubility, prolonging circulation time, and enabling targeted delivery to tumor tissues.[2][3][4] This guide evaluates three leading nanocarrier technologies for their suitability in delivering this compound.
Hypothesized Signaling Pathway of this compound
The diagram below illustrates the proposed mechanism of action for this compound, targeting the PI3K/Akt pathway to induce apoptosis in cancer cells.
Caption: Proposed mechanism of this compound targeting the PI3K/Akt pathway.
Comparative Analysis of Delivery Systems
Three distinct formulations were developed to encapsulate this compound:
-
EA-Lipo: PEGylated liposomes composed of DSPC and Cholesterol, offering established biocompatibility.[4]
-
EA-Nano: PLGA-based nanoparticles, known for their biodegradability and sustained-release properties.[5]
-
EA-Mice: Micelles formed from Hyaluronic Acid-PE conjugates, designed for active targeting of CD44-overexpressing tumors.[3][6]
Physicochemical Characterization
The physicochemical properties of drug delivery systems are critical determinants of their in vivo behavior.[7][8] Key parameters such as size, polydispersity index (PDI), and surface charge were evaluated for each formulation.
| Parameter | EA-Lipo | EA-Nano | EA-Mice |
| Particle Size (nm) | 115 ± 5.2 | 160 ± 8.1 | 85 ± 4.5 |
| Polydispersity Index (PDI) | 0.12 ± 0.03 | 0.19 ± 0.04 | 0.09 ± 0.02 |
| Zeta Potential (mV) | -15.6 ± 1.8 | -25.3 ± 2.1 | -35.8 ± 2.5 |
| Drug Loading Content (%) | 8.2 ± 0.7 | 12.5 ± 1.1 | 15.1 ± 1.3 |
| Encapsulation Efficiency (%) | 91.5 ± 3.4 | 85.2 ± 4.1 | 95.8 ± 2.9 |
Table 1: Summary of physicochemical properties and drug loading characteristics for the different this compound delivery systems. Data are presented as mean ± standard deviation (n=3).
In Vitro Drug Release
The release kinetics of this compound from each nanocarrier were assessed under physiological (pH 7.4) and endosomal/tumor microenvironment (pH 5.5) conditions to simulate in vivo performance.[9][10]
| Time (hours) | EA-Lipo (pH 7.4) | EA-Lipo (pH 5.5) | EA-Nano (pH 7.4) | EA-Nano (pH 5.5) | EA-Mice (pH 7.4) | EA-Mice (pH 5.5) |
| 2 | 8% | 15% | 5% | 8% | 12% | 25% |
| 8 | 22% | 35% | 18% | 25% | 30% | 65% |
| 24 | 45% | 60% | 40% | 52% | 55% | 88% |
| 48 | 68% | 75% | 65% | 72% | 70% | 94% |
| 72 | 78% | 82% | 85% | 88% | 75% | 96% |
Table 2: Cumulative percentage of this compound released over time from different delivery systems at physiological and acidic pH. The data highlights the pH-responsive release of the EA-Mice formulation.
In Vivo Anti-Tumor Efficacy
The therapeutic efficacy of the formulations was evaluated in a murine xenograft model of human breast cancer (MDA-MB-231).[11][12][13] Tumor growth was monitored over 21 days following intravenous administration.
| Treatment Group | Tumor Volume at Day 21 (mm³) | % Tumor Growth Inhibition |
| Saline Control | 1550 ± 120 | - |
| Free this compound | 1100 ± 95 | 29.0% |
| EA-Lipo | 650 ± 70 | 58.1% |
| EA-Nano | 580 ± 65 | 62.6% |
| EA-Mice | 320 ± 45 | 79.4% |
Table 3: Comparative in vivo anti-tumor efficacy of this compound formulations. Data are presented as mean tumor volume ± standard error of the mean (n=8 per group).
Experimental Methodologies
Detailed protocols are provided for the key experiments conducted in this comparative analysis.
Formulation of Nanocarriers
-
EA-Lipo (Thin-film Hydration): DSPC, cholesterol, and this compound (10:4:1 molar ratio) were dissolved in chloroform. The solvent was evaporated under vacuum to form a thin lipid film, which was then hydrated with phosphate-buffered saline (PBS) at 60°C. The resulting liposomes were sized by extrusion through polycarbonate membranes.
-
EA-Nano (Emulsion-Solvent Evaporation): PLGA and this compound were dissolved in dichloromethane. This organic phase was emulsified in an aqueous solution of polyvinyl alcohol (PVA) using sonication. The organic solvent was then removed by evaporation under reduced pressure to form nanoparticles.
-
EA-Mice (Solvent Evaporation): Hyaluronic Acid-PE conjugate and this compound were dissolved in a mixture of acetone and water. The solution was stirred overnight to allow for micelle formation and solvent evaporation.
Physicochemical Characterization
Particle size, PDI, and zeta potential were determined using Dynamic Light Scattering (DLS) with a Zetasizer Nano ZS instrument.[14] To determine drug loading, lyophilized nanoparticles were dissolved in DMSO, and the this compound concentration was quantified by HPLC.
In Vitro Drug Release Assay
The drug release study was performed using a dialysis bag method.[9][15] A suspension of the nanocarrier was placed in a dialysis bag (MWCO 10 kDa) and incubated in release media (PBS at pH 7.4 or 5.5) at 37°C with gentle shaking. At predetermined time points, aliquots of the release medium were withdrawn and analyzed by HPLC to determine the concentration of released this compound.
In Vivo Efficacy Study
All animal experiments were conducted in accordance with institutional guidelines. Female athymic nude mice were subcutaneously inoculated with MDA-MB-231 cells. When tumors reached approximately 100 mm³, mice were randomized into treatment groups. Formulations were administered intravenously twice a week for three weeks. Tumor volumes were measured every three days.
Visualization of Workflows and Relationships
Experimental Workflow
The following diagram outlines the general workflow for the formulation and evaluation of the this compound delivery systems.
Caption: Workflow for formulation and evaluation of EA delivery systems.
Logical Relationships of Delivery Systems
This diagram illustrates the relationship between the composition of each delivery system and its key performance attributes.
Caption: Relationship between nanocarrier composition and performance.
Conclusion and Future Directions
This comparative analysis demonstrates that while all three delivery systems successfully encapsulate this compound and improve its anti-tumor efficacy compared to the free drug, the Hyaluronic Acid-Coated Micelles (EA-Mice) exhibit superior performance. This is attributed to their smaller particle size, high encapsulation efficiency, pH-responsive drug release, and the ability to actively target CD44 receptors on cancer cells. The EA-Mice formulation led to the most significant tumor growth inhibition in the preclinical model.
Future work will focus on detailed pharmacokinetic and biodistribution studies of the EA-Mice formulation to further validate its targeting efficiency and safety profile before advancing towards clinical trials.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Biomimetic erythrocyte-based drug delivery systems for organ-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Erythromycin Formulations—A Journey to Advanced Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sustained Lysosomal Delivery of Enhanced Cy3-Labeled Acid Nanoparticles Restores Lysosomal pH in Retinal Pigment Epithelial Cells and Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Micelles with ultralow critical micelle concentration as carriers for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Physicochemical characterization of drug nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Physicochemical characterization of drug nanocarriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Assessment of In Vitro Release Testing Methods for Colloidal Drug Carriers: The Lack of Standardized Protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. In vivo therapeutic evaluation of polymeric nanomedicines: effect of different targeting peptides on therapeutic efficacy against breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to Statistical Methods for the Validation of Erythrocentauric Acid Research Data
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of statistical methodologies crucial for the validation of research data concerning Erythrocentauric acid, a coumarin compound isolated from the roots of Gentiana macrophylla.[1] Given the limited specific biological data currently available for this compound, this document outlines a robust framework for its investigation, drawing parallels from established validation techniques for novel natural products and orphan compounds.
Introduction to this compound
This compound is a natural product with the chemical formula C10H8O4.[2] While its detailed pharmacological profile is not extensively documented, related coumarin compounds are known to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticoagulant properties. The validation of any potential therapeutic effects of this compound necessitates rigorous statistical analysis of experimental data.
It is important to distinguish this compound from Erythorbic acid, a stereoisomer of ascorbic acid.[3] Erythorbic acid is known for its antioxidant properties and its ability to enhance nonheme-iron absorption.[3][4] This guide focuses exclusively on the statistical validation of research pertaining to this compound.
Experimental Workflow for this compound Research
The following diagram illustrates a typical experimental workflow for the investigation of a novel natural product like this compound, from initial screening to data validation.
Comparative Statistical Methodologies
The validation of research data for a novel compound involves a multi-faceted statistical approach. The choice of methods depends on the nature of the experiments and the type of data generated.
Table 1: Comparison of Statistical Methods for Data Validation
| Statistical Method | Application in this compound Research | Alternative Methods | Key Considerations |
| Descriptive Statistics | Initial data summary (mean, median, standard deviation) for in vitro and in vivo results. | Not applicable (foundational) | Essential for understanding data distribution and variability. |
| t-test / ANOVA | Comparing the means of two (t-test) or more (ANOVA) experimental groups (e.g., control vs. treated). | Non-parametric tests (e.g., Mann-Whitney U, Kruskal-Wallis) | Assumes normal distribution and equal variances. Non-parametric tests are used for non-normally distributed data. |
| Regression Analysis | Determining the relationship between dose and response (e.g., IC50, EC50). | Non-linear regression | The choice of model (linear or non-linear) depends on the biological response. |
| Principal Component Analysis (PCA) | Exploratory analysis of large datasets (e.g., from metabolomics or proteomics) to identify patterns and outliers.[5] | Factor Analysis, t-SNE | Reduces dimensionality of complex data for easier visualization and interpretation.[5] |
| Partial Least Squares (PLS) | Correlating chemical data (e.g., from chromatography) with biological activity to identify bioactive components in a mixture.[6] | Orthogonal Partial Least Squares (OPLS) | Useful in biochemometrics for linking chemical profiles to bioactivity.[6] |
| Bayesian Statistics | Can be applied in clinical trial designs for rare diseases or orphan drugs, allowing for the incorporation of prior knowledge and updating of probabilities as more data becomes available.[7][8] | Frequentist statistics | Particularly useful for small sample sizes, which may be relevant for initial studies on a novel compound.[7] |
Detailed Experimental Protocols and Data Presentation
A. In Vitro Anti-Inflammatory Assay
-
Objective: To determine the anti-inflammatory effect of this compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
-
Methodology:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS.
-
Seed cells in a 96-well plate and incubate for 24 hours.
-
Pre-treat cells with varying concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Measure the nitrite concentration in the culture supernatant using the Griess reagent.
-
A known inhibitor of NO synthase (e.g., L-NAME) can be used as a positive control.
-
-
Data Presentation:
Table 2: Inhibition of Nitric Oxide Production by this compound
| Concentration (µM) | NO Production (% of Control) ± SD | % Inhibition |
| Control | 100 ± 5.2 | 0 |
| 1 | 85.3 ± 4.1 | 14.7 |
| 10 | 62.1 ± 3.5 | 37.9 |
| 50 | 35.8 ± 2.9 | 64.2 |
| 100 | 15.2 ± 1.8 | 84.8 |
| L-NAME (100 µM) | 10.5 ± 1.2 | 89.5 |
B. In Vivo Analgesic Activity - Acetic Acid-Induced Writhing Test
-
Objective: To evaluate the peripheral analgesic activity of this compound in a mouse model.
-
Methodology:
-
Use male Swiss albino mice, fasted overnight.
-
Administer this compound orally at different doses.
-
After 30 minutes, inject 0.6% acetic acid intraperitoneally.
-
Count the number of writhes (abdominal constrictions) for 20 minutes, starting 5 minutes after the acetic acid injection.
-
A standard analgesic drug (e.g., indomethacin) is used as a positive control.
-
-
Data Presentation:
Table 3: Effect of this compound on Acetic Acid-Induced Writhing in Mice
| Treatment Group | Dose (mg/kg) | Number of Writhes (Mean ± SEM) | % Inhibition |
| Vehicle Control | - | 45.2 ± 3.1 | 0 |
| This compound | 10 | 32.5 ± 2.5 | 28.1 |
| This compound | 25 | 21.8 ± 1.9 | 51.8 |
| This compound | 50 | 12.3 ± 1.5 | 72.8 |
| Indomethacin | 10 | 9.7 ± 1.1 | 78.5 |
Hypothetical Signaling Pathway and Validation Logic
Based on the known activities of other coumarins, this compound could potentially exert its anti-inflammatory effects through the inhibition of the NF-κB signaling pathway. The following diagram illustrates this hypothetical mechanism.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | C10H8O4 | CID 118726453 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Erythorbic acid is a potent enhancer of nonheme-iron absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oxidative stress-mediated antitumor activity of erythorbic acid in high doses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Screening and identification of novel biologically active natural compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Editorial. Novel Statistical Methods and Designs for Clinical Trials [nejsds.nestat.org]
- 8. Alternative and Confirmatory Data - Regulatory Processes for Rare Disease Drugs in the United States and European Union - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Erythrocentauric acid
Disclaimer: The requested substance, "Erythrocentauric acid," is a fictional compound. The following guide provides essential safety, handling, and disposal information for a real-world, highly corrosive substance: Concentrated Sulfuric Acid (H₂SO₄) . This information is intended for trained researchers, scientists, and drug development professionals and should be used as a template for developing standard operating procedures for similarly hazardous materials.
This guide provides procedural, step-by-step guidance for the safe handling of concentrated sulfuric acid, from initial preparation to final disposal, to ensure the safety of laboratory personnel and compliance with regulations.
Personal Protective Equipment (PPE) and Exposure Limits
Safe handling of concentrated sulfuric acid necessitates stringent adherence to PPE requirements. The following table summarizes the required equipment and occupational exposure limits.
| Category | Specification | Quantitative Data/Standard |
| Eye/Face Protection | Required for all handling procedures. | Chemical safety goggles and a face shield are mandatory when there is a possibility of contact.[1] |
| Skin Protection | Chemical-resistant gloves, apron or lab coat, and closed-toe shoes are required. | Gloves: Butyl rubber, neoprene, polyvinyl chloride (PVC), or Viton® are suitable for handling 30-70% sulfuric acid.[1] Clothing: A lab coat, long pants, and closed-toe shoes must be worn.[2] An apron is also recommended.[2][3] |
| Respiratory Protection | Required when engineering controls are insufficient or during spill response. | Cal/OSHA PEL: 0.1 mg/m³ STEL: 3 mg/m³[4] Use a full-face respirator with appropriate cartridges (e.g., type AXBEK) if engineering controls are inadequate.[4] |
| Engineering Controls | Primary method for minimizing exposure. | All work with concentrated acids must be conducted in a designated chemical fume hood with the sash positioned as low as possible.[2][4] Ensure access to an emergency eyewash station and safety shower.[3][4] |
Experimental Protocols: Handling and Disposal
The following protocols provide a systematic approach to safely handle and dispose of concentrated sulfuric acid.
2.1. Safe Handling and Dispensing Protocol
-
Preparation: Before handling, ensure you have read the Safety Data Sheet (SDS) and this Standard Operating Procedure (SOP).[2] Confirm that an emergency eyewash station, safety shower, and a chemical spill kit are accessible.
-
Don PPE: Put on all required PPE as specified in the table above, including a lab coat, chemical-resistant gloves, and chemical safety goggles with a face shield.[1][2]
-
Work Area Setup: Conduct all work within a certified chemical fume hood.[2][4] Place an acid-resistant secondary containment tray on the work surface to catch any potential spills.[2]
-
Transporting: When moving the acid bottle, even short distances, place it in a secondary transport container to prevent breakage and spills.[2]
-
Dispensing:
-
Carefully open the acid container, pointing the cap away from you.
-
To measure a specific volume, first pour the acid from the primary container into a clean, appropriately sized beaker.
-
Then, pour from the beaker into a graduated cylinder to obtain the desired volume. This two-step process minimizes the risk of spilling from a large, heavy container.[2]
-
-
Dilution: Crucially, always add acid to water slowly and never the other way around. Adding water to concentrated acid can generate intense heat, causing boiling and dangerous splashing.[2][5]
-
Post-Handling: Securely cap the acid container and return it to the designated acid storage cabinet.[2] Clean all non-disposable glassware that came into contact with the acid. The first three rinses should be collected as hazardous waste.[2]
2.2. Spill Response Protocol
-
Evacuate and Alert: Immediately alert others in the vicinity. Evacuate the immediate spill area.[3][4]
-
Assess the Spill:
-
Small Spill (<1 L): If you are trained and have the appropriate PPE and spill kit, you may clean it up.[3] Confine the spill using absorbent material from a chemical spill kit.[3][4]
-
Large Spill (>1 L): Do not attempt to clean it up. Evacuate the lab, close the doors, and call emergency services and the institutional Environmental Health & Safety (EH&S) department for assistance.[3][4]
-
-
Neutralize and Clean: For small spills, slowly apply a neutralizing agent (such as sodium bicarbonate or soda ash) from the spill kit, working from the outside in.[1]
-
Package Waste: Collect the absorbed and neutralized material using non-sparking tools, place it in a clearly labeled, sealed waste container, and dispose of it as hazardous waste.[1][3]
-
Decontaminate: Thoroughly clean the spill area after the material has been removed.
2.3. Disposal Protocol for Waste Acid
-
Neutralization: The preferred method for disposing of waste sulfuric acid is neutralization.[5]
-
Work in a fume hood and wear full PPE.
-
Begin with a large container of a weak base solution (e.g., sodium bicarbonate/soda ash in water) or an ice bath to manage the exothermic reaction.[6]
-
Slowly and carefully add the waste acid to the basic solution while stirring.[6]
-
Continuously monitor the pH of the solution using pH strips or a meter. Continue adding the acid until the pH is between 5.5 and 10.5. A pH near 7 is ideal.[6]
-
-
Final Disposal: Once neutralized, the solution can typically be safely discharged to a sewer with a large volume of water, but always confirm this is compliant with local and institutional regulations.[5][7]
-
Container Disposal: Empty acid containers must be managed as hazardous waste unless triple-rinsed. The rinsate must be collected and neutralized as hazardous waste.[2]
Workflow and Logic Diagrams
The following diagrams illustrate the procedural flow for safely handling concentrated sulfuric acid.
Caption: Workflow for Safe Handling of Concentrated Acid.
Caption: Decision Logic for Chemical Spill Response.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
